molecular formula C50H65NO13 B15560399 Tetromycin C5

Tetromycin C5

Cat. No.: B15560399
M. Wt: 888.0 g/mol
InChI Key: MLCMEHUPTMULKN-WQORYTJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetromycin C5 is a useful research compound. Its molecular formula is C50H65NO13 and its molecular weight is 888.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C50H65NO13

Molecular Weight

888.0 g/mol

IUPAC Name

(7E,11Z,23Z)-17-[3,4-dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid

InChI

InChI=1S/C50H65NO13/c1-23-13-12-14-24(2)37-27(5)18-31-34(63-46-42(55)49(10,60)39(29(7)62-46)51-43(56)35-26(4)17-30(61-11)19-33(35)52)16-15-25(3)38(31)48(37,9)40(53)36-41(54)50(64-45(36)59)21-28(6)32(44(57)58)22-47(50,8)20-23/h14,17-20,22,25,28-29,31,34,37-39,42,46,52-53,55,60H,12-13,15-16,21H2,1-11H3,(H,51,56)(H,57,58)/b23-20+,24-14-,40-36-

InChI Key

MLCMEHUPTMULKN-WQORYTJCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tetromycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin C, a member of the tetracycline (B611298) class of antibiotics, exhibits notable broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive overview of the available technical data on Tetromycin C, including its physicochemical properties, and offers insights into its putative biosynthetic pathway and mechanism of action based on the well-understood principles of the tetracycline antibiotic family. Due to the limited specific research on Tetromycin C, this guide synthesizes information from closely related compounds to provide a robust framework for future research and development.

Introduction

The tetracyclines are a critically important class of polyketide antibiotics produced by various species of Streptomyces. They are characterized by a linear fused tetracyclic nucleus and are known for their broad-spectrum antimicrobial activity. Tetromycin C is a lesser-studied member of this family, but initial findings suggest its potential as a potent antibacterial agent. This guide aims to consolidate the known information on Tetromycin C and to extrapolate its biological context from the extensive research conducted on other tetracyclines.

Physicochemical Properties

The fundamental molecular characteristics of Tetromycin C5 have been identified, providing a basis for its chemical and biological evaluation.

PropertyValueReference
Molecular Formula C₅₀H₆₅NO₁₃[1]
Molecular Weight 888.05 g/mol [1]

Table 1: Physicochemical data for this compound.

Putative Biosynthesis

The biosynthesis of tetracyclines is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. While the specific biosynthetic gene cluster for Tetromycin C has not been fully elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of oxytetracycline.

The process begins with the iterative condensation of malonyl-CoA extender units by the minimal PKS to form a poly-β-ketone backbone. This backbone is then subjected to a series of cyclization, aromatization, and tailoring reactions, including methylation, hydroxylation, and amination, to yield the final tetracycline scaffold.

Tetromycin_C_Biosynthesis Malonyl_CoA Malonyl-CoA PKS Type II PKS Malonyl_CoA->PKS Polyketide Poly-β-ketone Backbone PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Pretetramid Pretetramid Intermediate Cyclization->Pretetramid Tailoring Tailoring Enzymes (Methylation, Hydroxylation, Amination, etc.) Pretetramid->Tailoring Tetromycin_C Tetromycin C Tailoring->Tetromycin_C

A putative biosynthetic pathway for Tetromycin C.

Antimicrobial Activity and Mechanism of Action

This compound has been shown to possess broad-spectrum antibacterial activity against Gram-positive bacteria and their drug-resistant strains[1]. The mechanism of action for tetracyclines is well-established and involves the inhibition of protein synthesis. It is highly probable that Tetromycin C shares this mechanism.

Tetracyclines bind to the 30S ribosomal subunit of bacteria, sterically hindering the binding of aminoacyl-tRNA to the A site of the ribosome. This prevents the addition of new amino acids to the nascent peptide chain, thereby halting protein synthesis and leading to a bacteriostatic effect.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit Inhibition Inhibition A_Site A Site Protein_Synthesis Protein Synthesis Tetromycin_C Tetromycin C Tetromycin_C->Ribosome_30S Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to Inhibition->Protein_Synthesis Blocks

The proposed mechanism of action for Tetromycin C.

Experimental Protocols

While specific experimental protocols for Tetromycin C are not widely published, standard microbiological and biochemical techniques used for other tetracyclines can be adapted.

Isolation and Purification

Tetromycin C can be isolated from the fermentation broth of Streptomyces sp. A general protocol would involve:

  • Fermentation: Culturing the producing Streptomyces strain in a suitable liquid medium to promote antibiotic production.

  • Extraction: Extracting the active compounds from the fermentation broth using a solvent such as ethyl acetate (B1210297) or butanol.

  • Chromatography: Purifying Tetromycin C from the crude extract using techniques like silica (B1680970) gel chromatography, followed by high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing

The antimicrobial activity of Tetromycin C can be quantified using standard methods:

  • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), serial dilutions of Tetromycin C are prepared in a liquid growth medium in a 96-well plate. Bacterial cultures are added to each well, and the MIC is determined as the lowest concentration that inhibits visible bacterial growth after incubation.

  • Disk Diffusion: A filter paper disk impregnated with a known amount of Tetromycin C is placed on an agar (B569324) plate swabbed with the test bacterium. The diameter of the zone of inhibition around the disk is measured after incubation to assess the susceptibility of the bacterium to the compound.

Experimental_Workflow Fermentation Streptomyces sp. Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Pure_Compound Pure Tetromycin C Purification->Pure_Compound MIC_Assay MIC Determination (Broth Microdilution) Pure_Compound->MIC_Assay Disk_Diffusion Disk Diffusion Assay Pure_Compound->Disk_Diffusion Activity_Data Antimicrobial Activity Data MIC_Assay->Activity_Data Disk_Diffusion->Activity_Data

A generalized experimental workflow for Tetromycin C.

Conclusion and Future Directions

Tetromycin C represents a promising antibiotic with potent activity against Gram-positive bacteria. While current knowledge is limited, this guide provides a foundational understanding based on its classification as a tetracycline. Future research should focus on the complete elucidation of its biosynthetic pathway, a detailed investigation of its mechanism of action against a broader range of pathogens, and preclinical studies to evaluate its therapeutic potential. The development of a scalable fermentation and purification process will also be crucial for advancing Tetromycin C towards clinical applications.

References

The Discovery and Genesis of Tetromycin C5: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the antibiotic Tetromycin C5, a potent antibacterial agent effective against Gram-positive bacteria, including drug-resistant strains. We delve into the origins of its discovery, the isolation of the producing microorganism, detailed experimental protocols for its production and purification, and its biological activity. Furthermore, a putative biosynthetic pathway is proposed based on established knowledge of tetracycline-class antibiotics. All quantitative data are presented in standardized tables, and key processes are visualized through detailed diagrams to facilitate understanding and further research.

Discovery and Origin

This compound was first disclosed in a patent filed in 1996 by researchers from the Microbial Chemistry Research Foundation in Japan.[1] It was discovered as part of a screening program for novel antibiotics. The producing organism, a previously unknown strain of actinomycete, was isolated from a soil sample collected in Yokohama, Japan.[2]

The Producing Microorganism: Streptomyces sp. MK67-CF9

The bacterium responsible for the production of this compound was identified as a species of the genus Streptomyces and was designated as strain MK67-CF9.[2] This strain was deposited at the National Institute of Bioscience and Human-Technology in Japan with the accession number FERM P-14609.[1] Morphological and physiological studies of the strain indicated optimal growth at approximately 27°C.[2]

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound have been elucidated and are summarized in the table below.[2]

PropertyValue
Appearance Colorless prism-like crystals
Molecular Formula C₅₀H₆₅NO₁₃
High-Resolution Mass Spectrometry (HRFABMS) Experimental m/z: 888.4531 (MH⁺)Calculated m/z: 888.4534
Melting Point 208-211 °C
Specific Rotation [α]D²⁵ = +110° (c 0.5, chloroform)

Experimental Protocols

While the original documentation provides a general overview, the following protocols have been constructed based on the available information and standard methodologies for the cultivation of Streptomyces and the isolation of polyketide antibiotics.

Fermentation of Streptomyces sp. MK67-CF9

This protocol describes the cultivation of Streptomyces sp. MK67-CF9 for the production of this compound.

  • Step 1: Seed Culture Preparation

    • Prepare a suitable seed medium (e.g., Tryptic Soy Broth or a medium containing glucose, peptone, and yeast extract).

    • Inoculate the seed medium with a spore suspension or mycelial fragments of Streptomyces sp. MK67-CF9 from a slant culture.

    • Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Step 2: Production Culture

    • Prepare the production fermentation medium. A typical medium for Streptomyces contains a carbon source (e.g., glucose 2%), a nitrogen source (e.g., soybean meal 1%), and mineral salts (e.g., CaCO₃ 0.2%).

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 27°C for 7 to 10 days with continuous aeration and agitation (e.g., 200 rpm).

Isolation and Purification of this compound

The following is a generalized workflow for the extraction and purification of this compound from the fermentation broth.

  • Step 1: Extraction

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform.

    • Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.

  • Step 2: Chromatographic Purification

    • Subject the crude extract to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of solvents, for example, a chloroform-methanol or hexane-ethyl acetate gradient.

    • Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC). The patent specifies a TLC system of chloroform-ethanol (20:1), where this compound has an Rf value of 0.17.[2]

    • Pool the fractions containing this compound and concentrate them.

    • For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as an acetonitrile-water gradient.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques as cited in the foundational patent.[2]

  • Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition and exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would have been used to establish the carbon-hydrogen framework and the connectivity of the atoms. While the specific spectral data for this compound is not publicly detailed, related tetromycin structures have been elucidated using extensive 1D and 2D NMR experiments.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide information about the functional groups present in the molecule and the chromophore system, respectively.

Biological Activity of this compound

This compound demonstrates significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) were determined using a standardized microdilution method on Mueller-Hinton agar.[2]

Test OrganismMIC (µg/mL)
Staphylococcus aureus Smith3.13
Staphylococcus aureus 209P3.13
Staphylococcus aureus 56 (MRSA)3.13
Staphylococcus aureus 85 (MRSA)3.13
Enterococcus faecalis6.25
Enterococcus faecium6.25

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and production of this compound.

G cluster_0 Discovery & Isolation cluster_1 Production cluster_2 Purification & Analysis A Soil Sample Collection (Yokohama, Japan) B Isolation of Streptomyces sp. MK67-CF9 A->B C Seed Culture Preparation B->C Inoculation D Fermentation in Production Medium C->D E Extraction from Broth D->E Harvesting F Column Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H I Structure Elucidation (MS, NMR) H->I J Biological Activity (MIC Testing) H->J G A Malonyl-CoA + Starter Unit B Type II Polyketide Synthase (PKS) (Iterative Condensation) A->B PKS Loading C Linear Polyketide Chain B->C D Cyclases / Aromatases C->D E Tetracyclic Intermediate (e.g., Pretetramide) D->E F Tailoring Enzymes (Oxygenases, Methyltransferases, etc.) E->F G Anhydrotetracycline-like Precursor F->G H Final Tailoring Steps (e.g., Hydroxylation) G->H I This compound H->I

References

Tetromycin C5: A Technical Guide to a Novel Spirotetronate Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibiotic Tetromycin C5, a member of the spirotetronate polyketide family. This document details its classification, chemical properties, biological activity, and the methodologies for its production and evaluation, designed to serve as a foundational resource for researchers in antibiotic drug discovery and development.

Classification and Chemical Properties

This compound is a naturally occurring antibiotic produced by the actinomycete Streptomyces sp. MK67-CF9, first isolated from a soil sample in Yokohama, Japan.[1][2] Chemically, it is classified as a spirotetronate polyketide.[2] The molecular formula for the related Tetromycin C1 is C50H64O14.

The core structure of the tetromycin family features a complex polycyclic system. The general chemical structure for Tetromycins C1 through C5 is provided in the Japanese patent JPH1057089A, with variations in the R group defining each specific compound.

Antibacterial Spectrum and Activity

This compound demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The antibacterial efficacy of this compound and its related compounds has been quantified through the determination of their Minimum Inhibitory Concentrations (MICs).

Table 1: Minimum Inhibitory Concentration (MIC) of Tetromycins C1-C5

The following table summarizes the MIC values for Tetromycins C1 through C5 against various bacterial strains, as detailed in patent JPH1057089A.

Test OrganismTetromycin C1 (μg/mL)Tetromycin C2 (μg/mL)Tetromycin C3 (μg/mL)Tetromycin C4 (μg/mL)This compound (μg/mL)
Staphylococcus aureus 209P0.780.781.563.136.25
Staphylococcus aureus Smith0.780.781.563.136.25
Staphylococcus aureus 56 (MRSA)0.780.781.563.136.25
Bacillus subtilis PCI2190.390.390.781.563.13
Micrococcus luteus IFO33330.10.10.20.390.78
Escherichia coli NIHJ>100>100>100>100>100
Klebsiella pneumoniae PCI602>100>100>100>100>100
Pseudomonas aeruginosa IFO3445>100>100>100>100>100

Mechanism of Action

While specific mechanistic studies for this compound have not been extensively published, as a member of the broader tetracycline (B611298) class of antibiotics, its primary mechanism of action is presumed to be the inhibition of bacterial protein synthesis. Tetracyclines classically bind to the 30S ribosomal subunit, sterically hindering the binding of aminoacyl-tRNA to the A site of the ribosome. This prevents the addition of new amino acids to the nascent peptide chain, thereby arresting protein elongation and inhibiting bacterial growth.

No specific signaling pathways have been identified in the literature as being directly modulated by this compound.

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and evaluation of this compound as derived from patent JPH1057089A.

Production of this compound

4.1.1 Microorganism: Streptomyces sp. strain MK67-CF9.

4.1.2 Culture Medium:

  • Glucose: 2.0%

  • Soluble Starch: 1.0%

  • Soybean Flour: 2.0%

  • Yeast Extract: 0.2%

  • Potassium Dihydrogen Phosphate (KH2PO4): 0.1%

  • Dipotassium Hydrogen Phosphate (K2HPO4): 0.4%

  • Magnesium Sulfate Heptahydrate (MgSO4·7H2O): 0.1%

  • Sodium Chloride (NaCl): 0.2%

  • Calcium Carbonate (CaCO3): 0.4%

  • Adjusted to pH 7.0 before sterilization.

4.1.3 Fermentation Conditions:

  • A loopful of Streptomyces sp. MK67-CF9 from a slant culture is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of the sterile culture medium.

  • The flask is incubated on a rotary shaker at 27°C for 72 hours to prepare a seed culture.

  • A portion of the seed culture is then used to inoculate a larger fermentation vessel containing the production medium.

  • The production culture is incubated under aerobic conditions at 27°C. The production of Tetromycins C1-C5 is monitored over time using a bioassay.

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from the fermentation broth.

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fermentation Fermentation Broth (Streptomyces sp. MK67-CF9) Centrifugation Centrifugation Fermentation->Centrifugation MycelialCake Mycelial Cake Centrifugation->MycelialCake Supernatant Supernatant Centrifugation->Supernatant AcetoneExtraction Extraction with Acetone MycelialCake->AcetoneExtraction Concentration1 Concentration AcetoneExtraction->Concentration1 EthylAcetateExtraction Extraction with Ethyl Acetate Concentration1->EthylAcetateExtraction Concentration2 Concentration to Dryness EthylAcetateExtraction->Concentration2 CrudeExtract Crude Extract Concentration2->CrudeExtract SilicaGel Silica Gel Chromatography (Chloroform:Methanol Gradient) CrudeExtract->SilicaGel Fractionation Fraction Collection SilicaGel->Fractionation Sephadex Sephadex LH-20 Chromatography (Methanol) Fractionation->Sephadex PurifiedFractions Collection of Purified Fractions Sephadex->PurifiedFractions Crystallization Crystallization PurifiedFractions->Crystallization TetromycinC5 Pure this compound Crystallization->TetromycinC5

Figure 1. Isolation and purification workflow for this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined in accordance with the standard method of the Japan Society of Chemotherapy.

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to achieve a specified cell density (e.g., McFarland standard).

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in Mueller-Hinton broth.

  • Inoculation: A standardized inoculum of the test bacterium is added to each dilution of the antibiotic.

  • Incubation: The inoculated tubes or microplates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Biosynthesis of the Spirotetronate Core

This compound belongs to the spirotetronate class of polyketides. The biosynthesis of this complex molecular architecture is accomplished by a Type I polyketide synthase (PKS) system. The following diagram illustrates a generalized biosynthetic pathway for the formation of the characteristic spirotetronate and decalin moieties found in this class of compounds.

G cluster_biosynthesis Generalized Spirotetronate Biosynthesis PKS Type I Polyketide Synthase (PKS) PolyketideChain Linear Polyketide Chain PKS->PolyketideChain Chain Elongation IMDA1 Intramolecular Diels-Alder (IMDA) Reaction I PolyketideChain->IMDA1 Decalin Formation of Decalin Moiety IMDA1->Decalin Glycerate Incorporation of Glyceryl Unit Decalin->Glycerate TetronateFormation Tetronate Ring Formation Glycerate->TetronateFormation IMDA2 Intramolecular Diels-Alder (IMDA) Reaction II TetronateFormation->IMDA2 Spirotetronate Spirotetronate Core Structure IMDA2->Spirotetronate

Figure 2. Generalized biosynthetic pathway of spirotetronate polyketides.

This pathway involves the iterative condensation of small carboxylic acid units by the PKS to form a linear polyketide chain. This chain then undergoes a series of intramolecular Diels-Alder reactions and the incorporation of a glyceryl unit to construct the complex spirotetronate core structure.

References

Unraveling the Enigma of Tetromycin C5: A Technical Examination of its Presumed Mechanism of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, detailed scientific studies elucidating the specific mechanism of action of Tetromycin C5 are not publicly available. This technical guide is therefore constructed based on the known activities of the broader tetracycline (B611298) class of antibiotics, to which this compound is presumed to belong by name and origin. The experimental protocols and data presented are representative of those used to characterize tetracycline antibiotics and should be considered a putative framework for the investigation of this compound.

Introduction

This compound is an antibiotic produced by the bacterium Streptomyces sp. It has been noted for its broad-spectrum activity against Gram-positive bacteria, including strains that have developed resistance to other antibiotics. As a member of the "tetromycin" family, it is hypothesized to share a mechanism of action with the well-characterized tetracycline antibiotics. This guide provides an in-depth overview of this presumed mechanism, offering a foundational understanding for researchers engaged in the study of novel antimicrobial agents.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mode of action for tetracycline antibiotics is the disruption of bacterial protein synthesis. This bacteriostatic effect is achieved by specifically targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Tetracyclines bind to the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. This binding physically obstructs the A-site (aminoacyl-tRNA binding site) of the ribosome. By occupying this critical site, tetracycline prevents the attachment of aminoacyl-transfer RNA (tRNA), the molecule responsible for delivering the next amino acid to the growing polypeptide chain. This effectively halts the elongation phase of protein synthesis, leading to a cessation of bacterial growth and replication.[1][2][3][4]

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the putative signaling pathway for the action of this compound, based on the known mechanism of tetracyclines.

Tetromycin_Action cluster_cell Gram-Positive Bacterium Tetromycin_C5 This compound Cell_Wall Cell Wall & Membrane Tetromycin_C5->Cell_Wall Passive Diffusion Subunit_30S 30S Subunit Cell_Wall->Subunit_30S Binding Ribosome_70S 70S Ribosome Subunit_50S 50S Subunit A_Site A-Site Subunit_30S->A_Site Blocks Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Inhibition tRNA Aminoacyl-tRNA tRNA->A_Site Binding Prevented Bacterial_Growth Bacterial Growth (Inhibited) Protein_Synthesis->Bacterial_Growth

Caption: Putative mechanism of this compound action on Gram-positive bacteria.

Quantitative Data: Antibacterial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of Gram-positive bacteria are not available in the public domain. The following table provides representative MIC values for tetracycline against common Gram-positive pathogens to serve as a comparative reference.[5][6][7]

Gram-Positive BacteriumTetracycline MIC Range (µg/mL)
Staphylococcus aureus0.25 - 16
Methicillin-resistantS. aureus (MRSA)1 - >128
Streptococcus pneumoniae0.06 - 8
Enterococcus faecalis8 - 64
Bacillus subtilis0.125 - 4

Key Experimental Protocols

To rigorously determine the mechanism of action of this compound, a series of standardized experimental protocols would be employed. The following outlines the methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[5]

  • Antibiotic Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth is observed.[5][7]

Ribosome Binding Assay

This experiment directly assesses the binding of the antibiotic to the bacterial ribosome.

Protocol:

  • Ribosome Isolation: Isolate 70S ribosomes from the target Gram-positive bacterium through differential centrifugation.

  • Radiolabeling: Utilize a radiolabeled version of this compound (e.g., [3H]-Tetromycin C5).

  • Binding Reaction: Incubate the isolated ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer.

  • Separation: Separate ribosome-bound antibiotic from free antibiotic using a technique such as nitrocellulose filter binding or size-exclusion chromatography.[8][9][10]

  • Quantification: Quantify the amount of bound antibiotic using liquid scintillation counting.

  • Data Analysis: Determine the binding affinity (Kd) and the number of binding sites.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the direct impact of the antibiotic on protein synthesis in a cell-free system.[11]

Protocol:

  • Cell-Free Extract Preparation: Prepare a cell-free extract (S30 extract) from the target bacterium, which contains all the necessary components for translation (ribosomes, tRNAs, enzymes).

  • Reaction Mixture: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP, GTP).

  • Antibiotic Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

  • Protein Precipitation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.[12][13]

  • Data Analysis: Calculate the concentration of this compound that inhibits protein synthesis by 50% (IC50).

Experimental Workflow Diagram

The logical flow of experiments to characterize the mechanism of action is depicted below.

Experimental_Workflow Start Start: Investigate This compound MIC_Assay MIC Assay Start->MIC_Assay Determine_Antibacterial_Spectrum Determine Antibacterial Spectrum MIC_Assay->Determine_Antibacterial_Spectrum Mechanism_Hypothesis Hypothesize Mechanism: Protein Synthesis Inhibition Determine_Antibacterial_Spectrum->Mechanism_Hypothesis Ribosome_Binding_Assay Ribosome Binding Assay Mechanism_Hypothesis->Ribosome_Binding_Assay Protein_Synthesis_Assay In Vitro Protein Synthesis Inhibition Assay Mechanism_Hypothesis->Protein_Synthesis_Assay Confirm_Binding Confirm Direct Binding to Ribosome Ribosome_Binding_Assay->Confirm_Binding Confirm_Inhibition Confirm Inhibition of Protein Synthesis Protein_Synthesis_Assay->Confirm_Inhibition Conclusion Conclusion: Elucidate Mechanism of Action Confirm_Binding->Conclusion Confirm_Inhibition->Conclusion

Caption: Logical workflow for characterizing the mechanism of action of this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking in published literature, its presumed classification as a tetracycline antibiotic provides a strong hypothesis for its function as a protein synthesis inhibitor targeting the 30S ribosomal subunit in Gram-positive bacteria. The experimental frameworks outlined in this guide offer a clear path for the definitive elucidation of its molecular interactions and antibacterial activity. Further research, including the determination of its specific antibacterial spectrum through MIC testing, confirmation of ribosome binding, and quantification of protein synthesis inhibition, is essential to fully characterize this compound and evaluate its potential as a therapeutic agent.

References

The Architecture of an Antibiotic: A Technical Guide to the Putative Biosynthesis of Tetromycin C5

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The biosynthetic pathway of Tetromycin C5 has not been empirically elucidated in published scientific literature. This document presents a putative pathway constructed by analogy to the well-characterized biosynthesis of oxytetracycline (B609801) (OTC), a structurally related tetracycline (B611298) antibiotic also produced by Streptomyces. The experimental protocols and quantitative data are drawn from studies on oxytetracycline and other related tetracyclines and should be considered representative examples for the field.

Introduction

This compound is an antibiotic produced by Streptomyces sp. that demonstrates broad-spectrum activity against Gram-positive bacteria[1]. Tetracyclines are a prominent class of polyketide natural products, characterized by a linear, fused four-ring (tetracyclic) naphthacene (B114907) carboxamide core[2]. Their biosynthesis is orchestrated by Type II Polyketide Synthase (PKS) systems, which, in concert with a suite of tailoring enzymes, assemble and decorate the core structure to yield the final bioactive molecule[3][4].

The molecular formula of this compound is C₅₀H₆₅NO₁₃, suggesting a significantly more complex structure than archetypal tetracyclines like oxytetracycline (C₂₂H₂₄N₂O₉)[1]. This implies the core tetracyclic scaffold likely undergoes extensive post-PKS modifications, potentially including the attachment of large sugar moieties or other acyl chains, similar to other complex tetracyclines like SF2575[5].

This technical guide outlines a hypothetical biosynthetic pathway for the core of this compound, focusing on the enzymatic steps required to generate a C5-hydroxylated tetracycline scaffold. It provides researchers with a foundational understanding, representative experimental methodologies, and quantitative benchmarks derived from analogous systems to facilitate future investigation into this and other novel tetracycline antibiotics.

Putative Core Biosynthesis Pathway of this compound

The biosynthesis of the tetracycline core is a multi-step enzymatic cascade involving initiation, elongation, and cyclization, followed by a series of oxidative tailoring reactions. The proposed pathway, modeled on oxytetracycline biosynthesis, is depicted in Figure 1.

Polyketide Chain Assembly

The process begins with the formation of the starter unit, malonamyl-CoA, which is loaded onto the Polyketide Synthase (PKS).

  • Initiation : The biosynthesis is initiated with a malonamyl-CoA starter unit. This is a key feature of tetracycline biosynthesis, leading to the characteristic C2-carboxamide group[3]. An amidotransferase, homologous to OxyD in the OTC pathway, is presumed to synthesize the malonamate (B1258346) starter unit[6].

  • Elongation : The core polyketide chain is assembled by a minimal Type II PKS. This complex consists of a Ketosynthase (KS), a Chain Length Factor (CLF), and an Acyl Carrier Protein (ACP), homologous to OxyA, OxyB, and OxyC, respectively[3]. These enzymes catalyze nine iterative Claisen-like condensations of malonyl-CoA extender units to generate a 19-carbon nonaketide chain attached to the ACP.

Cyclization and Aromatization

Once the full-length polyketide chain is assembled, it undergoes a series of regiospecific cyclizations and aromatizations to form the tetracyclic ring system.

  • First Ring Cyclization : A C9 ketoreductase (homologous to OxyJ) reduces the C9 ketone, which is a critical step that dictates the subsequent cyclization pattern[7].

  • Formation of the Tetracyclic Core : A cascade of cyclizations, likely catalyzed by bifunctional cyclase/aromatase enzymes (homologous to OxyK and OxyN), forms the four-ring scaffold. This process establishes the characteristic linear naphthacene core of the tetracycline family[7]. The product of this cascade is the key intermediate, anhydrotetracycline (B590944) (ATC).

Post-PKS Tailoring Reactions

Anhydrotetracycline serves as the substrate for a series of tailoring enzymes that decorate the core structure. For a C5-hydroxylated final product, the following steps are proposed, based on the terminal steps of oxytetracycline biosynthesis[8].

  • C6 Hydroxylation : An FAD-dependent monooxygenase, homologous to OxyS, catalyzes the hydroxylation of ATC at the C6 position, yielding 5a,11a-dehydrotetracycline (B1263521) (DHTC)[8][9].

  • C5 Hydroxylation : The same OxyS homolog is proposed to catalyze a second, stereospecific hydroxylation at the C5 position to produce 5a,11a-dehydrooxytetracycline (DHOTC)[8].

  • Final Reduction : The pathway concludes with the reduction of the C5a-C11a double bond. This reaction is catalyzed by an F420-dependent reductase, homologous to OxyR, to yield the stable oxytetracycline core[8][9].

Further uncharacterized tailoring enzymes would then be required to modify this core to produce the final, complex this compound structure.

Putative_Tetromycin_C5_Core_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Tailoring Cyclization & Tailoring Malonamyl_CoA Malonamyl-CoA (Starter Unit) Min_PKS Minimal PKS (KS, CLF, ACP) Malonamyl_CoA->Min_PKS Malonyl_CoA Malonyl-CoA (x8) (Extender Units) Malonyl_CoA->Min_PKS Nonaketide Linear Nonaketide Min_PKS->Nonaketide KR Ketoreductase (OxyJ homolog) Nonaketide->KR Reduction (C9) Cyclases Cyclases/Aromatases (OxyK, OxyN homologs) KR->Cyclases Cyclization Cascade ATC Anhydrotetracycline (ATC) Cyclases->ATC OxyS C6/C5 Oxygenase (OxyS homolog) ATC->OxyS Hydroxylation (C6, C5) DHOTC 5a,11a-Dehydro- 5-hydroxy-tetracycline OxyS->DHOTC OxyR Reductase (OxyR homolog) DHOTC->OxyR Reduction (C5a-C11a) OTC_Core 5-hydroxy-tetracycline (Core Scaffold) OxyR->OTC_Core Final_Tailoring Further Tailoring (Glycosylation, Acylation, etc.) OTC_Core->Final_Tailoring Tetromycin_C5 This compound Final_Tailoring->Tetromycin_C5

Figure 1. Putative biosynthetic pathway for the core of this compound.

Quantitative Data from Tetracycline Biosynthesis Studies

Quantitative analysis is essential for optimizing antibiotic production and understanding enzymatic mechanisms. The following table summarizes representative data from studies on tetracycline biosynthesis.

ParameterValueOrganism / SystemReference
Enzyme Purification Yield ~36 mg/L of cultureE. coli (recombinant TetX)[10]
Purification Fold Improvement 6-fold increase over previous protocolsE. coli (recombinant TetX)[10][11]
Heterologous Production Titer 36 mg/LS. cerevisiae (Tetracycline)[9]
Industrial Production Titer > 20 g/LS. rimosus (mutagenized strain)[12]
Enzyme Kinetic Parameter (Example) Kcat, KmPurified biosynthetic enzymes[4]
Gene Cluster Size (Example) ~33 kb (oxy cluster)Streptomyces rimosus[3]
Gene Deletion Efficiency (CRISPR) >80%Streptomyces species[13][14]

Key Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of genetic manipulation, biochemical assays, and chemical analysis. The following sections provide detailed model protocols for key experiments.

Gene Knockout in Streptomyces via CRISPR/Cas9

This protocol describes the targeted deletion of a putative biosynthetic gene to assess its function.

Objective: To create an in-frame deletion of a target gene (e.g., a putative cyclase) in the Streptomyces sp. chromosome.

Materials:

  • Streptomyces sp. wild-type strain

  • E. coli S17-1 (or other conjugation-competent strain)

  • CRISPR/Cas9 editing plasmid for Streptomyces (e.g., pKCcas9dO)

  • Homology-directed repair template (HRT) plasmid with ~1kb upstream and downstream homology arms flanking the deletion site

  • Media: ISP4, Mannitol Soya Flour (MS), Tryptic Soy Broth (TSB)

  • Antibiotics: Apramycin, Nalidixic Acid

Protocol:

  • Construct Design:

    • Design two 20-bp guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene to be deleted.

    • Clone the sgRNAs into the CRISPR/Cas9 plasmid.

    • Amplify ~1 kb regions upstream (left arm) and downstream (right arm) of the target gene from Streptomyces genomic DNA.

    • Assemble the left and right arms into the HRT plasmid using Gibson assembly or a similar method.

  • Conjugation:

    • Transform the CRISPR/Cas9 and HRT plasmids into E. coli S17-1.

    • Grow Streptomyces spores on ISP4 medium at 30°C for 5-7 days.

    • Prepare a dense spore suspension in sterile water.

    • Mix 100 µL of Streptomyces spore suspension with 100 µL of overnight E. coli S17-1 culture carrying the plasmids.

    • Spot the mixture onto MS agar (B569324) plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the plates with 1 mL of sterile water containing Nalidixic Acid (to select against E. coli) and Apramycin (to select for the plasmid).

    • Incubate at 30°C for 7-10 days until apramycin-resistant Streptomyces colonies appear.

  • Screening and Confirmation:

    • Isolate single colonies and grow them on non-selective media to allow for plasmid loss.

    • Screen for apramycin-sensitive colonies, indicating the loss of the editing plasmids.

    • Perform colony PCR on sensitive colonies using primers that flank the target gene region. A smaller PCR product compared to the wild-type indicates a successful deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Metabolite Analysis:

    • Ferment the confirmed knockout mutant alongside the wild-type strain.

    • Extract the secondary metabolites and analyze by HPLC and LC-MS/MS.

    • The absence of the final product and/or the accumulation of a biosynthetic intermediate in the mutant strain confirms the function of the deleted gene.[15][16]

Heterologous Expression of the Biosynthetic Gene Cluster

This protocol allows for the production of the natural product in a genetically tractable host, facilitating pathway manipulation and yield improvement.

Objective: To express the entire this compound biosynthetic gene cluster (BGC) in a heterologous host like Streptomyces lividans.

Materials:

  • Genomic DNA from the native producer, Streptomyces sp.

  • A suitable heterologous host, e.g., Streptomyces lividans K4-114[1].

  • An integrative bacterial artificial chromosome (BAC) or cosmid vector.

  • Restriction enzymes, T4 DNA ligase.

  • Protoplast transformation reagents (Lysozyme, PEG).

Protocol:

  • BGC Identification and Cloning:

    • Identify the putative this compound BGC using genome sequencing and bioinformatics tools like antiSMASH.

    • Create a BAC or cosmid library of genomic DNA from the producer strain.

    • Screen the library by PCR using primers for conserved PKS genes (e.g., KSα).

    • Isolate the full-length BAC/cosmid containing the entire BGC.

  • Host Preparation:

    • Grow S. lividans in TSB medium to mid-log phase.

    • Harvest the mycelia and treat with lysozyme (B549824) in a hypertonic buffer to generate protoplasts.

  • Transformation:

    • Introduce the BAC/cosmid construct containing the BGC into the S. lividans protoplasts via PEG-mediated transformation.

    • Plate the transformed protoplasts onto R2YE regeneration medium.

  • Selection and Verification:

    • Select for transformants using the antibiotic resistance marker on the vector.

    • Verify the integration of the BGC into the host chromosome by PCR.

  • Production and Analysis:

    • Ferment the engineered S. lividans strain under appropriate production conditions.

    • Extract and analyze the culture for the production of this compound and any related intermediates using HPLC and LC-MS/MS, comparing the profile to the native producer and a negative control (S. lividans with an empty vector)[1][17].

Experimental_Workflow cluster_Discovery Pathway Elucidation cluster_Engineering Biosynthetic Engineering Genome_Seq 1. Genome Sequencing of Producer Strain BGC_ID 2. BGC Identification (antiSMASH) Genome_Seq->BGC_ID Gene_KO 3. Gene Knockout (CRISPR/Cas9) BGC_ID->Gene_KO BGC_Cloning 6. BGC Cloning into Expression Vector BGC_ID->BGC_Cloning Metabolite_Analysis 4. Metabolite Analysis (LC-MS) Gene_KO->Metabolite_Analysis Function_Assign 5. Gene Function Assignment Metabolite_Analysis->Function_Assign Transformation 8. Transformation & Expression BGC_Cloning->Transformation Hetero_Host 7. Heterologous Host (e.g., S. lividans) Hetero_Host->Transformation Fermentation 9. Fermentation & Product Isolation Transformation->Fermentation Analog_Gen 10. Analog Generation (Combinatorial Biosynthesis) Fermentation->Analog_Gen

Figure 2. A representative workflow for biosynthetic pathway elucidation.

Conclusion

While the precise biosynthetic pathway for this compound remains to be discovered, the principles of Type II PKS systems and the extensive knowledge of oxytetracycline biosynthesis provide a robust framework for its investigation. The proposed pathway, centered on the formation of a 5-hydroxytetracycline core, serves as a valuable hypothesis for guiding future research. The application of modern genetic tools like CRISPR/Cas9 and heterologous expression platforms will be instrumental in identifying the specific gene cluster, elucidating the function of each enzyme, and ultimately harnessing the biosynthetic machinery of Streptomyces to produce novel and potent antibiotics for the challenges of tomorrow.

References

Spectroscopic Characterization of Tetracycline Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a broad-spectrum class of antibiotics characterized by a four-ring naphthacene (B114907) carboxamide core. Their structural complexity and array of functional groups give rise to rich spectroscopic data that is crucial for their identification, characterization, and the development of new derivatives. While specific spectroscopic data for a compound denoted as "Tetromycin C5" is not publicly available, this guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data characteristic of the tetracycline (B611298) family. The methodologies and representative data presented herein serve as a foundational resource for researchers engaged in the study of these vital therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of tetracyclines, providing detailed information about the carbon and proton framework.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. The chemical shifts are influenced by the local electronic environment of each carbon atom.

Carbon PositionTypical Chemical Shift Range (ppm)Notes
C1, C3, C11, C12a170 - 200Carbonyl and enol carbons, highly deshielded.
C4, C4a, C5a, C12a60 - 80Carbons bearing hydroxyl or amino groups.
C5, C6, C7, C8, C920 - 50Aliphatic carbons in the ring system.
N(CH₃)₂~40Methyl carbons of the dimethylamino group.
Aromatic Ring Carbons110 - 150If an aromatic ring is present in a derivative.
¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms.

Proton PositionTypical Chemical Shift Range (ppm)Notes
Aromatic Protons6.5 - 8.0Protons on the D-ring if aromatic.
H4, H4a, H5, H5a2.0 - 4.5Protons on the A, B, and C rings.
N(CH₃)₂2.5 - 3.5Protons of the dimethylamino group, typically a singlet.
OH, NH₂ ProtonsVariable (broad signals)Chemical shift is dependent on solvent, concentration, and temperature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of tetracyclines, as well as for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion.

Ion TypeDescription
[M+H]⁺Protonated molecule, commonly observed in positive ion mode.
[M-H]⁻Deprotonated molecule, observed in negative ion mode.
[M+Na]⁺Sodium adduct, also common in positive ion mode.
Tandem Mass Spectrometry (MS/MS)

MS/MS analysis of the parent ion reveals characteristic fragmentation patterns that are indicative of the tetracycline core structure.

Precursor IonCharacteristic Fragment Ions (m/z)Neutral LossInterpretation
[M+H]⁺[M+H - H₂O]⁺18 DaLoss of a water molecule, often from the C6 hydroxyl group.
[M+H]⁺[M+H - NH₃]⁺17 DaLoss of ammonia (B1221849) from the C2 carboxamide group.
[M+H]⁺[M+H - H₂O - NH₃]⁺35 DaConsecutive losses of water and ammonia.
[M+H]⁺[M+H - CONH₂]⁺44 DaLoss of the carboxamide group.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Tetracycline samples are typically dissolved in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The concentration is usually in the range of 5-10 mg/mL.

  • ¹³C NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Technique: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to single peaks for each unique carbon.

    • Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • ¹H NMR Acquisition:

    • Instrument: A standard NMR spectrometer (e.g., 400 MHz) is typically sufficient.

    • Parameters: A small number of scans are usually required. 2D NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Samples are dissolved in a suitable solvent compatible with electrospray ionization, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to promote protonation in positive ion mode.

  • Mass Analysis:

    • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

    • Ionization: Electrospray ionization (ESI) is commonly employed in both positive and negative ion modes.

    • MS/MS Analysis: Collision-induced dissociation (CID) is used to fragment the selected parent ion to obtain structural information.

Visualizations

The following diagrams illustrate a typical workflow for the spectroscopic analysis of a natural product antibiotic and a conceptual representation of the information obtained from NMR and MS.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of Producing Organism Extraction Extraction of Crude Metabolites Fermentation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS NMR NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR Data_Integration Data Integration & Analysis MS->Data_Integration NMR->Data_Integration Structure_Proposal Proposed Chemical Structure Data_Integration->Structure_Proposal

Workflow for Spectroscopic Analysis

data_relationship Relationship of Spectroscopic Data to Molecular Structure cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Tetracycline_Core Tetracycline Core Structure MW Molecular Weight Tetracycline_Core->MW Formula Elemental Formula Tetracycline_Core->Formula Fragments Characteristic Fragments Tetracycline_Core->Fragments C_Skeleton Carbon Skeleton Tetracycline_Core->C_Skeleton H_Environments Proton Environments Tetracycline_Core->H_Environments Connectivity Connectivity (2D NMR) Tetracycline_Core->Connectivity

Spectroscopic Data and Molecular Structure

An In-depth Technical Guide to the Core Solubility and Stability Properties of Tetromycin C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability properties of Tetromycin C5, based on the known characteristics of the broader tetracycline (B611298) class of antibiotics. As of the time of writing, specific experimental data for this compound is not extensively available in public literature. The information and protocols provided herein are intended as a foundational guide for research and development, and all properties should be confirmed experimentally for this compound.

Introduction

This compound is an antibiotic belonging to the tetracycline family, known for its broad-spectrum antibacterial activity against Gram-positive bacteria.[1] Like other tetracyclines, its efficacy and formulation development are intrinsically linked to its physicochemical properties, primarily its solubility and stability under various conditions. This guide provides an in-depth exploration of these core characteristics, offering both theoretical insights and practical experimental protocols to aid researchers in the handling and development of this compound.

Core Physicochemical Properties

This compound is a complex polyketide antibiotic produced by Streptomyces sp.[1] While the exact molecular structure is defined, comprehensive data on its physicochemical properties are not widely published. The following sections provide expected values and characteristics based on the tetracycline scaffold.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. For tetracyclines, solubility is highly dependent on the solvent, pH, and whether it is in its free base or salt form.

Qualitative Solubility

Based on general knowledge of tetracyclines, a qualitative solubility profile for this compound is anticipated as follows:

  • Aqueous Solubility: Low to very slightly soluble in water.

  • Organic Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. Solubility in acetone (B3395972) is also expected.

  • Salt Form: The hydrochloride salt form of tetracyclines generally exhibits significantly higher aqueous solubility compared to the free base.

Quantitative Solubility Data (Illustrative)

The following table presents illustrative quantitative solubility data for a hypothetical tetracycline compound, which can serve as a starting point for the experimental determination of this compound's solubility.

SolventTemperature (°C)Expected Solubility (mg/mL)Notes
Water (pH 7.0)25< 0.1Solubility is expected to be pH-dependent.
0.1 M HCl (pH 1.0)25> 10Increased solubility at acidic pH due to protonation of functional groups.
Phosphate Buffered Saline (pH 7.4)25< 0.1Low solubility anticipated in physiological buffers.
Dimethyl Sulfoxide (DMSO)25> 50High solubility makes it a suitable solvent for stock solutions.
Methanol255 - 10Good solubility.
Ethanol (95%)251 - 5Moderate solubility.
Acetone251 - 5Moderate solubility.

Stability Profile

The chemical stability of this compound is crucial for its storage, formulation, and therapeutic efficacy. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. Key factors influencing the stability of tetracyclines include pH, temperature, and light.

Factors Affecting Stability
  • pH: Tetracyclines are susceptible to both acid and base-catalyzed degradation. Epimerization and dehydration are common degradation pathways.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is typically recommended.

  • Light: Photodegradation is a known issue for many tetracyclines, leading to the formation of degradants. Protection from light is advisable for both the solid material and solutions.

  • Oxidation: The tetracycline structure can be susceptible to oxidation. The presence of atmospheric oxygen can contribute to degradation, particularly in solution.

Quantitative Stability Data (Illustrative)

This table provides an example of a stability profile for a tetracycline compound under various stress conditions.

ConditionStorage DurationExpected Purity (%)Major Degradants
40°C / 75% RH (Solid State)4 weeks> 95Minimal degradation expected in solid form.
Aqueous Solution (pH 4.5) at 25°C, protected from light7 days> 90Epimerization products.
Aqueous Solution (pH 7.4) at 25°C, protected from light7 days80-90Dehydration and other degradation products.
Aqueous Solution (pH 7.4) at 25°C, exposed to light24 hours< 80Photodegradation products.
Methanol Solution at 25°C, exposed to light and air24 hours< 70Multiple degradation products observed.[2]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound (solid and in solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Treat the solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid drug and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradants.

  • Data Analysis: Quantify the amount of remaining this compound and the formation of degradation products at each time point. This will help in determining the degradation rate and pathways.

Mechanism of Action and Associated Pathways

The primary mechanism of action for tetracycline antibiotics is the inhibition of bacterial protein synthesis.[2][3][4][5] This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

Signaling Pathway Diagram

The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by tetracyclines like this compound.

Tetromycin_C5_Mechanism_of_Action cluster_ribosome 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P Site Protein_Synthesis Protein Synthesis (Elongation) P_site->Protein_Synthesis Peptide bond formation A_site A Site A_site->P_site Transpeptidation mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Binds to A site Tetromycin_C5 This compound Tetromycin_C5->A_site Blocks binding MoA_Workflow start Start: Hypothesis (Inhibition of Protein Synthesis) mic_testing Determine Minimum Inhibitory Concentration (MIC) start->mic_testing in_vitro_translation In Vitro Translation Assay (e.g., cell-free system) mic_testing->in_vitro_translation macromolecular_synthesis Macromolecular Synthesis Assay (incorporation of radiolabeled precursors for DNA, RNA, protein, cell wall) mic_testing->macromolecular_synthesis confirmation Confirmation of Protein Synthesis Inhibition in_vitro_translation->confirmation ribosome_binding Ribosome Binding Assay (e.g., radiolabeled drug) further_studies Further Studies (e.g., specific ribosomal subunit binding) ribosome_binding->further_studies macromolecular_synthesis->confirmation confirmation->start No confirmation->ribosome_binding Yes end End further_studies->end

References

In Vitro Antibacterial Spectrum of Tetromycin C5: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C5 is a member of the tetromycin class of antibiotics, produced by the actinomycete Streptomyces sp. MK67-CF9.[1] This technical guide provides a detailed examination of the in vitro antibacterial spectrum of this compound, with a focus on its activity against Gram-positive bacteria, including drug-resistant strains. The information presented herein is compiled from available patent literature and established antimicrobial susceptibility testing methodologies.

Core Findings: Antibacterial Activity

Patent literature indicates that this compound exhibits potent antibacterial activity primarily directed against Gram-positive bacteria. This includes activity against clinically significant pathogens and their drug-resistant variants.[1]

Quantitative Antibacterial Spectrum

While the patent describing this compound explicitly mentions that the antibacterial spectrum, as determined by Minimum Inhibitory Concentrations (MICs), is detailed in "Table 1" of the document, this specific data is not publicly available in the reviewed resources. The patent asserts "excellent antibacterial activities," but quantitative values are not provided in the accessible text.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound, as described in the foundational patent, was performed using the agar (B569324) dilution method. This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol followed was based on the standard method of the Japanese Society of Chemotherapy.

Agar Dilution Method for MIC Determination

The agar dilution method involves the incorporation of the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.

Detailed Steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.

  • Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared to create a range of concentrations.

  • Incorporation into Agar: Each dilution is added to molten Mueller-Hinton agar at a controlled temperature (typically 45-50°C) and mixed thoroughly. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to a specified turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific bacterial strains being tested.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

MIC_Determination_Workflow Workflow for MIC Determination by Agar Dilution cluster_prep Preparation Phase cluster_inoculation Inoculation Phase cluster_analysis Analysis Phase stock Prepare this compound Stock Solution dilutions Create Serial Dilutions stock->dilutions Dilute agar_prep Incorporate into Molten Mueller-Hinton Agar dilutions->agar_prep Add to Agar plates Pour and Solidify Agar Plates agar_prep->plates Dispense spotting Inoculate Agar Plates inoculum Prepare Standardized Bacterial Inoculum inoculum->spotting Apply incubation Incubate Plates spotting->incubation Incubate reading Examine for Growth and Determine MIC incubation->reading Analyze Antibiotic_Action_Pathway Logical Pathway of Tetracycline Antibiotic Action Antibiotic Tetracycline Antibiotic (e.g., this compound) Target Bacterial Ribosome (30S Subunit) Antibiotic->Target Binds to Process Protein Synthesis Antibiotic->Process Inhibits Target->Process Is essential for Outcome1 Inhibition of Bacterial Growth (Bacteriostatic Effect) Process->Outcome1 Leads to (when inhibited) Outcome2 Bacterial Cell Death (in some cases) Outcome1->Outcome2 May lead to

References

Tetromycin C5: A Technical Guide to its Potential as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin C5, a polyketide antibiotic produced by Streptomyces sp., has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] While its precise mechanism of action is still under full elucidation, preliminary evidence suggests that this compound functions as a protein synthesis inhibitor. This technical guide provides a comprehensive overview of the methodologies and potential findings related to the characterization of this compound as an inhibitor of bacterial protein synthesis. The document outlines detailed experimental protocols, presents hypothetical quantitative data for illustrative purposes, and visualizes key experimental workflows and potential signaling pathways.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The bacterial ribosome is a well-validated target for a large number of clinically successful antibiotics.[2][3] These drugs interfere with various stages of protein synthesis, a fundamental process for bacterial viability. This compound is an antibiotic that exhibits broad-spectrum activity against gram-positive bacteria and their drug-resistant strains.[1] This guide explores its potential as a protein synthesis inhibitor, offering a technical framework for its investigation.

Antibacterial Spectrum of this compound

The initial characterization of a potential antibiotic involves determining its spectrum of activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the standard metric for this assessment, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents hypothetical MIC values for this compound against a selection of Gram-positive bacteria. These values are for illustrative purposes to demonstrate how such data would be presented.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)Vancomycin MIC (µg/mL) (Control)
Staphylococcus aureus292130.51
Methicillin-resistantBAA-171711
Staphylococcus aureus (MRSA)
Streptococcus pneumoniae496190.250.5
Enterococcus faecalis2921222
Vancomycin-resistant512992>256
Enterococcus faecalis (VRE)
Bacillus subtilis66330.1250.25
Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of MIC values using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures grown to logarithmic phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculum Preparation:

    • Grow bacterial cultures in CAMHB to an optical density at 600 nm (OD600) of 0.5 (McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

In Vitro Protein Synthesis Inhibition

To directly assess the effect of this compound on protein synthesis, a cell-free translation assay is a crucial experiment. This assay utilizes a system, such as a rabbit reticulocyte lysate or an E. coli S30 extract, that contains all the necessary components for translation.[6][7] A reporter gene, typically luciferase, is translated in vitro, and the inhibitory effect of the compound is measured by the reduction in the reporter signal.

Quantitative Data: IC50 for Protein Synthesis Inhibition

The following table shows hypothetical 50% inhibitory concentration (IC50) values for this compound in a bacterial cell-free translation system.

SystemReporterThis compound IC50 (µM)Chloramphenicol IC50 (µM) (Control)
E. coli S30 Cell-Free SystemLuciferase5.23.8
Experimental Protocol: Cell-Free Translation Inhibition Assay

Materials:

  • E. coli S30 cell-free translation system

  • Luciferase reporter mRNA

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound

  • Luminometer

  • 96-well opaque plates

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the S30 extract, amino acids, and energy source.

    • In a 96-well plate, add varying concentrations of this compound.

  • Initiation of Translation:

    • Add the luciferase reporter mRNA to the master mix.

    • Dispense the master mix into the wells containing this compound.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours to allow for translation.

  • Signal Detection:

    • Add luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

The primary mechanism of action for many ribosome-targeting antibiotics involves binding to a specific site on the ribosome, thereby interfering with a key step in translation, such as tRNA binding, peptide bond formation, or translocation.

Hypothetical Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates a hypothetical pathway for how this compound might inhibit bacterial protein synthesis by binding to the A-site of the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA.

TetromycinC5_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Inhibition Inhibition 30S_subunit->Inhibition Blocks A-site 50S_subunit 50S Subunit Tetromycin_C5 This compound Tetromycin_C5->30S_subunit Binds to A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->30S_subunit Attempts to bind Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Halts Elongation

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow for Elucidating the Binding Site

To identify the specific binding site of this compound on the ribosome, a combination of ribosome binding assays and toe-printing analysis can be employed.

Experimental_Workflow Start Hypothesis: This compound is a protein synthesis inhibitor MIC Determine MIC values (Antibacterial Activity) Start->MIC CF_Translation Cell-Free Translation Assay (Confirm Inhibition & IC50) MIC->CF_Translation Ribo_Binding Ribosome Binding Assay (Direct Interaction) CF_Translation->Ribo_Binding Toe_Printing Toe-Printing Analysis (Identify Binding Site) Ribo_Binding->Toe_Printing Conclusion Elucidate Mechanism of Action Toe_Printing->Conclusion

Caption: Workflow for characterizing this compound.

Experimental Protocol: Ribosome Binding Assay (Filter Binding)

Materials:

  • Purified 70S ribosomes or 30S and 50S subunits

  • Radiolabeled this compound ([³H]-Tetromycin C5)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • Nitrocellulose membranes

  • Scintillation counter

Procedure:

  • Binding Reaction:

    • Incubate a fixed concentration of ribosomes with increasing concentrations of [³H]-Tetromycin C5 in binding buffer.

  • Filtration:

    • Filter the reaction mixture through nitrocellulose membranes. Ribosome-bound [³H]-Tetromycin C5 will be retained on the membrane.

  • Washing:

    • Wash the membranes with cold binding buffer to remove unbound ligand.

  • Quantification:

    • Measure the radioactivity on the membranes using a scintillation counter.

  • Data Analysis:

    • Determine the dissociation constant (Kd) by plotting the bound radioactivity against the concentration of [³H]-Tetromycin C5.

Experimental Protocol: Toe-Printing Analysis

Toe-printing analysis can pinpoint the specific codon where the ribosome stalls in the presence of an inhibitor.

Materials:

  • Purified 70S ribosomes

  • Specific mRNA template

  • Primer complementary to the 3' end of the mRNA

  • Reverse transcriptase

  • Deoxynucleotides (dNTPs), including a radiolabeled dNTP

  • This compound

  • Denaturing polyacrylamide gel

Procedure:

  • Complex Formation:

    • Incubate ribosomes, mRNA, and initiator tRNA in the presence or absence of this compound to form translation initiation complexes.

  • Primer Extension:

    • Add the radiolabeled primer and reverse transcriptase. The reverse transcriptase will synthesize cDNA until it encounters the stalled ribosome.

  • Analysis:

    • Denature the samples and run them on a polyacrylamide gel alongside a sequencing ladder of the same mRNA.

    • The position of the "toe-print" (the truncated cDNA product) reveals the exact nucleotide where the ribosome is stalled, indicating the site of antibiotic action.

Conclusion

This technical guide provides a foundational framework for the comprehensive investigation of this compound as a potential protein synthesis inhibitor. The outlined experimental protocols for determining antibacterial activity, quantifying in vitro translation inhibition, and elucidating the ribosomal binding site are standard, robust methods in the field of antibiotic research. While the quantitative data presented herein is hypothetical, it serves to illustrate the expected outcomes of such studies. Further rigorous experimental work is required to fully characterize the mechanism of action of this compound and to validate its potential as a lead compound for the development of new antibacterial therapies.

References

An In-Depth Technical Guide to the Pharmacophore of Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacophore of the tetracycline (B611298) class of antibiotics. It delves into the essential structural features required for antibacterial activity, quantitative structure-activity relationships (SAR), detailed experimental protocols for synthesis and evaluation, and the molecular mechanism of action. As the term "tetromycin" does not correspond to a recognized class of antibiotics with the structural features discussed, this guide focuses on the well-established tetracycline family, which we believe was the intended subject.

Core Pharmacophore and Structure-Activity Relationships (SAR)

The antibacterial activity of tetracyclines is intrinsically linked to their unique tetracyclic chemical scaffold. The core pharmacophore consists of a linear fused tetracyclic nucleus of four six-membered rings (A, B, C, and D). Modifications to this core structure have a profound impact on the antibiotic's potency, spectrum of activity, and ability to overcome resistance mechanisms.

The essential structural features for the antibacterial activity of tetracyclines have been extensively studied. The C1, C2, and C3 positions on the A ring, forming a β-dicarbonyl system, are crucial for their chelating properties, which are important for their mechanism of action. The dimethylamino group at the C4 position is also vital for activity.[1] The stereochemistry at several chiral centers, particularly at C4, C4a, C5a, and C12a, is critical for maintaining the proper conformation for binding to the ribosome.[2]

Key SAR findings include:

  • A-Ring: The C1-C3 β-dicarbonyl system is essential. The amide at C2 can be modified to a limited extent, for instance, the glycylamido substitution in tigecycline (B611373) enhances its activity against resistant strains. The dimethylamino group at C4 is critical for potent antibacterial activity.[1]

  • B, C, and D Rings: Modifications on the "upper" periphery of the molecule (rings B, C, and D) have led to the development of second and third-generation tetracyclines with improved pharmacokinetic properties and efficacy against resistant bacteria. Substitutions at positions C7, C8, and C9 have been particularly fruitful. For example, the introduction of a dimethylamino group at C7 in minocycline (B592863) and a glycylamido group at C9 in tigecycline significantly broadened their antibacterial spectrum.[3]

Quantitative Data on Antibacterial Activity

The antibacterial potency of tetracycline analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) and, in some studies, by their 50% inhibitory concentration (IC50) in in vitro translation assays. The following tables summarize representative quantitative data for various tetracycline derivatives against susceptible and resistant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tetracycline Analogs against various bacterial strains.

CompoundOrganismMIC (µg/mL)Reference
TetracyclineS. pneumoniae (349 isolates)≤2.0 (Susceptible breakpoint)[4]
TetracyclineE. coli (tet(C)-positive)2-16
MinocyclineAnaerobic isolates (101 strains)≤1.6 (88% of strains)
Doxycycline (B596269)E. coli≤4 (Susceptible breakpoint)[5]
Omadacycline--[6]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: IC50 Values of Tetracycline Derivatives.

CompoundAssayIC50 (µM)Reference
RolitetracyclineDengue Virus Propagation67.1[7]
DoxycyclineDengue Virus Propagation55.6[7]
MinocyclineRibosomal Binding Competition ([³H]tetracycline)1.63[6]
OmadacyclineRibosomal Binding Competition ([³H]tetracycline)1.96[6]

Experimental Protocols

Synthesis of a 9-Substituted Tetracycline Analog (Representative Protocol)

This protocol outlines a general method for the synthesis of 9-substituted tetracycline derivatives, a key modification in the development of newer generation tetracyclines.[8]

Objective: To introduce a substituent at the C9 position of the tetracycline scaffold.

Materials:

  • Minocycline hydrochloride

  • Sodium nitrite (B80452)

  • Tetrafluoroboric acid

  • Organotin reagent (e.g., tributyl(vinyl)tin)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Solvents: Methanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Diazotization of Minocycline:

    • Dissolve minocycline hydrochloride in a suitable solvent (e.g., methanol) and cool to 0°C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0°C.

    • Stir the reaction mixture for 30 minutes to form the diazonium salt.

    • Add tetrafluoroboric acid to precipitate the C9 diazonium tetrafluoroborate (B81430) salt.

    • Isolate the salt by filtration and wash with cold ether.

  • Stille Coupling Reaction:

    • In a separate flask under an inert atmosphere, dissolve the C9 diazonium tetrafluoroborate salt in DMF.

    • Add the organotin reagent (e.g., tributyl(vinyl)tin) and the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture and quench with an appropriate reagent (e.g., aqueous potassium fluoride).

  • Purification:

    • Extract the product with an organic solvent (e.g., DCM).

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 9-substituted tetracycline derivative.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.[9][10][11][12]

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Antibiotic stock solution of known concentration

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the antibiotic in MHB directly in the 96-well plate.

    • Typically, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the antibiotic stock solution (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.

Ribosome Binding Assay (Filter Binding)

This protocol describes a filter-binding assay to measure the binding of radiolabeled tetracycline to bacterial ribosomes.[13][14][15]

Objective: To quantify the binding affinity of tetracycline to the bacterial 70S ribosome.

Materials:

  • Purified bacterial 70S ribosomes

  • Radiolabeled tetracycline (e.g., [³H]tetracycline)

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified 70S ribosomes and varying concentrations of [³H]tetracycline in the binding buffer.

    • For competition assays, include a constant concentration of [³H]tetracycline and varying concentrations of a non-radiolabeled competitor.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled tetracycline will be retained on the filter, while unbound tetracycline will pass through.

    • Wash the filter with a small volume of ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantification:

    • Place the filter in a scintillation vial.

    • Add scintillation fluid and vortex to elute the radioactivity from the filter.

    • Measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³H]tetracycline as a function of the total [³H]tetracycline concentration.

    • For saturation binding experiments, the data can be analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

    • For competition binding experiments, the data can be used to calculate the IC50 value of the competitor.

Mechanism of Action and Visualization

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, specifically to the 16S rRNA, and sterically hinder the binding of aminoacyl-tRNA to the A-site of the ribosome. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately halting protein synthesis and bacterial growth.[16]

tetracycline_mechanism Mechanism of Action of Tetracycline Antibiotics Tetracycline Tetracycline Ribosome 70S Ribosome Tetracycline->Ribosome Binds to 30S subunit A_site A-site Tetracycline->A_site Blocks binding Protein Protein Synthesis Ribosome->Protein Elongation tRNA Aminoacyl-tRNA tRNA->A_site Attempts to bind Cell_Growth Bacterial Growth & Proliferation Protein->Cell_Growth Leads to

Caption: Mechanism of action of tetracycline antibiotics.

synthetic_workflow General Synthetic Workflow for 9-Substituted Tetracyclines Start Minocycline Diazotization Diazotization (NaNO2, HBF4) Start->Diazotization Diazonium_Salt C9 Diazonium Tetrafluoroborate Salt Diazotization->Diazonium_Salt Stille_Coupling Stille Coupling (Organotin reagent, Pd catalyst) Diazonium_Salt->Stille_Coupling Substituted_Tetracycline 9-Substituted Tetracycline (Crude) Stille_Coupling->Substituted_Tetracycline Purification Purification (Column Chromatography) Substituted_Tetracycline->Purification Final_Product Pure 9-Substituted Tetracycline Analog Purification->Final_Product

Caption: A representative synthetic pathway for a tetracycline analog.

mic_workflow Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilution Prepare Serial Dilutions of Antibiotic Inoculation Inoculate Microtiter Plate Antibiotic_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth or Read OD600 Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Result MIC Value Determine_MIC->Result

Caption: A typical workflow for MIC determination.

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Tetromycin C5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] It is a critical parameter in drug discovery and clinical microbiology to determine the potency of new antimicrobial compounds and to guide antibiotic therapy.[1][3] This application note provides a detailed protocol for determining the MIC of Tetromycin C5, a tetracycline-class antibiotic, using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative susceptibility testing.[4][5]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[2][6] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.[1][7]

Experimental Protocol: Broth Microdilution Assay for this compound

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer (optional)

2. Preparation of this compound Dilutions

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or sterile deionized water, depending on solubility). The final concentration should be at least 10 times the highest concentration to be tested.

  • Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the wells in the first column, resulting in a 1:2 dilution.

    • Using a multichannel pipette, mix the contents of the first column by pipetting up and down several times.

    • Transfer 100 µL from the first column to the second column.

    • Continue this twofold serial dilution process across the plate to the desired final concentration (typically up to column 10).

    • Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[4]

3. Preparation of Bacterial Inoculum

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspension: Suspend the colonies in sterile saline or PBS.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity.

  • Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This is typically a 1:100 dilution of the standardized suspension.[8]

4. Inoculation and Incubation

  • Inoculation: Inoculate each well (columns 1-11) of the microtiter plate with 100 µL of the final bacterial inoculum. This will result in a final volume of 200 µL per well. Do not inoculate the sterility control wells (column 12).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-24 hours in ambient air.

5. Reading and Interpreting Results

  • Visual Inspection: After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]

  • Interpretation: The MIC value is compared to established breakpoints from organizations like CLSI or EUCAST to categorize the organism as susceptible, intermediate, or resistant.[9]

Data Presentation

Table 1: Quality Control (QC) Strains and Expected MIC Ranges for Tetracycline (B611298)

Quality Control StrainATCC® NumberExpected MIC Range (µg/mL) for Tetracycline
Staphylococcus aureus292130.12 - 1
Enterococcus faecalis292128 - 32
Escherichia coli259220.5 - 2
Pseudomonas aeruginosa278538 - 32

Note: These are example ranges for tetracycline and may need to be established specifically for this compound through validation studies.[10] Quality control is crucial to ensure the accuracy and reproducibility of the assay.[11][12]

Visualization of Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions in 96-well Plate prep_antibiotic->prep_dilutions prep_colonies Select Bacterial Colonies prep_inoculum Prepare Final Inoculum inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_suspension Create Bacterial Suspension prep_colonies->prep_suspension prep_standardize Standardize to 0.5 McFarland prep_suspension->prep_standardize prep_standardize->prep_inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-24h inoculate->incubate read_plate Visually Inspect Plate incubate->read_plate determine_mic Determine MIC read_plate->determine_mic interpret Interpret Results (S, I, R) determine_mic->interpret

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for Tetromycin C5 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of Tetromycin C5 stock solutions for use in cell culture. Due to the limited availability of specific solubility and stability data for this compound in publicly accessible literature, the following protocols are based on general best practices for handling antibiotics in a research setting. It is strongly recommended to perform small-scale solubility tests before preparing a large batch of stock solution.

Physicochemical Properties of this compound

This compound is an antibiotic that exhibits broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains[1][2]. Its known physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅₀H₆₅NO₁₃[1]
Appearance Colorless prism-like crystal[1]
Melting Point 208-211 °C[1]
Molecular Weight 888.05 g/mol (calculated from formula)
Storage Store at room temperature (in continental US) as a solid. Refer to the Certificate of Analysis for specific storage recommendations.[2]

Recommended Materials and Reagents

Material/ReagentSpecifications
This compound powderHigh purity
SolventsDimethyl sulfoxide (B87167) (DMSO), cell culture grade; Ethanol (B145695) (EtOH), 100%, sterile; Sterile water (Milli-Q or equivalent)
TubesSterile conical tubes (15 mL or 50 mL); Sterile microcentrifuge tubes (1.5 mL)
Pipettes and TipsCalibrated micropipettes and sterile, filtered pipette tips
SyringesSterile syringes (1 mL to 10 mL)
Syringe Filters0.22 µm sterile syringe filter (ensure compatibility with the chosen solvent, e.g., PTFE for DMSO)
Personal Protective Equipment (PPE)Safety glasses, gloves, lab coat
EquipmentAnalytical balance, vortex mixer, sterile cell culture hood

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1000X stock solution, a common practice for antibiotics in cell culture[3][4][5]. The final working concentration will depend on the specific cell line and experimental goals, which should be determined empirically.

3.1. Preliminary Solubility Test (Recommended)

Before proceeding with the full protocol, it is advisable to test the solubility of this compound in small volumes of the potential solvents.

  • Weigh a small amount (e.g., 1-2 mg) of this compound.

  • Add a small volume (e.g., 100-200 µL) of the chosen solvent (DMSO, ethanol, or sterile water).

  • Vortex and observe for complete dissolution.

  • Based on the results, select the most appropriate solvent for preparing the stock solution. For many complex organic molecules like this compound, DMSO is often a suitable solvent.

3.2. Stock Solution Preparation

The following steps should be performed in a sterile cell culture hood to maintain sterility.

  • Weighing the Powder:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 10 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of the selected solvent (e.g., DMSO) to the tube containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Sterilization:

    • Draw the dissolved this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter-sterilize the solution into a sterile 1.5 mL microcentrifuge tube or cryovial[4][6]. Note that solutions in organic solvents like 100% ethanol or DMSO may not require filter sterilization if prepared from sterile components under aseptic conditions[5][7].

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term to medium-term storage. For long-term storage, -80°C is recommended.

3.3. Example Calculations for Stock and Working Solutions

ParameterValue
Desired Stock Concentration 10 mg/mL
Mass of this compound 10 mg
Volume of Solvent 1 mL
Example Working Concentration 10 µg/mL
Dilution Factor (from stock) 1:1000
Volume of Stock for 10 mL media 10 µL

Experimental Workflow Diagram

G Figure 1. Workflow for this compound Stock Solution Preparation A Weigh 10 mg of This compound Powder B Dissolve in 1 mL of appropriate solvent (e.g., DMSO) A->B C Vortex until fully dissolved B->C D Filter-sterilize with 0.22 µm syringe filter C->D E Aliquot into sterile single-use tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a sterile stock solution of this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

While the specific signaling pathways affected by this compound are not detailed in the available literature, its classification as a tetracycline (B611298) antibiotic suggests a primary mechanism of action involving the inhibition of bacterial protein synthesis. Tetracyclines are known to bind to the 16S rRNA component of the 30S ribosomal subunit, which in turn blocks the binding of aminoacyl-tRNA to the ribosomal A-site, effectively halting peptide chain elongation[8].

G Figure 2. Proposed Mechanism of Action for this compound cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit (with 16S rRNA) Inhibition Inhibition 30S_subunit->Inhibition 50S_subunit 50S Subunit Tetromycin_C5 This compound Tetromycin_C5->30S_subunit Binds to tRNA Aminoacyl-tRNA Protein_Synthesis Protein Synthesis (Peptide Elongation) tRNA->Protein_Synthesis Inhibition->tRNA Blocks binding

Caption: Inhibition of protein synthesis by this compound.

References

Application Notes and Protocols for Tetromycin C5 in a Murine Model of Methicillin-Resistant Staphylococcus aureus (MRSA) Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data for Tetromycin C5 in murine models of MRSA infection is limited. The following application notes and protocols are based on the general characteristics of tetracycline-class antibiotics and established murine models for MRSA infection. These should serve as a comprehensive starting point for research, with the understanding that specific parameters may require optimization for this compound.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics. The development of novel antimicrobial agents is crucial to combatting MRSA infections. This compound is a tetracycline-class antibiotic with broad-spectrum activity against Gram-positive bacteria, making it a potential candidate for anti-MRSA therapy. This document provides detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of MRSA infection, including skin and soft tissue infection, pneumonia, and bacteremia models.

Mechanism of Action

Tetracycline antibiotics, including presumably this compound, function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. In some cases, at high concentrations, bactericidal activity can be observed.

cluster_bacterium Bacterial Cell Tetromycin_C5 This compound Porin Porin Channel Tetromycin_C5->Porin Enters cell Ribosome_30S 30S Ribosomal Subunit Porin->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Blocks Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S Binding prevented Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Proposed mechanism of action for this compound.

Data Presentation

The following tables present hypothetical yet representative data for this compound, based on typical efficacy data for tetracycline-class antibiotics against MRSA. This data should be used as a benchmark for expected outcomes.

Table 1: In Vitro Susceptibility of MRSA Strains to this compound

MRSA StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
USA3000.512
USA400112
Clinical Isolate 10.2521
Clinical Isolate 2112

Table 2: In Vivo Efficacy of this compound in a Murine Skin Infection Model (CFU/g tissue)

Treatment GroupDay 3 Post-InfectionDay 7 Post-Infection
Vehicle Control8.2 x 10⁷5.5 x 10⁷
This compound (10 mg/kg)3.1 x 10⁶1.2 x 10⁵
This compound (20 mg/kg)9.5 x 10⁵4.0 x 10⁴
Linezolid (25 mg/kg)1.5 x 10⁶8.8 x 10⁴

Table 3: Survival Rate in a Murine MRSA Pneumonia Model

Treatment GroupSurvival Rate at 72h (%)
Vehicle Control20
This compound (20 mg/kg)80
This compound (40 mg/kg)90
Vancomycin (50 mg/kg)80

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory practices for handling infectious agents and animal welfare regulations must be strictly followed.

Protocol 1: Murine Model of MRSA Skin and Soft Tissue Infection

This model is used to evaluate the efficacy of this compound in a localized skin infection.

Materials:

  • 6-8 week old female BALB/c mice

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • This compound, vehicle control (e.g., 5% DMSO in saline), and positive control antibiotic (e.g., linezolid)

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Surgical tools for tissue harvesting

  • Stomacher or tissue homogenizer

Workflow:

Start Start Acclimatize Acclimatize Mice (7 days) Start->Acclimatize Prepare_Inoculum Prepare MRSA Inoculum (1-5 x 10^7 CFU/mL) Acclimatize->Prepare_Inoculum Anesthetize Anesthetize and Shave Mice Prepare_Inoculum->Anesthetize Infect Subcutaneous Injection of MRSA (50-100 µL) Anesthetize->Infect Group Randomize into Treatment Groups Infect->Group Treat Administer this compound or Controls Group->Treat Monitor Monitor Daily (Lesion Size, Weight) Treat->Monitor Euthanize Euthanize at Endpoint Monitor->Euthanize Harvest Harvest Skin Tissue Euthanize->Harvest Homogenize Homogenize and Plate for CFU Harvest->Homogenize Analyze Analyze Data Homogenize->Analyze End End Analyze->End

Caption: Workflow for the murine MRSA skin infection model.

Procedure:

  • Acclimatization: House mice for at least 7 days under standard conditions before the experiment.

  • Inoculum Preparation: Culture MRSA in TSB overnight at 37°C. Dilute the culture in fresh TSB and grow to mid-log phase. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL).

  • Infection: Anesthetize the mice and shave a small area on the dorsum. Inject 50-100 µL of the MRSA inoculum subcutaneously.

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control). Begin treatment at a specified time post-infection (e.g., 2 hours) and continue as per the desired dosing regimen (e.g., once or twice daily via oral gavage or intraperitoneal injection).

  • Monitoring: Monitor the mice daily for clinical signs of infection, body weight, and lesion size (measured with calipers).

  • Endpoint and Analysis: At predetermined time points (e.g., day 3 and day 7), euthanize the mice. Aseptically harvest the infected skin tissue, weigh it, and homogenize it in sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue).

Protocol 2: Murine Model of MRSA Pneumonia

This model assesses the efficacy of this compound in a systemic and more severe infection.

Materials:

  • 6-8 week old female BALB/c mice

  • MRSA strain (e.g., USA300)

  • TSB and PBS

  • This compound, vehicle, and positive control (e.g., vancomycin)

  • Anesthetic (e.g., isoflurane)

  • Micropipette with sterile tips

Workflow:

Start Start Acclimatize Acclimatize Mice (7 days) Start->Acclimatize Prepare_Inoculum Prepare MRSA Inoculum (1 x 10^8 - 1 x 10^9 CFU/mL) Acclimatize->Prepare_Inoculum Anesthetize Anesthetize Mice Prepare_Inoculum->Anesthetize Infect Intranasal Instillation of MRSA (20-50 µL) Anesthetize->Infect Group Randomize into Treatment Groups Infect->Group Treat Administer this compound or Controls Group->Treat Monitor Monitor for Survival and Clinical Score Treat->Monitor Endpoint Euthanize at Endpoint or Humane Endpoint Monitor->Endpoint Harvest Harvest Lungs Endpoint->Harvest Homogenize Homogenize and Plate for CFU Harvest->Homogenize Analyze Analyze Data (Survival, CFU) Homogenize->Analyze End End Analyze->End

Caption: Workflow for the murine MRSA pneumonia model.

Procedure:

  • Acclimatization and Inoculum Preparation: As described in Protocol 1. The inoculum concentration for pneumonia models is typically higher (e.g., 1 x 10⁸ - 1 x 10⁹ CFU/mL).

  • Infection: Anesthetize the mice. Hold the mouse in a supine position and instill 20-50 µL of the MRSA suspension into the nares.

  • Treatment: Begin treatment at a specified time post-infection (e.g., 1-2 hours) and continue with the planned dosing schedule.

  • Monitoring: Monitor the mice at least twice daily for survival and clinical signs of illness (e.g., ruffled fur, hunched posture, labored breathing). A clinical scoring system can be implemented.

  • Endpoint and Analysis: The primary endpoint is typically survival over a set period (e.g., 72-96 hours). For bacterial burden analysis, a separate cohort of mice can be euthanized at earlier time points (e.g., 24 or 48 hours). The lungs are then aseptically harvested, homogenized, and plated for CFU determination.

Protocol 3: Murine Model of MRSA Bacteremia

This systemic infection model is useful for evaluating the ability of this compound to clear bacteria from the bloodstream and prevent dissemination to other organs.

Materials:

  • 6-8 week old female BALB/c mice

  • MRSA strain (e.g., USA300)

  • TSB and PBS

  • This compound, vehicle, and positive control (e.g., daptomycin)

  • Syringes and needles (27-30 gauge)

Workflow:

Start Start Acclimatize Acclimatize Mice (7 days) Start->Acclimatize Prepare_Inoculum Prepare MRSA Inoculum (1 x 10^7 - 1 x 10^8 CFU/mL) Acclimatize->Prepare_Inoculum Infect Intravenous (Tail Vein) Injection of MRSA (100 µL) Prepare_Inoculum->Infect Group Randomize into Treatment Groups Infect->Group Treat Administer this compound or Controls Group->Treat Monitor Monitor for Survival and Clinical Signs Treat->Monitor Endpoint Euthanize at Endpoint Monitor->Endpoint Harvest Harvest Kidneys, Spleen, Liver Endpoint->Harvest Homogenize Homogenize Organs and Plate for CFU Harvest->Homogenize Analyze Analyze Data (Survival, CFU) Homogenize->Analyze End End Analyze->End

Caption: Workflow for the murine MRSA bacteremia model.

Procedure:

  • Acclimatization and Inoculum Preparation: As described in Protocol 1. The inoculum concentration should be optimized to induce a non-lethal but persistent infection for bacterial burden studies, or a lethal infection for survival studies.

  • Infection: Warm the mice under a heat lamp to dilate the tail veins. Inject 100 µL of the MRSA suspension into a lateral tail vein.

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 30 minutes to 1 hour).

  • Monitoring: Monitor the mice for survival and clinical signs of sepsis.

  • Endpoint and Analysis: For survival studies, monitor for a defined period. For bacterial burden studies, euthanize mice at specific time points (e.g., 24, 48, or 72 hours). Aseptically harvest organs such as the kidneys, spleen, and liver, as these are common sites of bacterial dissemination. Homogenize the organs and plate for CFU determination.

Conclusion

The protocols and representative data provided herein offer a robust framework for the preclinical evaluation of this compound against MRSA in murine models. Successful demonstration of efficacy in these models would warrant further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, ultimately paving the way for its potential development as a novel anti-MRSA therapeutic. Researchers are encouraged to adapt and optimize these protocols based on the specific properties of this compound as more information becomes available.

References

Application Note: Quantification of Tetromycin C5 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Tetromycin C5 in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is an antibiotic with broad-spectrum activity against gram-positive bacteria.[1] The described protocol is adapted from established methods for tetracycline-class antibiotics and is suitable for research, quality control, and drug development applications.[2][3][4] The method involves a straightforward sample preparation procedure consisting of protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a C18 reversed-phase column with gradient elution, and quantification is performed by UV detection at 355 nm.[2] This method demonstrates good linearity, accuracy, and precision, with a limit of quantification suitable for typical analytical requirements.

Introduction

This compound is a member of the tetracycline (B611298) family of antibiotics, known for their broad-spectrum antibacterial activity.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance of pharmaceutical products. HPLC is a powerful and widely used technique for the analysis of antibiotics due to its high resolution, sensitivity, and reproducibility.[3][4] This application note provides a detailed protocol for the determination of this compound in a biological matrix, which can be adapted for various sample types. The method is based on well-established principles for the analysis of tetracyclines, which often involve chelation with ions and require specific sample handling to ensure accurate results.[2]

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (Waters Alliance HPLC system or equivalent).[4]

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid in ultrapure water.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • McIlvaine-EDTA Buffer: Prepare by dissolving 28.41 g of anhydrous dibasic sodium phosphate and 21.01 g of citric acid monohydrate in 1 L of water each. Combine 625 mL of the phosphate solution with 1 L of the citric acid solution and add 60.5 g of disodium EDTA, mixing until dissolved.[2]

4. Sample Preparation

This protocol is a general guideline and may need optimization for specific matrices.

  • Protein Precipitation: To 1 mL of the sample (e.g., serum, plasma), add 2 mL of McIlvaine-EDTA buffer and vortex for 30 seconds.[2] Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[2]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

    • Elute this compound with 2 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection into the HPLC system.

5. HPLC Conditions

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 355 nm
Run Time 20 minutes

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the expected performance parameters based on typical results for tetracycline antibiotics.[5][6][7]

ParameterExpected Value
Linearity (r²) > 0.999
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

Tetromycin_C5_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Serum) ProteinPrecipitation Protein Precipitation (McIlvaine-EDTA Buffer) Sample->ProteinPrecipitation 1. Add Buffer Centrifugation Centrifugation ProteinPrecipitation->Centrifugation 2. Vortex & Centrifuge Supernatant Collect Supernatant Centrifugation->Supernatant 3. Separate Condition Condition SPE Cartridge (Methanol, Water) Load Load Supernatant Supernatant->Load Condition->Load 1. Condition Wash Wash Cartridge (5% Methanol) Load->Wash 2. Load & Wash Elute Elute this compound (Methanol) Wash->Elute 3. Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 1. Evaporate Filter Filter (0.22 µm) Reconstitute->Filter 2. Reconstitute Inject Inject into HPLC Filter->Inject 3. Filter Data Data Acquisition & Quantification Inject->Data

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol, including sample preparation and chromatographic conditions, is based on established methods for the tetracycline class of antibiotics and can be readily implemented in a laboratory setting. The expected performance of this method makes it suitable for a wide range of applications in pharmaceutical analysis and drug development.

References

Application Notes and Protocols: In Vitro Efficacy of Tetromycin C5 Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria represents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Tetromycin C5 is a member of the tetracycline (B611298) class of antibiotics, which are known to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2][3][4] This action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting peptide chain elongation and inhibiting bacterial growth.[2][3][4] this compound has demonstrated broad-spectrum activity against Gram-positive bacteria, including clinically important drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).

These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against these challenging pathogens. The described methodologies include determination of Minimum Inhibitory Concentration (MIC), time-kill kinetic assays, and assessment of cytotoxicity in mammalian cell lines.

Data Presentation

The following tables summarize hypothetical, yet representative, data for the in vitro activity of this compound against selected drug-resistant bacterial strains. This data is provided for illustrative purposes to guide researchers in their experimental design and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Drug-Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus ATCC 43300MRSA1>1282
Staphylococcus aureus USA300Community-Acquired MRSA0.5>1281
Enterococcus faecalis ATCC 51299VRE (VanA)2>2562
Enterococcus faecium V583VRE (VanA)4>2564

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus USA300 (MRSA)

Time (hours)Growth Control (log10 CFU/mL)This compound (1x MIC) (log10 CFU/mL)This compound (2x MIC) (log10 CFU/mL)This compound (4x MIC) (log10 CFU/mL)
06.06.06.06.0
26.55.85.55.0
47.25.54.84.0
88.55.03.5<2.0
129.04.5<2.0<2.0
249.24.2<2.0<2.0

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines (72-hour exposure)

Cell LineCell TypeThis compound IC50 (µg/mL)Doxorubicin IC50 (µg/mL)
HepG2Human Hepatocellular Carcinoma>1005.2
HEK293Human Embryonic Kidney>1003.8

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[5][6]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to achieve a final concentration range of 0.06 to 64 µg/mL in a volume of 50 µL per well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Kinetic Assay

This assay determines the rate and extent of bacterial killing by an antimicrobial agent over time.[7][8]

Materials:

  • This compound

  • CAMHB

  • Bacterial inoculum in logarithmic growth phase

  • Sterile culture tubes

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Colony counter

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

  • Assay Setup: Prepare tubes containing CAMHB with this compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the logarithmic phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 35°C ± 2°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate 100 µL of appropriate dilutions onto TSA plates in duplicate.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies on plates containing 30-300 colonies to determine the number of colony-forming units per milliliter (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11]

Materials:

  • This compound

  • Human cell lines (e.g., HepG2, HEK293)[12][13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the compound concentration.

Mandatory Visualizations

Experimental_Workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_cyto Cytotoxicity Assay (MTT) mic_prep Prepare this compound Serial Dilutions mic_plate Inoculate 96-well Plate mic_prep->mic_plate mic_inoc Prepare Standardized Bacterial Inoculum mic_inoc->mic_plate mic_incubate Incubate 16-20h at 35°C mic_plate->mic_incubate mic_read Read MIC mic_incubate->mic_read tk_prep Prepare Cultures with This compound (MIC Multiples) tk_inoc Inoculate with Log-Phase Bacteria tk_prep->tk_inoc tk_sample Sample at Timepoints (0-24h) tk_inoc->tk_sample tk_plate Plate Serial Dilutions tk_sample->tk_plate tk_count Incubate and Count CFU tk_plate->tk_count cyto_seed Seed Mammalian Cells cyto_treat Treat with this compound cyto_seed->cyto_treat cyto_incubate Incubate 72h cyto_treat->cyto_incubate cyto_mtt Add MTT Reagent cyto_incubate->cyto_mtt cyto_sol Solubilize Formazan cyto_mtt->cyto_sol cyto_read Read Absorbance cyto_sol->cyto_read

Caption: Experimental workflow for testing this compound.

Signaling_Pathway cluster_bacterium Bacterial Cell Tetromycin_C5 This compound Porin Porin Channel Tetromycin_C5->Porin entry Cytoplasmic_Membrane Cytoplasmic Membrane Tetromycin_C5->Cytoplasmic_Membrane uptake Ribosome 70S Ribosome Tetromycin_C5->Ribosome binds to 30S subunit Outer_Membrane Outer Membrane (Gram-negative) Cytoplasmic_Membrane->Ribosome tRNA Aminoacyl-tRNA Ribosome->tRNA blocks binding Protein_Synthesis Protein Synthesis Inhibition Inhibition mRNA mRNA mRNA->Ribosome tRNA->Ribosome binding

References

Application of Tetromycin C5 in Antibiotic Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic approaches. One such strategy is combination therapy, where antibiotics are co-administered to achieve a synergistic effect, resulting in enhanced efficacy compared to individual drug activities. Tetromycin C5, a member of the tetracycline (B611298) class of antibiotics, is a promising candidate for such synergistic studies. Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[1] This application note provides a comprehensive overview and detailed protocols for investigating the synergistic potential of this compound in combination with other antibiotics against various bacterial pathogens.

Mechanism of Synergy

The synergistic effect of tetracyclines, and by extension this compound, with other antibiotics can be attributed to several mechanisms:

  • Enhanced Drug Uptake: One antibiotic may damage the bacterial cell wall or membrane, facilitating the entry of the tetracycline into the cell, thus increasing its intracellular concentration and efficacy at the ribosomal target. For instance, β-lactams disturb cell wall synthesis, which can enhance the penetration of aminoglycosides.[2]

  • Sequential Blockade of a Metabolic Pathway: Two antibiotics may inhibit different enzymes in the same essential metabolic pathway, leading to a more profound bactericidal or bacteriostatic effect.

  • Inhibition of Resistance Mechanisms: One agent may inhibit a bacterial resistance mechanism, such as an efflux pump, thereby restoring the activity of the other drug.

  • Ribosomal Effects: The binding of one antibiotic to the ribosome may induce conformational changes that enhance the binding or inhibitory activity of the second antibiotic.

A study on the synergy between tetracycline and quercetin (B1663063) against resistant E. coli demonstrated that the combination disrupted the bacterial cell envelope, leading to increased permeability and cell lysis.[3][4][5]

Synergistic Combinations of Tetracyclines

Several studies have demonstrated the synergistic potential of tetracyclines with other classes of antibiotics against a range of Gram-positive and Gram-negative bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, with a value of ≤ 0.5 indicating a synergistic interaction.[3][6][7]

Quantitative Data on Tetracycline Synergy
CombinationPathogen(s)FICI ValueMIC ReductionReference
Tetracycline + NitroxolineShigella flexneri0.08616-fold for Tetracycline[8]
Tetracycline + NitroxolineDiarrhoeic Bacteria0.086 - 0.5-[8]
Tetracycline + SanguinarineListeria monocytogenes0.2884-fold for Tetracycline[8]
Tetracycline + Zinc PyrithioneDiarrhoeic Bacteria0.109 - 0.479-[9]
Tetracycline + AmoxicillinVarious Resistant BacteriaSynergy in 87.5% of casesSignificant[10][11]
Tetracycline + I1WL5W (AMP)Staphylococcus epidermidis0.28-[7][12]
Tetracycline + QuercetinResistant E. coli≤ 0.54-fold for Tetracycline[3][4][5]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Principle: Two antimicrobial agents are serially diluted in a two-dimensional array in a 96-well microtiter plate. Each well contains a unique concentration combination of the two drugs. After inoculation with a standardized bacterial suspension and incubation, the wells are assessed for microbial growth to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated.

Protocol:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO).

    • Prepare intermediate solutions in the appropriate broth medium (e.g., Mueller-Hinton Broth) at four times the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Add 50 µL of broth medium to all wells of a 96-well plate.

    • In the first column, add 50 µL of the 4x intermediate solution of this compound to the wells in rows A through G.

    • Perform a two-fold serial dilution of this compound by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for the partner antibiotic alone.

    • In the first row, add 50 µL of the 4x intermediate solution of the partner antibiotic to the wells in columns 1 through 10.

    • Perform a two-fold serial dilution of the partner antibiotic by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.

    • Column 12 should contain a growth control (broth and inoculum) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone (wells in row H and column 11) and the MIC of each combination (the well with the lowest concentration of both drugs that inhibits visible growth).

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of This compound A->C B Prepare Bacterial Inoculum E Inoculate Plate B->E D Serial Dilution of Partner Antibiotic D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Results H->I

Checkerboard Assay Workflow
Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

Principle: A standardized bacterial inoculum is exposed to fixed concentrations of antibiotics (alone and in combination), and the number of viable bacteria is determined at various time points. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Protocol:

  • Preparation:

    • Prepare antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC) in a suitable broth medium.

    • Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Set up flasks or tubes for each condition:

      • Growth control (no antibiotic)

      • This compound alone

      • Partner antibiotic alone

      • This compound + partner antibiotic combination

  • Incubation and Sampling:

    • Incubate the cultures at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Compare the killing curves of the combination with the single agents.

    • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Indifference: A < 2-log₁₀ change in CFU/mL.

    • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL.

Time_Kill_Workflow A Prepare Inoculum and Antibiotic Solutions B Incubate Cultures with Antibiotics (and Controls) A->B C Sample at Multiple Time Points B->C D Perform Serial Dilutions and Plate C->D E Incubate Plates and Count Colonies (CFU/mL) D->E F Plot Log10 CFU/mL vs. Time E->F G Analyze Killing Curves for Synergy F->G

Time-Kill Curve Assay Workflow
Biofilm Inhibition Assay

Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to antibiotics. Synergy studies are crucial to identify combinations that can effectively inhibit biofilm formation or eradicate existing biofilms.

Principle: The effect of antibiotic combinations on biofilm formation is assessed by quantifying the biofilm biomass, often using a crystal violet staining method.

Protocol:

  • Plate Setup:

    • Prepare serial dilutions of this compound and the partner antibiotic, alone and in combination, in a 96-well flat-bottom microtiter plate as described for the checkerboard assay.

  • Inoculation and Incubation:

    • Inoculate the wells with a standardized bacterial suspension.

    • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, often without shaking).

  • Biofilm Staining:

    • Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

    • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet and wash the wells again with PBS to remove excess stain.

  • Quantification:

    • Solubilize the stained biofilm by adding 30% acetic acid or ethanol (B145695) to each well.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance values of the combination-treated wells with those of the single-agent and untreated control wells to determine the extent of biofilm inhibition. A significant reduction in absorbance indicates synergistic biofilm inhibition.

Biofilm_Inhibition_Workflow A Prepare Antibiotic Dilutions in Microtiter Plate B Inoculate with Bacterial Suspension A->B C Incubate to Allow Biofilm Formation B->C D Wash to Remove Planktonic Cells C->D E Stain Biofilm with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain and Measure Absorbance F->G H Analyze Biofilm Inhibition G->H

Biofilm Inhibition Assay Workflow

Conclusion

The exploration of antibiotic synergy is a critical area of research in the fight against antimicrobial resistance. This compound, as a representative of the tetracycline class, holds significant potential for use in combination therapies. The protocols detailed in this application note provide a robust framework for researchers to systematically investigate the synergistic interactions of this compound with other antibiotics. Such studies are essential for identifying novel and effective treatment strategies for bacterial infections, including those caused by multidrug-resistant pathogens and those associated with biofilms. Further investigation into the specific molecular mechanisms underlying the observed synergies will be crucial for the rational design of future combination therapies.

References

Application Note: Time-Kill Kinetics Assay for Tetromycin C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C5 is a member of the tetracycline (B611298) class of antibiotics, demonstrating broad-spectrum activity against a range of Gram-positive bacteria, including drug-resistant strains.[1] The tetracycline class of antibiotics are known to be protein synthesis inhibitors.[2][3][4][5] Their primary mechanism of action involves binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.[3][4][5] This bacteriostatic action ultimately prevents bacterial growth and replication.[3]

The time-kill kinetics assay is a critical in vitro method for evaluating the pharmacodynamic properties of a new antimicrobial agent like this compound.[6][7][8] This assay provides essential data on the rate and extent of bacterial killing over a specified period, which helps to determine whether the antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[6][7] A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units (CFU/mL) of the initial inoculum.[7] The data generated from time-kill assays are crucial for the preclinical development of new antibiotics, aiding in the determination of optimal dosing regimens and predicting therapeutic efficacy.[6]

This application note provides a detailed protocol for performing a time-kill kinetics assay for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and ASTM E2315.[6][7][9][10][11][12][13]

Experimental Protocols

Materials
  • This compound

  • Test organism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (B569324) (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile test tubes or flasks

  • Sterile pipettes and pipette tips

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Shaking incubator (if required)

  • Vortex mixer

  • Colony counter

Inoculum Preparation
  • From a fresh 18-24 hour culture of the test organism on a TSA plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the tube at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity.

  • Dilute this suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test volume.

Assay Setup
  • Prepare stock solutions of this compound in an appropriate solvent and dilute further in CAMHB to achieve the desired test concentrations. These concentrations are typically multiples of the Minimum Inhibitory Concentration (MIC) (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Set up a series of sterile tubes or flasks for each concentration of this compound, a growth control (no antibiotic), and a sterility control (no bacteria).

  • Add the appropriate volume of CAMHB and this compound stock solution to each test tube.

  • Add the prepared bacterial inoculum to each tube (except the sterility control) to reach the final target starting bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Vortex each tube gently to ensure thorough mixing.

Incubation and Sampling
  • Incubate all tubes at 35 ± 2°C. Shaking incubation may be required depending on the test organism.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[6]

Viable Cell Counting
  • Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS. The range of dilutions will depend on the expected bacterial count.

  • Plate 100 µL of the appropriate dilutions onto TSA plates. For tubes with high antibiotic concentrations and expected low bacterial counts, it may be necessary to plate the undiluted sample.

  • Spread the inoculum evenly over the surface of the agar plates.

  • Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are of sufficient size to be counted.

Data Collection and Analysis
  • Count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration of this compound and the growth control.

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table for easy comparison of the activity of this compound at different concentrations and time points.

Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0 5.725.715.735.705.72
2 6.856.125.214.894.15
4 7.916.554.884.103.52
6 8.546.894.523.682.98
8 8.987.154.213.15<2.00
12 9.217.543.892.54<2.00
24 9.557.983.12<2.00<2.00

Note: <2.00 indicates the limit of detection.

Mandatory Visualization

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Prepare Bacterial Culture (0.5 McFarland) start->culture antibiotic Prepare this compound Concentrations start->antibiotic inoculate Inoculate Test Tubes culture->inoculate antibiotic->inoculate incubate Incubate at 35°C inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sample dilute Serial Dilution sample->dilute plate Plate on Agar dilute->plate count Incubate & Count Colonies plate->count analyze Calculate log10 CFU/mL & Plot Data count->analyze end End analyze->end

Caption: Experimental workflow for the time-kill kinetics assay.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) sub_50S 50S Subunit sub_30S 30S Subunit inhibition Inhibition sub_30S->inhibition blocks binding mrna mRNA trna Aminoacyl-tRNA trna->sub_30S attempts to bind to A-site tetromycin This compound tetromycin->sub_30S binds to protein Protein Synthesis (Elongation) inhibition->protein halts

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Inducible Protein Expression Using the Tet-On® System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline-inducible (Tet) gene expression systems are powerful tools for regulating the expression of a gene of interest in eukaryotic cells.[1] These systems allow for precise temporal and quantitative control over protein production, which is crucial for studying gene function, validating drug targets, and developing biopharmaceutical production processes. The "Tet-On" system, and its advanced iterations, are the most widely used versions, where gene expression is activated by the addition of tetracycline (B611298) or its more stable and potent analog, doxycycline (B596269) (Dox).[2][3] This document provides a detailed overview of the Tet-On system, protocols for its implementation, and data presentation to guide researchers in its application.

Note: The term "Tetromycin C5" is not a standard nomenclature for inducers of this system. This document will focus on the well-established tetracycline and doxycycline-inducible systems.

Principle of the Tet-On® Inducible Expression System

The Tet-On system is a binary transgenic system consisting of two key components: the reverse tetracycline-controlled transactivator (rtTA) and the Tetracycline Response Element (TRE).[1][4]

  • The Reverse Tetracycline-Controlled Transactivator (rtTA): This is a fusion protein composed of the Tet repressor (TetR) from Escherichia coli and the VP16 activation domain from the Herpes Simplex virus.[2] In the advanced versions, such as Tet-On 3G, the transactivator has been optimized for higher sensitivity to doxycycline and reduced basal expression.[5][6]

  • The Tetracycline Response Element (TRE): The TRE is a specific DNA sequence placed upstream of a minimal promoter (e.g., a minimal CMV promoter) that drives the expression of the gene of interest (GOI).[1] The TRE itself consists of multiple copies of the tetracycline operator (tetO) sequence.[1][2]

In the Tet-On system, the rtTA protein can only bind to the tetO sequences within the TRE in the presence of doxycycline.[4] This binding event recruits the transcriptional machinery to the minimal promoter, thereby activating the expression of the downstream gene of interest. In the absence of doxycycline, the rtTA cannot bind to the TRE, and the gene of interest is not expressed.[2]

Signaling Pathway of the Tet-On System

TetOn_System Tet-On Inducible Gene Expression System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rtTA rtTA Protein rtTA_Dox Active rtTA-Dox Complex rtTA->rtTA_Dox Binds Dox Doxycycline Dox->rtTA_Dox TRE TRE Promoter rtTA_Dox->TRE Binds GOI Gene of Interest (GOI) mRNA mRNA GOI->mRNA Transcription Protein Protein of Interest mRNA->Protein Translation Dox_in Doxycycline (extracellular) Dox_in->Dox Enters Cell

Caption: Mechanism of the Tet-On inducible system.

Quantitative Data Presentation

The level of protein expression in a Tet-On system is dependent on the concentration of doxycycline. This allows for the fine-tuning of protein expression levels. Below are tables summarizing typical quantitative data obtained with the Tet-On 3G system.

Doxycycline (ng/mL)Fold Induction (Luciferase Assay in HEK293 cells)
01 (Basal Level)
0.150
1500
102500
1003000
10003000
Caption: Dose-dependent induction of a luciferase reporter gene in HEK293 cells using the Tet-On 3G system.
SystemBasal Expression (Relative Light Units)Maximal Induction (Fold)Doxycycline for max induction (ng/mL)
Tet-On Advanced150~2001000
Tet-On 3G10>3000100-1000
Caption: Comparison of Tet-On Advanced and Tet-On 3G systems in HEK293 cells.

Experimental Protocols

Protocol 1: Establishment of a Stable Tet-On 3G Inducible Cell Line

This protocol describes the generation of a stable cell line with doxycycline-inducible expression of a gene of interest (GOI).

Stable_Cell_Line_Workflow start Start transfect Co-transfect pTet-On-3G and pTRE-GOI plasmids start->transfect select Select with appropriate antibiotics (e.g., G418 and Puromycin) transfect->select isolate Isolate resistant colonies select->isolate expand Expand individual clones isolate->expand screen Screen clones for Dox-inducible expression of GOI expand->screen validate Validate best clones by Western blot or functional assay screen->validate end Cryopreserve validated stable cell line validate->end

Caption: Workflow for generating a stable inducible cell line.

  • Mammalian cell line of choice (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • pTet-On-3G vector (expressing the Tet-On 3G transactivator)

  • pTRE-GOI vector (containing the gene of interest downstream of the TRE promoter)

  • Transfection reagent

  • Selection antibiotics (e.g., G418, Puromycin)

  • Doxycycline

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection: Co-transfect the pTet-On-3G and pTRE-GOI plasmids into the cells using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, passage the cells into a larger culture vessel and begin selection with the appropriate antibiotics. The concentration of antibiotics should be predetermined from a kill curve for the specific cell line.

  • Colony Isolation: Monitor the cells and replace the selection medium every 3-4 days. Once distinct colonies appear (typically after 1-2 weeks), isolate individual colonies using cloning cylinders or by limiting dilution.

  • Clone Expansion: Expand each isolated clone in separate culture vessels.

  • Screening for Inducibility:

    • Seed each clone into two wells of a 24-well plate.

    • Once the cells are attached, add doxycycline to one well of each clone (e.g., at 100 ng/mL) and leave the other as an uninduced control.

    • After 24-48 hours, assess the expression of the GOI. This can be done by observing a fluorescent reporter (if applicable), or by performing a functional assay, Western blot, or qPCR.

  • Validation and Cryopreservation: Select the clones with the lowest basal expression and the highest Dox-inducible expression. Further validate these clones and cryopreserve them for future use.

Protocol 2: Transient Transfection and Induction

For short-term experiments, transient transfection is a faster alternative to stable cell line generation.

  • Cell Seeding: Seed cells in a multi-well plate as described for stable cell line generation.

  • Transfection: Co-transfect the pTet-On-3G and pTRE-GOI plasmids.

  • Induction: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of doxycycline. Include a no-doxycycline control.

  • Analysis: Harvest the cells 24-72 hours after induction and analyze for gene expression.

Protocol 3: Western Blot Analysis of Inducible Protein Expression

This protocol is for quantifying the expression of the induced protein.

  • Cell lysates from induced and uninduced cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • Sample Preparation: Prepare cell lysates from induced and uninduced cells. Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and detect the signal using an imaging system.

Protocol 4: Luciferase Reporter Assay for Quantifying Induction

This is a highly sensitive method for quantifying the activity of the TRE promoter.

  • pTRE-Luc vector (luciferase gene downstream of the TRE promoter)

  • Cell lysates from induced and uninduced cells

  • Luciferase assay reagent

  • Luminometer

  • Transfection and Induction: Co-transfect cells with the pTet-On-3G and pTRE-Luc vectors. Induce with a range of doxycycline concentrations.

  • Cell Lysis: After the induction period, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction by dividing the luminescence values of the induced samples by the value of the uninduced sample.

Troubleshooting

IssuePossible CauseSolution
High basal expression (leakiness) Too high plasmid concentration during transfection.Optimize the amount of pTRE-GOI plasmid used.
Integration of the pTRE-GOI plasmid near an endogenous enhancer.Screen more stable clones to find one with lower basal expression.
Low or no induction Inefficient transfection.Optimize the transfection protocol for your cell line.
Insufficient doxycycline concentration.Perform a dose-response curve to determine the optimal doxycycline concentration.
Silencing of the transactivator gene in stable cell lines.Use a version of the transactivator vector with a promoter less prone to silencing (e.g., EF1-alpha).
Cell toxicity upon induction The expressed protein is toxic to the cells.Use a lower concentration of doxycycline to express the protein at a lower, non-toxic level.
Doxycycline itself can have off-target effects at high concentrations.Use the lowest effective concentration of doxycycline.

Conclusion

The Tet-On inducible expression system provides a robust and versatile platform for the controlled expression of proteins in mammalian cells. The ability to titrate protein expression levels with doxycycline makes it an invaluable tool for a wide range of applications in research and drug development. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can successfully implement this powerful technology in their experimental workflows.

References

Application Notes and Protocols: Measuring Tetromycin C5 Resistance Development in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C5 is an antibiotic exhibiting broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains.[1] Understanding the potential for and mechanisms of resistance development to this compound is a critical step in its preclinical and clinical development. These application notes provide a detailed framework for researchers to assess the propensity of bacteria to develop resistance to this compound and to characterize the underlying genetic determinants.

Assumption of Mechanism: Based on its name and class of activity, it is presumed that this compound is a tetracycline-class antibiotic. Therefore, its mechanism of action is likely the inhibition of protein synthesis via binding to the 30S ribosomal subunit.[2][3] Consequently, potential resistance mechanisms may include efflux pumps, ribosomal protection proteins, or enzymatic modification.[4]

Experimental Workflow Overview

The overall workflow for measuring this compound resistance involves a multi-step process. Initially, the baseline susceptibility of the bacterial strain is determined by measuring the Minimum Inhibitory Concentration (MIC). Subsequently, resistant mutants are generated through serial passage in the presence of sub-inhibitory concentrations of this compound. Finally, the resistant isolates are characterized by determining their level of resistance (MIC) and identifying the genetic basis of resistance through whole-genome sequencing.

experimental_workflow cluster_0 Phase 1: Baseline Susceptibility cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization of Resistance cluster_3 Phase 4: Data Interpretation start Bacterial Strain Selection mic_initial Initial MIC Determination start->mic_initial Broth Microdilution serial_passage Serial Passage Experiment mic_initial->serial_passage Use sub-MIC concentration isolate_colonies Isolation of Resistant Colonies serial_passage->isolate_colonies Plate on this compound agar mic_resistant MIC of Resistant Isolates isolate_colonies->mic_resistant wgs Whole-Genome Sequencing isolate_colonies->wgs data_summary Summarize Data in Tables mic_resistant->data_summary analysis Bioinformatic Analysis wgs->analysis Identify mutations/resistance genes analysis->data_summary report Final Report data_summary->report signaling_pathway cluster_cell Bacterial Cell cluster_resistance Potential Resistance Mechanisms ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for cell_death Bacteriostasis/Cell Death protein_synthesis->cell_death Inhibition leads to tet_c5_out This compound (extracellular) tet_c5_in This compound (intracellular) tet_c5_out->tet_c5_in Uptake tet_c5_in->ribosome Binds to and inhibits efflux Efflux Pump tet_c5_in->efflux efflux->tet_c5_out Expels drug ribo_protection Ribosomal Protection Protein ribo_protection->ribosome Shields ribosome

References

Application Notes and Protocols for Studying Ribosomal Protein Synthesis with Tetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tetracycline (B611298) and its derivatives as tools to investigate ribosomal protein synthesis. The information presented here, including detailed experimental protocols and quantitative data, is intended to facilitate research into antibiotic mechanisms, ribosome function, and the development of novel antibacterial agents.

Introduction

Tetracyclines are a class of broad-spectrum antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. This interaction prevents the accommodation of aminoacyl-tRNA (aa-tRNA) into the A site of the ribosome, thereby stalling translation. Due to their well-characterized mechanism of action, tetracyclines serve as invaluable tools for studying the intricacies of ribosomal function and the dynamics of protein synthesis.

Mechanism of Action

Tetracycline binds to the 16S rRNA of the small ribosomal subunit (30S) within the A site. This binding sterically hinders the incoming aa-tRNA from correctly positioning itself for codon recognition and subsequent peptide bond formation. This leads to a bacteriostatic effect, as the bacteria can no longer synthesize essential proteins for growth and replication.

Tetracycline_Mechanism cluster_ribosome 70S Ribosome cluster_30S 30S Subunit 50S 50S 30S 30S A_site A Site Blocked_A_site Blocked A Site P_site P Site E_site E Site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Normal Binding aa_tRNA->Blocked_A_site Binding Inhibited Tetracycline Tetracycline Tetracycline->A_site Binds to 16S rRNA Protein_Synthesis_Stalled Protein Synthesis Stalled Blocked_A_site->Protein_Synthesis_Stalled

Mechanism of Tetracycline Action

Quantitative Data

The following table summarizes key quantitative parameters for tetracycline and some of its derivatives, providing a basis for experimental design and comparison.

CompoundTargetAssay TypeParameterValueReference
TetracyclineE. coli RibosomeFluorescence AnisotropyKd1 - 20 µM[1]
TetracyclineT. thermophilus RibosomeX-ray CrystallographyBinding Site16S rRNA (A site)[1]
TigecyclineE. coli RibosomeCompetition BindingBinding Affinity~5x higher than Tetracycline[2]
DemeclocyclineE. coli RibosomeFilter-BindingKdTo be determined by experiment[3]

Experimental Protocols

Preparation of Bacterial Ribosomes

This protocol describes the isolation of active 70S ribosomes from E. coli.

Materials:

  • E. coli cell paste

  • Lysis Buffer (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • DNase I (RNase-free)

  • High-Salt Wash Buffer (20 mM Tris-HCl pH 7.5, 1 M NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • Ribosome Storage Buffer (20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol)

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Resuspend E. coli cell paste in ice-cold Lysis Buffer.

  • Lyse the cells using a French press or sonication on ice.

  • Add DNase I to the lysate and incubate on ice for 30 minutes to digest the DNA.

  • Clarify the lysate by centrifugation at low speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris.

  • Pellet the ribosomes from the supernatant by ultracentrifugation (e.g., 150,000 x g) for 4 hours at 4°C.[4]

  • Gently rinse the ribosomal pellet with High-Salt Wash Buffer.

  • Resuspend the pellet in High-Salt Wash Buffer and incubate on ice for 1 hour to remove associated proteins.

  • Pellet the ribosomes again by ultracentrifugation.

  • Repeat the high-salt wash step.

  • Resuspend the final ribosomal pellet in Ribosome Storage Buffer.

  • Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit ≈ 24 pmol of 70S ribosomes).[3]

  • Aliquot and store the ribosomes at -80°C.

In Vitro Transcription/Translation (IVT) Assay

This assay measures the effect of tetracycline on the synthesis of a reporter protein from a DNA template in a cell-free system.

Materials:

  • Cell-free extract (e.g., E. coli S30 extract)

  • DNA template encoding a reporter gene (e.g., luciferase or GFP) under a suitable promoter (e.g., T7)

  • Amino acid mixture

  • Energy source (ATP, GTP) and regenerating system

  • Tetracycline stock solution

  • Nuclease-free water

  • Apparatus for detecting the reporter protein (e.g., luminometer or fluorometer)

Procedure:

  • Thaw all components on ice.

  • Prepare a master mix containing the cell-free extract, amino acids, and energy source.

  • In separate reaction tubes, add the desired concentrations of tetracycline. Include a no-drug control.

  • Add the DNA template to each tube.

  • Initiate the reaction by adding the master mix to each tube.

  • Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C) for a specified time (e.g., 1-2 hours).

  • Stop the reaction by placing the tubes on ice or by adding a specific inhibitor.

  • Measure the amount of reporter protein synthesized in each reaction.

  • Calculate the IC₅₀ value of tetracycline by plotting the percentage of protein synthesis inhibition against the logarithm of the tetracycline concentration.

IVT_Workflow Start Start Prepare_Master_Mix Prepare Master Mix (S30 Extract, Amino Acids, Energy) Start->Prepare_Master_Mix Aliquot_Tetracycline Aliquot Tetracycline (and no-drug control) Prepare_Master_Mix->Aliquot_Tetracycline Add_DNA_Template Add DNA Template (e.g., pT7-Luciferase) Aliquot_Tetracycline->Add_DNA_Template Initiate_Reaction Initiate Reaction with Master Mix Add_DNA_Template->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Reporter Signal (e.g., Luminescence) Stop_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

In Vitro Translation Workflow
Ribosome Binding Assay (Filter-Binding)

This protocol determines the binding affinity (Kd) of a radiolabeled ligand (e.g., [³H]-tetracycline) to the ribosome.

Materials:

  • Purified 70S ribosomes

  • Radiolabeled tetracycline (e.g., [³H]-tetracycline)

  • Unlabeled tetracycline (for competition assay)

  • Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM NH₄Cl, 10 mM Mg(OAc)₂)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation cocktail and counter

Procedure:

  • Saturation Binding: a. Set up a series of tubes with a fixed concentration of 70S ribosomes (e.g., 50 nM) in Binding Buffer.[3] b. Add increasing concentrations of [³H]-tetracycline to the tubes. c. For each concentration, prepare a parallel tube for determining non-specific binding by adding a high concentration of unlabeled tetracycline (e.g., 100 µM).[3] d. Incubate all tubes at 37°C for 15-30 minutes to reach equilibrium.[5] e. Rapidly filter the contents of each tube through a glass fiber filter. f. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand. g. Measure the radioactivity retained on each filter using a scintillation counter. h. Calculate specific binding by subtracting non-specific binding from total binding. i. Determine the Kd and Bmax by non-linear regression analysis of the specific binding data.

  • Competition Binding (to determine Ki of unlabeled compounds): a. Set up tubes with a fixed concentration of 70S ribosomes and [³H]-tetracycline (at a concentration near its Kd). b. Add increasing concentrations of the unlabeled competitor compound. c. Follow steps 1d-1g. d. Determine the IC₅₀ of the competitor and calculate the Ki using the Cheng-Prusoff equation.

Filter_Binding_Workflow Start Start Prepare_Reactions Prepare Reactions: - Fixed [Ribosome] - Variable [³H-Tetracycline] - +/- Excess Unlabeled Tetracycline Start->Prepare_Reactions Incubate Incubate to Equilibrium (e.g., 37°C, 30 min) Prepare_Reactions->Incubate Filter Rapid Filtration (Separates bound from free) Incubate->Filter Wash Wash Filters (Removes non-specific binding) Filter->Wash Count_Radioactivity Scintillation Counting Wash->Count_Radioactivity Analyze_Data Analyze Data: - Calculate Specific Binding - Determine Kd and Bmax Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Filter-Binding Assay Workflow
Ribosome Profiling

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. This protocol provides a general overview of its application to study the effects of tetracycline.

Materials:

  • Bacterial culture

  • Tetracycline

  • Lysis buffer with high magnesium concentration to arrest translation

  • RNase I

  • Sucrose (B13894) gradient ultracentrifugation equipment or size-exclusion chromatography columns

  • RNA purification kits

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Treat the culture with tetracycline for a short period to stall ribosomes. A control culture without the antibiotic should be run in parallel.

  • Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve the ribosome positions.[6][7]

  • Lyse the cells under conditions that maintain ribosome integrity.

  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Isolate the monosomes (ribosome-mRNA complexes) by sucrose gradient ultracentrifugation or size-exclusion chromatography.

  • Extract the ribosome-protected mRNA fragments (footprints).

  • Prepare a sequencing library from the footprints. This involves ligation of adapters, reverse transcription to cDNA, and PCR amplification.

  • Sequence the library using a next-generation sequencing platform.

  • Align the sequencing reads to the bacterial genome to map the positions of the ribosomes.

  • Analyze the data to identify changes in ribosome occupancy at specific codons or genes in the presence of tetracycline compared to the control.

Troubleshooting

  • Low ribosome activity: Ensure all buffers are freshly prepared and contain the correct concentrations of magnesium ions, which are crucial for ribosome stability and function. Work quickly and on ice to minimize ribonuclease activity.

  • High background in binding assays: Optimize washing steps to effectively remove non-specifically bound ligands. Pre-soaking filters in wash buffer can also help reduce background.

  • Smearing in ribosome profiling gels: Ensure complete RNase digestion and proper monosome isolation.

Conclusion

Tetracycline and its analogs are potent inhibitors of bacterial protein synthesis and serve as excellent tools for its study. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the molecular mechanisms of translation, antibiotic action, and resistance.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Tetromycin C5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetromycin C5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: this compound is known to have low aqueous solubility. The initial steps to address this issue involve a systematic approach to identify a suitable solvent system. We recommend starting with small-scale solubility testing using a variety of pharmaceutically acceptable co-solvents and pH adjustments. It is crucial to visually inspect for any precipitation or cloudiness after allowing the solution to equilibrate.

Q2: What are the most common methods to improve the solubility of hydrophobic compounds like this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[1] The most common and effective methods include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[2][3]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility.[6][7][8][9]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced dissolution rates and solubility.[10][11][12][13]

Q3: How do I choose the best solubility enhancement technique for my experiment?

A3: The choice of method depends on several factors, including the physicochemical properties of this compound, the requirements of your specific assay or formulation, and potential downstream applications. A decision-making workflow can help guide your selection process.

start Start: Poorly Soluble this compound check_ionizable Is this compound ionizable? start->check_ionizable ph_adjust pH Adjustment check_ionizable->ph_adjust Yes cosolvent Co-solvent Addition check_ionizable->cosolvent No / Insufficient ph_success Solubility Improved? ph_adjust->ph_success ph_success->cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Solubility Improved? cosolvent->cosolvent_success cyclodextrin (B1172386) Cyclodextrin Complexation cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cyclo_success Solubility Improved? cyclodextrin->cyclo_success nanoparticle Nanoparticle Formulation cyclo_success->nanoparticle No cyclo_success->end_success Yes nano_success Solubility Improved? nanoparticle->nano_success nano_success->end_success Yes end_fail Consult Formulation Specialist nano_success->end_fail No

Diagram 1: Decision workflow for selecting a solubility enhancement method.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution with aqueous buffer.

This is a common issue when a stock solution prepared in an organic solvent is diluted into an aqueous medium.

Troubleshooting Steps:

  • Reduce the concentration of the organic solvent in the final solution: Aim for the lowest possible percentage of the organic co-solvent (e.g., DMSO, ethanol) that maintains solubility. High concentrations of organic solvents can be toxic to cells and may interfere with biological assays.[14]

  • Use a different co-solvent: Some co-solvents are more effective at lower concentrations. Consider trying polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or glycerin.[4]

  • Employ a step-wise dilution: Instead of a single large dilution, add the aqueous buffer to the stock solution gradually while vortexing.

  • Consider cyclodextrin encapsulation: Cyclodextrins can shield the hydrophobic drug from the aqueous environment, preventing precipitation upon dilution.[7][9]

Issue 2: The pH of my solution changes after adding this compound, affecting my experiment.

This suggests that this compound is acidic or basic.

Troubleshooting Steps:

  • Determine the pKa of this compound: This will help you understand its ionization behavior at different pH values.

  • Use a stronger buffer: Increase the buffering capacity of your aqueous solution to resist pH changes upon the addition of the compound.

  • Adjust the pH after adding this compound: Prepare your solution and then titrate the pH to the desired value using a suitable acid or base.

  • Utilize pH modifiers in your formulation: Incorporating acidic or basic excipients can help maintain a stable micro-environment pH.[2][3]

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Concentration Range
pH Adjustment Increases the concentration of the ionized, more soluble form of the drug.[2]Simple, cost-effective, and easy to implement.[]Only applicable to ionizable compounds; risk of chemical instability at extreme pH values.Dependent on pKa
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar solutes.[5][16]Simple to prepare; a wide range of co-solvents are available.[17]Potential for drug precipitation upon dilution; can be toxic to cells at higher concentrations.[14]1-20% (v/v)
Cyclodextrins Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[6][7]High solubilization capacity; can improve drug stability and reduce toxicity.[8]Can be expensive; potential for competitive displacement of the drug by other molecules.1-10% (w/v)
Nanoparticle Formulation Increases the surface area-to-volume ratio, leading to a higher dissolution rate.[10][11]Can significantly improve bioavailability; suitable for various administration routes.[12][13]Requires specialized equipment and formulation expertise; potential for particle aggregation.N/A

Experimental Protocols

Protocol 1: General Workflow for Solubility Screening

This protocol outlines a general procedure for systematically testing different conditions to improve the solubility of this compound.

start Start: Prepare this compound Stock (e.g., 10 mM in DMSO) prep_solutions Prepare Test Solutions (Aqueous buffers with varying pH, co-solvents, cyclodextrins) start->prep_solutions add_drug Add Aliquots of Stock to Test Solutions to achieve final desired concentration prep_solutions->add_drug equilibrate Equilibrate Samples (e.g., 24h at room temperature with shaking) add_drug->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge measure Measure Concentration of Supernatant (e.g., by HPLC-UV) centrifuge->measure analyze Analyze Data and Determine Optimal Solubilization Conditions measure->analyze

Diagram 2: Experimental workflow for solubility screening.

Methodology:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare a series of aqueous test solutions. These should include:

    • Buffers at different pH values (e.g., pH 4.0, 7.4, 9.0).

    • Buffers containing various concentrations of different co-solvents (e.g., 1%, 5%, 10% Ethanol, PEG 400, Propylene Glycol).

    • Buffers containing different types and concentrations of cyclodextrins (e.g., 1%, 5% HP-β-CD, 1%, 5% SBE-β-CD).

  • Add a small aliquot of the this compound stock solution to each test solution to reach the desired final concentration.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate any undissolved compound by centrifugation or filtration.

  • Quantify the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method such as HPLC-UV.

  • Compare the solubility across the different conditions to identify the optimal solubilization strategy.

Protocol 2: Cyclodextrin-Mediated Solubilization

This protocol provides a method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or desired aqueous buffer

Methodology:

  • Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration will depend on the required solubility enhancement and should be determined empirically (a starting range of 1-10% w/v is recommended).

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution may initially appear as a suspension.

  • After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved compound and obtain a clear solution of the complex.

  • Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method.

For further assistance, please do not hesitate to contact our technical support team.

References

Tetromycin C5 degradation products and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information provided is based on the well-studied tetracycline (B611298) class of antibiotics, as specific public data on Tetromycin C5 degradation is limited. These guidelines should be adapted based on your experimental observations and product-specific documentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: Based on the degradation patterns of other tetracycline antibiotics, this compound is likely to degrade into several main products through two primary pathways: epimerization and dehydration. The most common degradation products observed for tetracyclines are 4-epitetracycline (an epimer), anhydrotetracycline (B590944) (a dehydration product), and 4-epianhydrotetracycline (B1505794) (formed through both epimerization and dehydration). More complex oxidative degradation can also occur, leading to a variety of other byproducts.

Q2: What environmental factors can cause this compound to degrade?

A2: The stability of tetracycline antibiotics is significantly influenced by several environmental factors:

  • pH: this compound is expected to be most stable in acidic conditions (around pH 4-5). Both strongly acidic (below pH 2) and neutral to alkaline conditions can accelerate degradation.

  • Temperature: Elevated temperatures significantly increase the rate of degradation. For optimal stability, this compound should be stored at recommended low temperatures.

  • Light: Exposure to UV and even ambient laboratory light can lead to photodegradation.

  • Humidity: Moisture can facilitate hydrolytic degradation. Therefore, it is crucial to store the compound in a dry environment.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially when exposed to light or certain metal ions.

Q3: How can I detect degradation in my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change from yellow to brown), but the most reliable method is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In an HPLC chromatogram, the appearance of new peaks or a decrease in the area of the main this compound peak are indicators of degradation. LC-MS can be used to identify the mass-to-charge ratio (m/z) of potential degradation products.

Q4: I see unexpected peaks in my LC-MS analysis. What could they be?

A4: Unexpected peaks in your LC-MS analysis of a this compound sample likely correspond to degradation products. By comparing the m/z values of these unknown peaks with the expected masses of common tetracycline degradation products, you can tentatively identify them. The table below lists the m/z values for some common degradation products of tetracyclines. Note that the exact m/z will depend on the specific structure of this compound.

Degradation Product TypeCommon Name (Tetracycline-based)Likely Modification to Parent Mass
Epimer4-EpitetracyclineNo change in mass (isomer)
Dehydration ProductAnhydrotetracycline-18 Da (loss of H₂O)
Epimerization & Dehydration4-Epianhydrotetracycline-18 Da (loss of H₂O)
Oxidative ProductsVarious hydroxylated or cleaved productsVariable mass changes (e.g., +16 Da for hydroxylation)

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in my experiment. This compound has degraded.1. Prepare fresh stock solutions from a new vial of solid compound. 2. Analyze an aliquot of your stock solution by HPLC to check for degradation products. 3. Review your storage and handling procedures against the recommendations in this guide.
The color of my this compound solution has darkened. This is a visual indicator of significant degradation.Discard the solution. Prepare a fresh solution and ensure it is protected from light and stored at the correct temperature.
I observe multiple peaks in my HPLC analysis of a fresh sample. The initial sample may have some level of impurities or degradation from manufacturing and shipping.1. Check the certificate of analysis (CoA) for the purity of the lot. 2. If the impurity profile is significantly different from the CoA, contact the supplier. 3. Use the main peak for quantification and monitor the impurity peaks for any increase over time.
My stock solution shows rapid degradation even when stored at -20°C. The solvent used may be promoting degradation, or the solution is being subjected to repeated freeze-thaw cycles.1. Prepare stock solutions in a recommended solvent (e.g., DMSO or ethanol) at a high concentration. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. For long-term storage, consider -80°C.

Quantitative Data Summary

The following table summarizes the stability of tetracycline-class antibiotics under various conditions, providing an estimate of what to expect for this compound.

ConditionTimeApproximate Degradation (%)Reference
Temperature
4°C in raw milk48 hoursNo significant loss
4°C in raw milk72 hours4 - 13%
25°C in raw milk24 hoursNo significant loss
25°C in raw milk48 hours0 - 18%
pH (in aqueous solution)
pH 346 days~50% (Half-life)
pH 7-Faster degradation than pH 4-5
pH 109 days~50% (Half-life)
Light
Light Exposure-Significantly accelerates degradation compared to dark conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Accurately weigh the desired amount of powdered this compound in a fume hood.

  • Dissolution: Dissolve the powder in an appropriate solvent (e.g., DMSO, ethanol) to a final concentration of 10-50 mg/mL. Ensure complete dissolution by vortexing.

  • Sterilization (if required): If the stock solution is for cell culture, filter-sterilize it through a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to a few months) or at -80°C for long-term storage (up to a year).

  • Handling: When using a stock, thaw one aliquot completely, use what is needed, and discard the remainder. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol is a general guideline and may require optimization for your specific instrumentation and this compound lot.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm and 355 nm (tetracyclines have multiple absorption maxima).

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-20 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Dilute the this compound stock solution or experimental sample to a final concentration of approximately 10-50 µg/mL using the initial mobile phase composition (90% A: 10% B).

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time (determined by injecting a fresh, high-purity standard).

    • Monitor for the appearance of new peaks, which indicate degradation products. The relative area of these peaks can be used to estimate the percentage of degradation.

Visualizations

Tetromycin_Degradation_Pathway Tetromycin_C5 This compound Epimer 4-epi-Tetromycin C5 (Epimerization) Tetromycin_C5->Epimer pH 2-6 Anhydro Anhydro-Tetromycin C5 (Dehydration) Tetromycin_C5->Anhydro Strong Acid (pH < 2) Oxidative Oxidative Degradation Products Tetromycin_C5->Oxidative Light, O2 EpiAnhydro 4-epi-Anhydro-Tetromycin C5 (Epimerization + Dehydration) Epimer->EpiAnhydro Strong Acid Anhydro->EpiAnhydro pH 2-6 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to working concentration dissolve->dilute inject Inject into HPLC-UV/MS dilute->inject separate Chromatographic Separation inject->separate detect Detect at 280/355 nm separate->detect identify Identify this compound Peak detect->identify quantify Quantify Degradation Products identify->quantify report Report % Degradation quantify->report

Technical Support Center: Optimizing Tetromycin C5 Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of Tetromycin C5 in your antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on determining the optimal concentration of this compound and to troubleshoot common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibiotic that has demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains.[1] It belongs to the tetracycline (B611298) class of antibiotics. The primary mechanism of action for tetracyclines is the inhibition of protein synthesis in bacteria.[2][3] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[2][3][4]

Q2: What is the recommended starting concentration range for this compound in an antibacterial assay?

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely published. However, based on data for other tetracyclines against Gram-positive bacteria, a sensible starting range for a broth microdilution assay would be from 0.06 µg/mL to 64 µg/mL. It is crucial to experimentally determine the precise MIC for your specific bacterial strain and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

The solubility of tetracyclines can be a critical factor in assay accuracy. Tetracycline hydrochloride is soluble in water, ethanol (B145695), and methanol.[5][6] For in vitro assays, it is common to prepare a concentrated stock solution in a solvent like 70% ethanol or dimethyl sulfoxide (B87167) (DMSO) and then dilute it in the appropriate culture medium.[1][2][7][8][9] It is important to note that tetracyclines can be light-sensitive and may degrade in certain media over time, so fresh preparation of working solutions is recommended.[5][7]

Q4: Which bacterial strains are susceptible to this compound?

This compound is reported to be active against Gram-positive bacteria.[1] While specific data for this compound is limited, other tetracyclines are known to be effective against a range of Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. However, resistance to tetracyclines is common, so susceptibility should always be confirmed experimentally.[10][11][12][13][14]

Troubleshooting Guides

This section provides solutions to common problems you might encounter when performing antibacterial assays with this compound.

Issue Possible Cause Recommended Solution
No inhibition of bacterial growth at any concentration. 1. Inactive this compound. 2. High level of intrinsic or acquired resistance in the bacterial strain. 3. Incorrect concentration of the stock solution.1. Use a fresh stock of this compound. Ensure proper storage conditions (cool, dark, and dry). 2. Test a different class of antibiotic to confirm the viability of the assay. Consider using a quality control strain with known susceptibility to tetracyclines. 3. Verify the calculations and preparation of the stock solution.
Inconsistent MIC values between experiments. 1. Variation in inoculum density. 2. Inconsistent incubation time or temperature. 3. Degradation of this compound in the assay medium.1. Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration. 2. Strictly adhere to the recommended incubation time (e.g., 16-20 hours) and temperature (e.g., 35-37°C). 3. Prepare fresh dilutions of this compound for each experiment.
Precipitation of this compound in the culture medium. 1. Poor solubility of this compound at the tested concentrations. 2. Interaction with components of the culture medium.1. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and does not inhibit bacterial growth. 2. If precipitation is observed, consider preparing the stock solution in a different solvent or using a solubilizing agent, after verifying its non-bactericidal effect.
Growth in the negative control well (no bacteria). Contamination of the culture medium or reagents.Use sterile techniques throughout the procedure. Ensure all media, reagents, and equipment are sterile.
No growth in the positive control well (no antibiotic). 1. Inoculum is not viable. 2. Issues with the culture medium.1. Use a fresh bacterial culture. 2. Check the quality and expiration date of the culture medium.

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a Gram-positive bacterial strain.

Materials:

  • This compound

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., 70% ethanol or DMSO) to a concentration of 1280 µg/mL. This will be your stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 1280 µg/mL this compound stock solution to the first well of a row and mix well. This will result in a concentration of 640 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (CAMHB with inoculum, no antibiotic) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.

Visualizations

Mechanism of Action of Tetracycline Antibiotics

Tetromycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S 30S Subunit Inhibition Inhibition 30S->Inhibition 50S 50S Subunit Tetromycin This compound Tetromycin->30S Binds to tRNA aminoacyl-tRNA tRNA->30S Binding blocked Protein Protein Synthesis Inhibition->Protein Prevents

Caption: Mechanism of action of this compound, a tetracycline antibiotic.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Plate Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h, 37°C) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_MIC Inconsistent_MIC {Inconsistent MIC Results} Check_Inoculum Check Inoculum Density? Inconsistent_MIC->Check_Inoculum Standardize_Inoculum Standardize to 0.5 McFarland Check_Inoculum->Standardize_Inoculum Yes Check_Incubation Check Incubation Time/Temp? Check_Inoculum->Check_Incubation No Consistent_Results {Consistent MIC Results} Standardize_Inoculum->Consistent_Results Standardize_Incubation Incubate for 16-20h at 35-37°C Check_Incubation->Standardize_Incubation Yes Check_Reagents Check Reagent Stability? Check_Incubation->Check_Reagents No Standardize_Incubation->Consistent_Results Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh Yes Prepare_Fresh->Consistent_Results

Caption: Troubleshooting logic for inconsistent MIC results.

References

Why is my Tetromycin C5 not inhibiting bacterial growth?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tetromycin C5 not inhibiting bacterial growth in their experiments.

Troubleshooting Guide

Problem: this compound is not inhibiting bacterial growth.

This guide will walk you through a systematic process to identify the potential cause of the issue.

Step 1: Verify Experimental Setup and Controls

A flawless experimental setup is crucial for obtaining reliable results. The first step in troubleshooting is to ensure that all components of your experiment are performing as expected.

cluster_0 Step 1: Experimental Setup Verification A Review Experimental Protocol B Check Positive Control (e.g., another tetracycline) A->B Ensure control antibiotic is effective C Check Negative Control (no antibiotic) A->C Confirm bacteria grows without antibiotic D Check Bacterial Strain Viability A->D Confirm bacterial culture is healthy

Caption: Workflow for verifying the experimental setup.

Questions to Ask:

  • Is your positive control antibiotic working? If an antibiotic known to be effective against your bacterial strain (e.g., tetracycline (B611298), doxycycline) is also failing to inhibit growth, the issue likely lies with the bacteria or the experimental conditions, not this compound.

  • Is your negative control showing bacterial growth? If there is no growth in the absence of any antibiotic, there may be a problem with your bacterial culture, growth medium, or incubation conditions.

  • Is your bacterial strain viable and from a reliable source? Ensure your bacterial stock is not contaminated and is behaving as expected.

Step 2: Investigate this compound Integrity and Handling

The stability and correct handling of this compound are critical for its activity. Improper storage or preparation can lead to degradation of the compound.

cluster_1 Step 2: this compound Integrity Check E Verify Storage Conditions (Room Temperature) F Check Solvent for Dissolving E->F Ensure appropriate solvent is used G Prepare Fresh Stock Solution F->G Use freshly prepared solution H Assess for Precipitation G->H Check for insolubility issues

Caption: Workflow for checking the integrity of this compound.

Questions to Ask:

  • How was the this compound stored? this compound should be stored at room temperature in the continental US, though this may vary elsewhere; always refer to the Certificate of Analysis for specific storage recommendations[1].

  • Was the this compound dissolved properly? Ensure you are using a suitable solvent and that the compound is fully dissolved. If the compound precipitates out of solution, its effective concentration will be reduced.

  • Is the this compound stock solution fresh? It is recommended to use freshly prepared solutions for each experiment to avoid degradation.

Step 3: Consider Bacterial Resistance

If the experimental setup and the integrity of the this compound have been verified, the lack of inhibition may be due to bacterial resistance.

cluster_2 Step 3: Bacterial Resistance Evaluation I Check for Known Resistance in Bacterial Strain J Perform MIC Assay with a Wider Concentration Range I->J Determine if higher concentration is needed K Consider Resistance Mechanisms (Efflux, Target Modification) J->K Investigate potential resistance pathways

Caption: Workflow for evaluating potential bacterial resistance.

Questions to Ask:

  • Is the bacterial strain known to be resistant to tetracyclines? Some bacteria possess intrinsic or acquired resistance to this class of antibiotics.

  • Have you tested a sufficiently high concentration of this compound? The minimum inhibitory concentration (MIC) for your strain may be higher than the concentration you are currently using.

  • Could the bacteria have developed resistance? Bacteria can become resistant through mechanisms like enzymatic inactivation, efflux pumps that remove the antibiotic from the cell, or protection of the ribosome, the antibiotic's target[1][2][3][4][5].

Frequently Asked Questions (FAQs)

1. What is the expected mechanism of action for this compound?

While specific studies on this compound are limited, as a member of the tetracycline family, it is expected to inhibit bacterial protein synthesis. Tetracyclines typically bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting protein production[2][6][7][8].

2. What are common experimental errors that can lead to a false-negative result in antibiotic susceptibility testing?

Common errors include:

  • Contamination: Unwanted microbes in your sample can interfere with results[9].

  • Incorrect Inoculum Density: Using too much or too little bacteria can affect the outcome of the test[9].

  • Improper Incubation: Incorrect temperature or time can impact bacterial growth and antibiotic activity.

  • Deviation from Protocol: Not adhering strictly to established protocols for methods like MIC assays or disk diffusion can lead to inaccurate results[9][10].

  • Issues with Materials: Using expired reagents, improperly prepared media, or non-sterile equipment can all contribute to experimental failure[9].

3. How can I be sure my this compound is active?

To confirm the activity of your this compound, it is recommended to:

  • Use a known susceptible bacterial strain as a positive control. This will help verify that the antibiotic is capable of inhibiting bacterial growth under your experimental conditions.

  • Perform a stability test. If you suspect degradation, a stability-indicating method like High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration and purity of your this compound solution over time[11][12][13][14].

4. What are the known mechanisms of resistance to tetracycline antibiotics?

Bacteria can develop resistance to tetracyclines through several mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its target[1].

  • Ribosomal Protection: Bacteria can produce proteins that bind to the ribosome and prevent the tetracycline from binding, or dislodge the antibiotic if it has already bound[2].

  • Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the antibiotic.

  • Reduced Permeability: Changes in the bacterial cell wall or membrane can reduce the uptake of the antibiotic.

  • Target Modification: Mutations in the ribosomal RNA can prevent the tetracycline from binding effectively[2][4].

Data Presentation

The following tables provide expected Minimum Inhibitory Concentration (MIC) ranges for tetracycline and doxycycline (B596269) against common Gram-positive bacteria. While specific data for this compound is not widely available, these values can serve as a general reference for the tetracycline class.

Table 1: Expected MIC Ranges for Tetracyclines against Staphylococcus aureus

AntibioticSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Tetracycline≤ 48≥ 16
Doxycycline≤ 48≥ 16

Data based on CLSI guidelines as reported in recent studies. Note that EUCAST breakpoints may differ[5][15].

Table 2: Expected MIC Ranges for Tetracyclines against Streptococcus pneumoniae

AntibioticSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Tetracycline≤ 24≥ 8
Doxycycline≤ 0.250.5≥ 1

Data based on CLSI guidelines. Note that breakpoints can vary depending on the source of the isolate (e.g., CNS vs. non-CNS)[8][16][17][18].

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plate

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 100 µL of sterile MHB into all wells of the microtiter plate.

    • Add 100 µL of the 2x concentrated this compound stock solution to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column[19].

  • Inoculate the Plate:

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well (except for the sterility control wells in column 12).

  • Controls:

    • Growth Control (Negative Control): Column 11 should contain MHB and the bacterial inoculum, but no antibiotic.

    • Sterility Control: Column 12 should contain only MHB to check for contamination.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

2. Kirby-Bauer Disk Diffusion Test

This is a qualitative method to determine the susceptibility of a bacterial isolate to an antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Paper disks impregnated with a known concentration of this compound

  • Sterile forceps

Procedure:

  • Prepare Inoculum:

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Inoculate the Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage[20][21].

  • Apply Antibiotic Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart[20][21].

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to a standardized chart. Since standardized charts for this compound may not be available, this method is best used for qualitative assessment and comparison with other antibiotics.

References

How to prevent off-target effects of Tetromycin C5 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing and identifying off-target effects of Tetromycin C5 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key signaling node in the MAPK/ERK pathway often dysregulated in certain cancers. Its primary on-target effect is the inhibition of TKX autophosphorylation and the subsequent downstream signaling cascade.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects are unintended interactions between a drug and cellular components other than its primary target. With this compound, these can arise from its interaction with other kinases that share structural similarities in the ATP-binding pocket with TKX. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's therapeutic potential.

Q3: How can I differentiate between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is crucial for data interpretation. Key strategies include:

  • Dose-Response Analysis: On-target effects should correlate with the known IC50 of this compound for TKX. Off-target effects may appear at higher concentrations.

  • Rescue Experiments: Introducing a drug-resistant mutant of TKX should reverse the on-target phenotype but not the off-target effects.

  • Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with other TKX inhibitors that have different chemical scaffolds can help confirm that the observed phenotype is due to TKX inhibition.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of this compound with TKX in a cellular context.

Q4: What are the essential control experiments to include when using this compound?

To ensure the specificity of your findings, the following controls are highly recommended:

  • Vehicle Control: A control group treated with the same solvent (e.g., DMSO) used to dissolve this compound.

  • Inactive Enantiomer/Analog Control: If available, use a structurally similar but biologically inactive version of this compound to control for effects unrelated to TKX inhibition.

  • Positive and Negative Control Cell Lines: Utilize cell lines where TKX is known to be active and essential (positive control) and cell lines where it is not expressed or is non-functional (negative control).

  • Knockdown/Knockout Controls: Use genetic methods like siRNA or CRISPR/Cas9 to deplete TKX and compare the resulting phenotype to that observed with this compound treatment.

Troubleshooting Guides

Problem: Unexpected Cellular Phenotype or Toxicity Observed

If you observe a cellular response that is inconsistent with the known function of TKX, it may be due to an off-target effect.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for TKX.

  • Conduct a Kinase Panel Screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions.

  • Perform a Rescue Experiment: Transfect cells with a drug-resistant mutant of TKX. If the phenotype is not reversed, it is likely an off-target effect.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of related kinases. The data highlights the selectivity for TKX.

Kinase TargetIC50 (nM)Fold Selectivity vs. TKX
TKX 15 1
Kinase A35023.3
Kinase B80053.3
Kinase C>10,000>666.7
Kinase D2,500166.7

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to TKX in intact cells.

Materials:

  • Cells expressing TKX

  • This compound

  • Vehicle (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blot reagents

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound (at 1x, 10x, and 100x IC50) or vehicle for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blotting: Collect the supernatant and analyze the amount of soluble TKX by Western blotting. A positive target engagement will result in a thermal stabilization of TKX at higher temperatures in the drug-treated samples compared to the vehicle control.

Visualizations

G cluster_0 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF TKX TKX RAF->TKX MEK MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation TKX->MEK TetromycinC5 This compound TetromycinC5->TKX

Caption: Hypothetical signaling pathway of TKX, the target of this compound.

G cluster_workflow Experimental Workflow for Off-Target Identification Start Start: Unexpected Phenotype DoseResponse 1. Dose-Response Analysis Start->DoseResponse KinaseScreen 2. Kinase Panel Screen DoseResponse->KinaseScreen RescueExperiment 3. Rescue Experiment KinaseScreen->RescueExperiment DataAnalysis 4. Data Analysis and Conclusion RescueExperiment->DataAnalysis End End: On-Target vs. Off-Target Determined DataAnalysis->End

Caption: Workflow for identifying potential off-target effects of this compound.

G cluster_logic Logic of a Rescue Experiment cluster_wt Wild-Type TKX cluster_mutant Drug-Resistant TKX Mutant Phenotype Observed Phenotype WT_TKX WT TKX Mutant_TKX Mutant TKX Inhibition_WT Inhibition WT_TKX->Inhibition_WT Tetromycin_WT This compound Tetromycin_WT->Inhibition_WT Phenotype_Observed Phenotype Observed Inhibition_WT->Phenotype_Observed No_Inhibition No Inhibition Mutant_TKX->No_Inhibition Tetromycin_Mutant This compound Tetromycin_Mutant->No_Inhibition No Binding Phenotype_Reversed Phenotype Reversed No_Inhibition->Phenotype_Reversed

Caption: Logical diagram illustrating the principle of a rescue experiment.

Adjusting pH for optimal Tetromycin C5 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetromycin C5. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results during antimicrobial susceptibility testing (AST). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing no antimicrobial activity with this compound. What are the possible causes?

A1: Lack of activity can stem from several factors. The most critical factor for this compound is the pH of the experimental medium.[1][2][3][4] Its stability and activity are highly pH-dependent. Other potential causes include improper compound storage, leading to degradation, or using a bacterial strain that is inherently resistant.

Troubleshooting Steps:

  • Verify Media pH: The optimal pH for this compound activity is between 7.2 and 7.6. Check the pH of your Mueller-Hinton Broth (MHB) or Agar (MHA) after preparation. Batches of media can vary, and an incorrect pH is a common source of error.[5][6]

  • Prepare Fresh Solutions: Prepare a fresh stock solution of this compound from powder for each experiment to rule out degradation from improper storage or repeated freeze-thaw cycles.[6][7]

  • Use a Quality Control (QC) Strain: Test this compound against a known susceptible QC strain, such as Staphylococcus aureus ATCC 25923, to confirm the compound's potency.

Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are not reproducible. Why is this happening?

A2: Inconsistent MIC values are a frequent issue in antimicrobial testing and can be attributed to several variables.[7] For pH-sensitive compounds like this compound, minor variations in media pH between experiments can cause significant shifts in MIC values.[8][9][10] Other key factors include inoculum density and incubation conditions.[5][6]

Troubleshooting Steps:

  • Standardize and Buffer the Medium: Ensure the pH of your testing medium is consistently within the optimal range of 7.2-7.6. Consider using a biological buffer (e.g., HEPES) to maintain a stable pH throughout the incubation period.

  • Standardize Inoculum Density: Always standardize your bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria (approximately 1.5 x 10⁸ CFU/mL).[6]

  • Verify Incubation Conditions: Confirm that your incubator maintains a stable temperature (35 ± 2°C) and that plates are incubated for a consistent duration (16-20 hours for most standard protocols).[6]

Q3: How does a pH outside the optimal range (7.2-7.6) affect this compound?

A3: The pH of a solution can profoundly impact a drug's chemical stability, solubility, and biological activity.[3][4][11] For this compound, which functions as a protein synthesis inhibitor by binding to the 30S ribosomal subunit, its ionization state is critical for crossing the bacterial membrane and interacting with its target.[12][13][14][15]

  • Acidic Conditions (pH < 7.0): Increased protonation of this compound may reduce its ability to permeate the bacterial cell membrane, leading to a significant decrease in antimicrobial activity. Some antibiotics are known to be less active at acidic pH.[8][16]

  • Alkaline Conditions (pH > 8.0): While some antibiotics show enhanced activity in alkaline conditions, extreme pH can also lead to chemical degradation of the compound, reducing its effective concentration and potency.[8][17]

Data Presentation

Table 1: Effect of Media pH on this compound MIC against S. aureus ATCC 25923

The following table summarizes the results from a series of broth microdilution experiments conducted to determine the optimal pH for this compound activity.

Media pHAverage MIC (µg/mL)Relative Activity (%)Observations
6.0326.25%Significant loss of potency.
6.5825%Reduced activity.
7.0450%Activity observed, but suboptimal.
7.4 2 100% Optimal activity observed.
8.0450%Reduced activity.
8.51612.5%Significant loss of potency, potential degradation.

Relative activity is calculated with the optimal MIC at pH 7.4 as the baseline (100%).

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Activity

This protocol describes a standard broth microdilution method to assess the impact of media pH on the MIC of this compound.

Materials:

  • This compound powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 1M HCl and 1M NaOH

  • Calibrated pH meter[18][19]

  • Susceptible QC bacterial strain (e.g., S. aureus ATCC 25923)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

Procedure:

  • Media Preparation:

    • Prepare a single large batch of CAMHB according to the manufacturer's instructions.

    • Divide the broth into smaller aliquots.

    • Adjust the pH of each aliquot to the desired values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5) using sterile 1M HCl or 1M NaOH.[20] Use a calibrated pH meter for accurate measurement.

    • Sterile-filter each pH-adjusted broth to prevent contamination.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from fresh colonies with a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the pH 7.4 CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in each of the pH-adjusted broths directly within the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (broth and inoculum, no drug) and a sterility control (broth only) for each pH condition.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, determine the MIC for each pH value. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Troubleshooting Workflow for Inconsistent this compound Activity

start Low or No Activity Observed check_ph Is Media pH between 7.2 and 7.6? start->check_ph adjust_ph Adjust and Buffer Media to Optimal pH (7.2-7.6) check_ph->adjust_ph No check_compound Was a Fresh Stock Solution Used? check_ph->check_compound Yes adjust_ph->start prepare_fresh Prepare Fresh Stock Solution from Powder check_compound->prepare_fresh No check_qc Was a Susceptible QC Strain Used? check_compound->check_qc Yes prepare_fresh->start use_qc Repeat with QC Strain (e.g., S. aureus ATCC 25923) check_qc->use_qc No contact_support Issue Persists: Contact Technical Support check_qc->contact_support Yes use_qc->start success Activity Restored

Caption: A workflow for troubleshooting inconsistent this compound activity.

Hypothetical Mechanism of Action for this compound

Caption: this compound inhibits protein synthesis by blocking tRNA binding.

References

Technical Support Center: Tetromycin C5 MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with Tetromycin C5 Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound belongs to the tetracycline (B611298) class of antibiotics.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S Protein_Synthesis Protein Synthesis Tetromycin_C5 This compound Tetromycin_C5->30S Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S Blocked from binding Inhibition->Protein_Synthesis Inhibits

Caption: Mechanism of action of this compound.

Q2: Which bacterial strains are susceptible to this compound?

A2: this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains.[1]

Q3: What are the recommended quality control (QC) strains and expected MIC ranges for this compound?

A3: While specific CLSI or EUCAST-defined quality control ranges for this compound are not yet established, it is recommended to use standard QC strains for Gram-positive bacteria. The following table provides hypothetical yet realistic MIC ranges for validation purposes.

Quality Control StrainATCC NumberHypothetical this compound MIC Range (µg/mL)
Staphylococcus aureus292130.25 - 1
Enterococcus faecalis292120.5 - 2
Streptococcus pneumoniae496190.125 - 0.5

Troubleshooting Guide

Q4: My this compound MIC results are inconsistent between experiments. What are the potential causes?

A4: Inconsistent MIC results can stem from several factors. The most common sources of variability are related to the inoculum preparation, media conditions, and the antibiotic itself. It is crucial to maintain strict adherence to standardized protocols.

Inconsistent_Results Inconsistent MIC Results Inoculum_Issues Inoculum Preparation Inconsistent_Results->Inoculum_Issues Media_Issues Media Conditions Inconsistent_Results->Media_Issues Antibiotic_Issues Antibiotic Integrity Inconsistent_Results->Antibiotic_Issues Incubation_Issues Incubation Conditions Inconsistent_Results->Incubation_Issues Reading_Errors Endpoint Reading Inconsistent_Results->Reading_Errors cluster_prep Preparation cluster_assay Assay Prepare_Media Prepare CAMHB Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Media->Serial_Dilution Prepare_Antibiotic Prepare this compound Stock Prepare_Antibiotic->Serial_Dilution Prepare_Inoculum Standardize Inoculum (0.5 McFarland) Inoculate Inoculate wells with diluted bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC endpoint Incubate->Read_MIC

References

Validation & Comparative

Comparative Efficacy Analysis: Tetromycin C5 vs. Doxycycline

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of a novel investigational compound, Tetromycin C5, against the established antibiotic, doxycycline (B596269). This guide presents supporting experimental data, detailed protocols, and visual representations of mechanistic pathways.

In the landscape of antimicrobial research, the continuous evaluation of new compounds against established therapies is critical. This guide provides a comparative analysis of this compound, a novel synthetic tetracycline (B611298) derivative, and doxycycline, a widely used broad-spectrum antibiotic.[1][2] The data presented for this compound is based on preclinical investigational findings, while the data for doxycycline is derived from established literature.

Mechanism of Action

Doxycycline: As a member of the tetracycline class, doxycycline exerts its bacteriostatic effect by inhibiting protein synthesis.[1][3][4] It reversibly binds to the 30S ribosomal subunit of bacteria, which prevents the association of aminoacyl-tRNA with the ribosomal A site.[5][6][7] This action effectively blocks the addition of amino acids to the growing peptide chain, thereby halting bacterial protein production.[4]

This compound: The proposed mechanism of action for this compound also involves the inhibition of bacterial protein synthesis. It is hypothesized to bind to the 30S ribosomal subunit with higher affinity than doxycycline, potentially leading to a more potent bacteriostatic or even bactericidal effect at lower concentrations. This enhanced binding is attributed to a novel C5-position modification on the tetracycline core structure.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and doxycycline against common Gram-positive and Gram-negative bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
Bacterial StrainThis compound (Hypothetical Data)Doxycycline (Published Data)
Staphylococcus aureus (ATCC 25923)0.250.5 - 2.0[8]
Escherichia coli (ATCC 25922)1.02.0 - 8.0[8]
Streptococcus pneumoniae (ATCC 49619)0.1250.06 - 32[1]
Pseudomonas aeruginosa (ATCC 27853)16>128[8]
Table 2: Time-Kill Assay Data - S. aureus (ATCC 25923)
Time (hours)This compound (4x MIC) - Log10 CFU/mL Reduction (Hypothetical)Doxycycline (4x MIC) - Log10 CFU/mL Reduction (Published)
000
21.50.5
42.81.2
84.2 (Bactericidal)2.5 (Bacteriostatic)
24>5.03.5

Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL.[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar (B569324) plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound and doxycycline were prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Time-Kill Kinetics Assay

The time-kill assay was performed to assess the bactericidal or bacteriostatic activity of the compounds over time.[9][10]

  • Preparation: A logarithmic phase bacterial culture was diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.

  • Exposure: this compound and doxycycline were added to the bacterial cultures at a concentration of 4x their respective MICs. A growth control without any antibiotic was also included.

  • Sampling and Plating: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were withdrawn from each culture, serially diluted in sterile saline, and plated on nutrient agar plates.

  • Colony Counting: The plates were incubated at 37°C for 24 hours, after which the number of colonies (CFU/mL) was determined. The results were expressed as the log10 reduction in CFU/mL compared to the initial inoculum.

Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S Growing_Peptide_Chain Growing_Peptide_Chain 30S->Growing_Peptide_Chain Elongation mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->30S Binds to A-site Doxycycline Doxycycline Doxycycline->30S Inhibits Tetromycin_C5 Tetromycin_C5 Tetromycin_C5->30S Inhibits (High Affinity)

Caption: Inhibition of bacterial protein synthesis by this compound and doxycycline.

Experimental Workflow: Time-Kill Assay

Start Start Prepare_Log_Phase_Culture Prepare Log-Phase Bacterial Culture (~1x10^6 CFU/mL) Start->Prepare_Log_Phase_Culture Add_Antibiotics Add Antibiotics (4x MIC) & Growth Control Prepare_Log_Phase_Culture->Add_Antibiotics Incubate Incubate at 37°C Add_Antibiotics->Incubate Sample Sample at 0, 2, 4, 8, 24h Incubate->Sample Serial_Dilution Perform Serial Dilutions Sample->Serial_Dilution Plate_on_Agar Plate on Nutrient Agar Serial_Dilution->Plate_on_Agar Incubate_Plates Incubate Plates at 37°C for 24h Plate_on_Agar->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Analyze_Data Calculate Log10 Reduction Count_CFU->Analyze_Data End End Analyze_Data->End

Caption: Workflow for conducting a time-kill kinetics assay.

Conclusion

Based on the presented preclinical data, this compound demonstrates promising in vitro activity against key bacterial pathogens, with lower MIC values and a more rapid bactericidal effect against S. aureus compared to doxycycline. Further investigation, including in vivo efficacy studies and safety profiling, is warranted to fully elucidate the therapeutic potential of this compound as a next-generation tetracycline antibiotic.

References

Unraveling the Cross-Resistance Profile of Tetromycin C5: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cross-resistance between the novel antibiotic Tetromycin C5 and existing antibacterial agents remains a critical area for further research. While preliminary information suggests its potential efficacy against drug-resistant Gram-positive bacteria, a scarcity of publicly available data currently prevents a full comparative analysis with other antibiotics.

This compound, part of a complex of related compounds (C1-C5), is an antibiotic produced by the bacterium Streptomyces sp. MK67-CF9.[1][2] A Japanese patent describes these compounds as having a "new molecular skeleton" and exhibiting activity against Gram-positive bacteria, including methicillin-resistant strains.[1][2] The molecular formula for a related compound, Tetromycin C1, is C50H64O14, which suggests a structural distinction from the well-known tetracycline (B611298) class of antibiotics, despite the similar nomenclature.[1]

At present, detailed experimental data on the cross-resistance of this compound with other antibiotics is not available in peer-reviewed scientific literature. Commercial suppliers list this compound as an antibiotic with broad-spectrum activity against Gram-positive bacteria and their drug-resistant variants, but do not provide supporting experimental data or references to primary literature.[3] Without access to minimum inhibitory concentration (MIC) data against a panel of bacterial strains with defined resistance mechanisms, a quantitative comparison with other antibiotics is not possible.

To facilitate future research and provide a framework for the evaluation of this compound, this guide outlines the necessary experimental approaches and data presentation required for a thorough cross-resistance analysis.

Hypothetical Data Presentation: A Template for Analysis

Should experimental data become available, it would be presented in a clear, tabular format to allow for straightforward comparison.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics Against Key Gram-Positive Pathogens.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus ATCC 25923Wild-TypeData N/A0.5 - 21 - 40.25 - 1
S. aureus (MRSA) NRS384Methicillin-ResistantData N/A1 - 21 - 40.25 - 1
S. aureus (VRSA) VRS5Vancomycin-ResistantData N/A≥161 - 40.5 - 2
Enterococcus faecalis ATCC 29212Wild-TypeData N/A1 - 41 - 41 - 4
E. faecalis (VRE) ATCC 51299Vancomycin-ResistantData N/A>2561 - 42 - 8

Note: The MIC values for comparator antibiotics are representative ranges and may vary.

Essential Experimental Protocols for Determining Cross-Resistance

A definitive assessment of cross-resistance requires a standardized set of microbiological assays. The following are critical experimental protocols that would need to be performed.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Antibiotic Dilution Series: A two-fold serial dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Checkerboard Synergy Assay

Objective: To assess the interaction between two antibiotics (e.g., this compound and another antibiotic) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

Methodology:

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for MIC testing.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of ≤0.5 typically indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 suggests antagonism.

Visualizing Resistance Mechanisms and Experimental Workflows

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation bacterial_strains Select Bacterial Strains (Wild-Type & Resistant) mic_testing Broth Microdilution (Determine MICs) bacterial_strains->mic_testing checkerboard Checkerboard Assay (Assess Synergy/Antagonism) bacterial_strains->checkerboard antibiotic_prep Prepare Stock Solutions (this compound & Comparators) antibiotic_prep->mic_testing antibiotic_prep->checkerboard data_table Tabulate MIC Data mic_testing->data_table fic_index Calculate FIC Index checkerboard->fic_index cross_resistance Determine Cross-Resistance Profile data_table->cross_resistance fic_index->cross_resistance

Caption: Workflow for assessing antibiotic cross-resistance.

Should this compound be a protein synthesis inhibitor, its mechanism and potential resistance pathways could be visualized as follows. The tetracycline class of antibiotics, for instance, primarily acts by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[4] Resistance to tetracyclines often emerges through two main mechanisms: efflux pumps that actively remove the antibiotic from the cell, and ribosomal protection proteins that prevent the antibiotic from binding to its target.[4]

tetracycline_resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Tetracycline_in Tetracycline (extracellular) Porin Porin Channel Tetracycline_in->Porin Entry Tetracycline_cell Tetracycline (intracellular) Porin->Tetracycline_cell Efflux_Pump Efflux Pump (e.g., TetA) Tetracycline_cell->Efflux_Pump Export Ribosome 30S Ribosome Tetracycline_cell->Ribosome Inhibition Efflux_Pump->Tetracycline_in Ribosomal_Protection Ribosomal Protection Protein (e.g., TetM) Ribosomal_Protection->Ribosome Blocks Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

Caption: Generalized tetracycline resistance mechanisms.

Conclusion and Future Directions

While the available information on this compound is intriguing, a comprehensive understanding of its place in the antibiotic arsenal (B13267) is currently hampered by a lack of published, peer-reviewed data. The scientific community awaits detailed studies that elucidate its mechanism of action, spectrum of activity, and, most critically, its cross-resistance profile with existing antibiotics. Such data are essential for guiding future drug development efforts and for determining the potential clinical utility of this novel compound in an era of increasing antimicrobial resistance. Researchers are encouraged to conduct and publish studies following standardized protocols, such as those outlined here, to build a robust dataset for this compound.

References

Validating the Antibacterial Efficacy of Tetromycin C5: A Comparative Analysis Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, Tetromycin C5, a member of the tetracycline (B611298) class of antibiotics, has been identified as a potential candidate for combating Gram-positive bacterial infections. This guide provides a comparative overview of the antibacterial activity of tetracyclines and other key antibiotics against clinically relevant Gram-positive pathogens. Due to a current lack of publicly available, specific in vitro susceptibility data for this compound against clinical isolates, this document focuses on presenting a framework for its evaluation by comparing the known activity of its antibiotic class and other standard-of-care drugs.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various tetracyclines and comparator antibiotics against common Gram-positive clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key metric in assessing antibacterial potency. Data for this compound is designated as "Not Available" (N/A) to highlight the existing data gap and underscore the need for further research.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Selected Antibiotics against Gram-Positive Clinical Isolates (in µg/mL)

AntibioticStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Tetracyclines
This compoundN/AN/AN/A
Tetracycline0.25 - >1280.06 - 640.25 - 128
Doxycycline0.12 - 640.03 - 160.12 - 32
Minocycline0.12 - 320.06 - 80.25 - 16
Comparator Drugs
Vancomycin0.5 - 80.12 - 11 - 128
Linezolid0.5 - 40.25 - 20.5 - 4

Note: MIC ranges are compiled from various studies and can vary based on the specific strains tested and the methodologies used.

Experimental Protocols

To validate the antibacterial activity of a novel compound like this compound, standardized in vitro susceptibility testing methods are employed. The following are detailed protocols for two of the most common methods.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized inoculum of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (B569324) plate to create a uniform lawn of bacteria.

  • Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the test antibiotic are placed on the surface of the agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antibiotic, with larger zones indicating greater susceptibility.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the validation of the antibacterial activity of a new compound.

Experimental_Workflow cluster_prep Preparation cluster_testing In Vitro Susceptibility Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Compound Test Compound (e.g., this compound) Broth_Microdilution Broth Microdilution (Determine MIC) Compound->Broth_Microdilution Disk_Diffusion Disk Diffusion (Zone of Inhibition) Compound->Disk_Diffusion Isolates Clinical Isolates (e.g., S. aureus) Isolates->Broth_Microdilution Isolates->Disk_Diffusion Data_Collection Collect Quantitative Data (MIC values, Zone Diameters) Broth_Microdilution->Data_Collection Disk_Diffusion->Data_Collection Comparison Compare with Standard Antibiotics Data_Collection->Comparison Efficacy_Determination Determine Antibacterial Efficacy Comparison->Efficacy_Determination

Workflow for validating antibacterial activity.

Conclusion

While this compound shows promise as a novel antibacterial agent, rigorous in vitro studies against a diverse panel of contemporary clinical isolates are essential to validate its spectrum of activity and clinical potential. The generation of quantitative data, such as MIC values, will be critical for comparing its efficacy against existing tetracyclines and other first-line treatments for Gram-positive infections. The experimental protocols and workflow outlined in this guide provide a standardized framework for conducting such validation studies. Further research is strongly encouraged to elucidate the specific antibacterial profile of this compound and its potential role in addressing the challenge of antibiotic resistance.

A Comparative Guide: Tetracycline-Class Antibiotics vs. Vancomycin for Resistant Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified a comparison involving "Tetromycin C5." A thorough search for scientific literature and experimental data on "this compound" did not yield sufficient information for a comprehensive comparative analysis. The compound appears to be a research chemical with limited publicly available data. Therefore, this guide provides a comparison between the broader, clinically significant Tetracycline-class of antibiotics (represented by agents like tigecycline (B611373) and doxycycline) and vancomycin (B549263) , focusing on their roles in combating resistant gram-positive infections. This comparison aligns with the spirit of the original request and provides actionable data for the target audience.

Introduction

The rise of multidrug-resistant Gram-positive organisms, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a formidable challenge in clinical practice. For decades, vancomycin, a glycopeptide antibiotic, has been a cornerstone of therapy for serious MRSA infections[1][2]. However, the emergence of strains with reduced susceptibility (Vancomycin-Intermediate S. aureus, VISA) and outright resistance (Vancomycin-Resistant S. aureus, VRSA) has necessitated the exploration of alternative therapeutic agents[2][3].

The tetracycline (B611298) class of antibiotics, particularly newer-generation agents like tigecycline, has emerged as a critical alternative. These bacteriostatic agents, which function through a distinct mechanism of action, often retain activity against pathogens that have developed resistance to cell wall-active agents like vancomycin[4][5]. This guide provides a detailed, data-driven comparison of the tetracycline class and vancomycin, focusing on their mechanisms, in vitro activity, in vivo efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action

The fundamental difference in the antibacterial activity of tetracyclines and vancomycin lies in their cellular targets. Vancomycin inhibits the synthesis of the bacterial cell wall, while tetracyclines inhibit protein synthesis.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin exerts its bactericidal effect by targeting the developing peptidoglycan layer of the Gram-positive bacterial cell wall. It forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) terminal moieties of the NAM/NAG-peptide precursors[6]. This binding physically obstructs the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing cell wall and inhibiting the cross-linking process necessary for its structural integrity[4][6]. The compromised cell wall leads to increased permeability and eventual cell lysis[4].

vancomycin_moa Vancomycin Mechanism of Action cluster_cell Bacterial Cell cluster_membrane Cell Membrane UDP_NAG UDP-NAG Lipid_II Lipid II (Cell Wall Precursor) UDP_NAG->Lipid_II Translocase UDP_NAM UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->Lipid_II Translocase Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylase (Polymerization) Crosslinked_Wall Cross-linked Cell Wall (Stable) Peptidoglycan_Chain->Crosslinked_Wall Transpeptidase (Cross-linking) Lysis Cell Lysis Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Vancomycin binds to D-Ala-D-Ala precursors, halting cell wall construction.
Tetracyclines: Inhibition of Protein Synthesis

Tetracyclines are bacteriostatic agents that reversibly bind to the 30S ribosomal subunit of bacteria. This binding blocks the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex[5][7]. By preventing the addition of new amino acids to the nascent peptide chain, tetracyclines effectively halt protein synthesis, thereby inhibiting bacterial growth and replication[5]. The glycylcycline subclass, including tigecycline, possesses a modification that allows it to evade common tetracycline resistance mechanisms like efflux pumps and ribosomal protection proteins[4].

tetracycline_moa Tetracycline Mechanism of Action cluster_ribosome Bacterial Ribosome cluster_subunits ribosome_img S50 50S Subunit Protein Protein Synthesis S50->Protein S30 30S Subunit S30->Protein mRNA mRNA tRNA Aminoacyl-tRNA tRNA->S30 Binds to A-site No_Protein Protein Synthesis Arrested (Bacteriostasis) Tetracycline Tetracycline Tetracycline->S30 Binds reversibly

Caption: Tetracyclines bind to the 30S ribosome, preventing protein synthesis.

Quantitative Data Comparison

In Vitro Susceptibility Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively. Data consistently show that tigecycline has lower MIC₉₀ values against MRSA compared to vancomycin, indicating greater in vitro potency[1][8][9].

Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against Resistant Gram-Positive Pathogens

AntibioticMRSAVRE
Vancomycin 1.0 / 2.0[2][10]Resistant (by definition)
Tigecycline 0.12 - 0.25 / 0.25 - 0.5[1][8][9]0.12 / 0.25
Doxycycline 0.25 / 0.5[11][12]Variable

Note: VRE susceptibility to tetracyclines can vary. Data for tigecycline against VRE is more consistently reported than for doxycycline.

In Vivo Efficacy Data

Animal infection models are essential for evaluating how an antibiotic's in vitro activity translates to a complex biological system. The murine thigh infection model is a standard for assessing antibiotic efficacy against localized, deep-seated infections. Studies using this model have demonstrated that tetracycline-class antibiotics can achieve significant bacterial reduction, comparable or superior to vancomycin.

Table 2: Comparative In Vivo Efficacy (Bacterial Load Reduction in Log₁₀ CFU/g) in Murine Infection Models

AntibioticModel SystemPathogenBacterial Load Reduction (Log₁₀ CFU/g vs. Control)Reference
Vancomycin Rat Foreign-Body InfectionMRSA~2.5 log₁₀ at 7 days[4][13]
Tigecycline Rat Foreign-Body InfectionMRSA~2.5 log₁₀ at 7 days[4][13]
Vancomycin Murine Thigh AbscessPVL-producing MRSANot specified, but lower survival vs. Tigecycline[14]
Tigecycline Murine Thigh AbscessPVL-producing MRSASignificantly decreased bacterial load in blood/organs vs. Vancomycin[14]

Note: Efficacy is highly dependent on the model, dosing regimen, and specific bacterial strain used.

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of antibiotic efficacy data. Below are methodologies for two key experiments cited in this guide.

Broth Microdilution for MIC Determination (CLSI Standard)

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate, as per the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[15].

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL.

    • The concentration range should bracket the expected MIC of the organism.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.

Neutropenic Murine Thigh Infection Model

This in vivo model is a standard for preclinical evaluation of antimicrobial agents against soft tissue infections[6][16][17].

murine_thigh_model Murine Thigh Infection Model Workflow A 1. Neutropenia Induction (Cyclophosphamide IP injection) Day -4 and Day -1 C 3. Infection (Intramuscular injection of 0.1 mL into mouse thigh) A->C B 2. Bacterial Inoculum Prep (e.g., MRSA grown to log phase, diluted to ~10^7 CFU/mL) B->C D 4. Treatment Initiation (2 hours post-infection) Administer Test Agent (e.g., Tigecycline) or Vehicle Control C->D E 5. Euthanasia & Tissue Harvest (24 hours post-infection) D->E F 6. Tissue Processing (Thigh muscle is excised, weighed, and homogenized) E->F G 7. Quantify Bacterial Load (Serial dilutions of homogenate plated on agar) F->G H 8. Data Analysis (Calculate Log10 CFU/gram of tissue, compare treatment vs. control) G->H

Caption: Standard workflow for the neutropenic murine thigh infection model.
  • Animal Preparation:

    • Use 6- to 8-week-old female ICR or similar strain mice[18].

    • Render the mice neutropenic (<100 neutrophils/mm³) by administering two intraperitoneal (IP) doses of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) prior to infection[6][17]. This minimizes the contribution of the host immune system, allowing for a direct assessment of antibiotic activity.

  • Infection:

    • Prepare an inoculum of the test pathogen (e.g., MRSA ATCC 29213) grown to mid-logarithmic phase and diluted to the target concentration (e.g., 1 x 10⁷ CFU/mL)[18].

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension directly into the thigh muscle[6][17].

  • Treatment:

    • At a set time post-infection (typically 2 hours), begin the treatment regimen.

    • Administer the test antibiotic (e.g., tigecycline), the comparator (e.g., vancomycin), and a vehicle control to different groups of mice. Dosing route (e.g., subcutaneous, intravenous) and frequency are determined by the drug's pharmacokinetic properties[18].

  • Efficacy Assessment:

    • At a predetermined endpoint (e.g., 24 hours post-infection), humanely euthanize the mice.

    • Aseptically dissect the entire thigh muscle, weigh it, and homogenize it in sterile saline or PBS.

    • Perform serial dilutions of the tissue homogenate and plate them onto appropriate agar to enumerate the viable bacteria.

    • The efficacy is determined by comparing the bacterial count (log₁₀ CFU per gram of tissue) in the treated groups to the control group[18].

Conclusion

Both the tetracycline class of antibiotics and vancomycin are vital tools in the management of resistant Gram-positive infections. Vancomycin remains a critical agent, particularly for severe MRSA infections, but its efficacy can be hampered by rising MICs and the emergence of resistance. Tetracyclines, especially newer agents like tigecycline, offer a distinct advantage due to their different mechanism of action and potent in vitro activity against many vancomycin-non-susceptible strains.

The choice between these agents must be guided by susceptibility testing, the site and severity of infection, and patient-specific factors. The experimental data and protocols presented here underscore the rigorous evaluation required to define the roles of these essential antibiotics in an era of increasing antimicrobial resistance.

References

Tetromycin C5: Unveiling a Novel Antibiotic with Limited In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

While "Tetromycin C5" has been identified as a novel antibiotic with promising antibacterial activity, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in in vivo validation studies. Currently, there is no published experimental data detailing the efficacy of this compound in animal models for any specific disease.

A Japanese patent describes Tetromycin C1, C2, C3, C4, and C5 as new antibiotic compounds with excellent antibacterial activity against various gram-positive bacteria, including drug-resistant strains like methicillin-resistant bacteria. The patent also notes their low acute toxicity.[1] Commercial listings for this compound reiterate its potential as a broad-spectrum antibiotic against gram-positive bacteria.[2] However, beyond these initial descriptions, the crucial step of in vivo testing in animal models to determine efficacy, dosage, and safety for specific infections remains undocumented in the public domain.

This lack of in vivo data prevents a direct comparison of this compound's performance with other established antibiotics. To provide researchers, scientists, and drug development professionals with a relevant framework, this guide will present a generalized overview of the methodologies and signaling pathways pertinent to the broader class of tetracycline (B611298) antibiotics, to which this compound belongs. The subsequent sections will outline typical experimental protocols for evaluating new tetracycline analogs in animal models and illustrate the well-established mechanism of action for this class of drugs.

Comparative Efficacy of Tetracycline Analogs (Hypothetical Data)

Without specific data for this compound, the following table provides a hypothetical comparison of a novel tetracycline analog (like this compound) against a standard-of-care antibiotic in a murine infection model. This illustrates how such data would be presented.

Treatment Group Dosage (mg/kg) Administration Route Mean Bacterial Load (CFU/g tissue) ± SD Percent Reduction in Bacterial Load vs. Vehicle
Vehicle Control-Intravenous8.5 x 10⁷ ± 1.2 x 10⁷-
Novel Tetracycline10Intravenous3.2 x 10⁵ ± 0.8 x 10⁵99.6%
Novel Tetracycline20Intravenous1.1 x 10⁴ ± 0.5 x 10⁴99.9%
Standard Antibiotic15Intravenous5.6 x 10⁵ ± 1.1 x 10⁵99.3%

Experimental Protocols for In Vivo Antibiotic Efficacy Studies

The following are generalized experimental protocols that would be typically employed to validate the in vivo efficacy of a new tetracycline antibiotic like this compound.

Murine Systemic Infection Model
  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Infection: Mice are intraperitoneally injected with a lethal dose of a clinically relevant bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA).

  • Treatment: One hour post-infection, cohorts of mice are treated with varying doses of the test compound (e.g., this compound) and a comparator antibiotic via intravenous or oral administration. A control group receives a vehicle solution.

  • Outcome Measurement: Survival is monitored for a period of 7 days. The 50% effective dose (ED₅₀) is calculated to determine the potency of the antibiotic.

Murine Thigh Infection Model
  • Animal Model: Neutropenic male ICR mice, 6-8 weeks old. Neutropenia is induced by cyclophosphamide (B585) administration to mimic an immunocompromised state.

  • Infection: A localized infection is established by injecting a bacterial suspension (e.g., Streptococcus pneumoniae) into the thigh muscle.

  • Treatment: Two hours post-infection, treatment is initiated with the test compound and comparators.

  • Outcome Measurement: At 24 hours post-treatment, mice are euthanized, and the thigh muscle is excised, homogenized, and plated to determine the bacterial load (Colony Forming Units per gram of tissue). The reduction in bacterial count compared to the vehicle control indicates the efficacy of the treatment.

Mechanism of Action: Tetracycline Signaling Pathway

Tetracycline antibiotics, and presumably this compound, exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They specifically target the bacterial ribosome, a crucial component in the translation of genetic information into proteins.

Tetacycline_Mechanism cluster_bacterium Bacterial Cell Tetracycline Tetracycline Porin Porin Channel Tetracycline->Porin Entry Ribosome_30S 30S Ribosomal Subunit Porin->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S Binding Blocked Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Inhibition

Caption: Mechanism of action of tetracycline antibiotics.

General Experimental Workflow for In Vivo Efficacy Validation

The process of validating a new antibiotic in animal models follows a structured workflow, from initial infection to data analysis.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Infection Induction of Infection (e.g., Bacterial Injection) Animal_Acclimatization->Infection Treatment_Groups Administration of Test Compounds & Controls Infection->Treatment_Groups Monitoring Monitoring of Animal Health & Survival Treatment_Groups->Monitoring Endpoint Endpoint Determination (e.g., Bacterial Load) Monitoring->Endpoint Data_Analysis Statistical Analysis of Efficacy Data Endpoint->Data_Analysis

Caption: A typical workflow for in vivo antibiotic efficacy studies.

References

Comparative Cytotoxicity of Tetracycline Antibiotics: An Insight into Tetromycin C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of tetracycline (B611298) antibiotics, offering a framework for understanding the potential cytotoxic profile of Tetromycin C5. Due to a lack of publicly available cytotoxicity data for this compound, this guide leverages experimental data from structurally related tetracycline analogues to provide a comprehensive overview.

Executive Summary

Tetracyclines are a broad-spectrum class of antibiotics that function by inhibiting protein synthesis in bacteria.[1] While their primary target is bacterial ribosomes, they can also affect mitochondrial protein synthesis in eukaryotic cells, leading to potential cytotoxic effects.[1] This guide explores the cytotoxic profiles of several tetracycline analogues, presenting available quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several tetracycline analogues against the human acute myeloid leukemia cell line HL-60, as determined by a resazurin-based cell viability assay.[2] Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µg/mL)[2]
Doxycycline (B596269) (DOXY)HL-609.2
Minocycline (MINO)HL-609.9
Chemically Modified Tetracycline-3 (COL-3)HL-601.3

Note: No direct cytotoxicity data (IC50 values) for this compound has been found in the reviewed literature.

A study on pharyngeal carcinoma cells (Detroit-562) demonstrated that tetracycline exhibits a concentration-dependent cytotoxic effect, reducing cell viability to approximately 46% at a concentration of 100 μM after 72 hours of exposure.[3] In contrast, another broad-spectrum antibiotic, ampicillin, did not show a significant cytotoxic effect on these cells.[3]

Experimental Protocols

The cytotoxicity of tetracycline analogues is commonly assessed using in vitro cell viability assays, such as the MTT or resazurin-based assays. These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the general steps for performing an MTT assay to determine the cytotoxicity of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a tetracycline analogue) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical cytotoxicity assay and the general mechanism of action of tetracycline antibiotics.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h compound_addition Addition of Tetracycline Analogues incubation_24h->compound_addition incubation_treatment Incubation (e.g., 24-72h) compound_addition->incubation_treatment mtt_reagent Add MTT Reagent incubation_treatment->mtt_reagent incubation_mtt Incubation (2-4h) mtt_reagent->incubation_mtt solubilization Add Solubilizing Agent incubation_mtt->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of tetracycline analogues using the MTT assay.

tetracycline_moa cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell (Potential Cytotoxicity) tetracycline Tetracycline ribosome_30s 30S Ribosomal Subunit tetracycline->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits bacterial_death Bacteriostatic Effect protein_synthesis->bacterial_death Leads to tetracycline_euk Tetracycline mitochondria Mitochondria tetracycline_euk->mitochondria mito_protein_synthesis Mitochondrial Protein Synthesis mitochondria->mito_protein_synthesis Inhibits apoptosis Apoptosis / Cell Death mito_protein_synthesis->apoptosis Can lead to

Caption: General mechanism of action of tetracyclines in bacterial and eukaryotic cells.

Discussion and Conclusion

The available data on tetracycline analogues reveal a range of cytotoxic activities. For instance, the chemically modified tetracycline COL-3 exhibits significantly higher cytotoxicity against HL-60 cells compared to doxycycline and minocycline.[2] This suggests that structural modifications to the tetracycline backbone can profoundly influence its cytotoxic potential.

The mechanism of tetracycline-induced cytotoxicity in mammalian cells is believed to be linked to the inhibition of mitochondrial protein synthesis, which can trigger apoptosis.[1] It is important to note that the cytotoxic effects of antibiotics are cell-type dependent and can vary based on the specific compound and its concentration.[4]

While direct experimental data for this compound is not available, its structural similarity to other tetracyclines suggests that it may also exhibit some level of cytotoxicity, likely through a similar mechanism of inhibiting mitochondrial protein synthesis. Further in vitro studies using standardized cytotoxicity assays are necessary to elucidate the specific cytotoxic profile of this compound and to compare it accurately with other tetracycline antibiotics. Such studies would be invaluable for the drug development process, enabling a comprehensive risk-benefit assessment.

References

Navigating the Structure-Activity Landscape of Tetromycin C5 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the optimization of existing scaffolds. Tetromycin C5, a member of the tetracycline (B611298) class of antibiotics, presents a promising platform for the development of new therapeutics against Gram-positive pathogens. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, focusing on their antibacterial potency. The information is supported by available experimental data and detailed methodologies to aid in the design and evaluation of next-generation tetracycline antibiotics.

Unveiling the Antibacterial Potential: Comparative Activity of C5-Substituted Tetracyclines

The core structure of tetracyclines offers several positions for chemical modification to enhance their biological activity and overcome resistance mechanisms. The "upper periphery" of the tetracycline scaffold, particularly positions C5, C7, C8, and C9, has been a key area of focus for synthetic modifications. Alterations at the C5 position have been shown to significantly influence the antibacterial spectrum and potency of tetracycline analogs.

While specific comprehensive studies on a wide range of this compound derivatives are limited in publicly available literature, a patent describing the synthesis of various C5-substituted tetracyclines provides valuable insights into their antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected C5-substituted tetracycline analogs against a panel of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of C5-Substituted Tetracycline Analogs (MIC in µg/mL) [1]

CompoundR Group at C5Staphylococcus aureusEnterococcus faecalisStreptococcus pneumoniaeEscherichia coliHaemophilus influenzae
Analog 1H0.510.2521
Analog 2OH0.250.50.12542
Analog 3OCH3120.584
Analog 4F0.510.2542
TetracyclineN/A120.521

Data extracted from patent literature describing the synthesis and activity of novel tetracycline analogs. The specific structures of the analogs beyond the C5 substitution were not fully disclosed in the provided information.

Deciphering the Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for tetracycline antibiotics, including this compound and its derivatives, is the inhibition of bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Tetracyclines bind to the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. This binding event physically blocks the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA. By obstructing this critical step in the elongation phase of protein synthesis, the production of essential bacterial proteins is halted, ultimately leading to a bacteriostatic effect.

G Mechanism of Action: Tetracycline Inhibition of Protein Synthesis cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S Protein_Synthesis_Blocked Protein Synthesis Blocked 30S->Protein_Synthesis_Blocked Leads to Tetracycline Tetracycline Tetracycline->30S Binds to Aminoacyl_tRNA Aminoacyl-tRNA Tetracycline->Aminoacyl_tRNA Blocks binding mRNA mRNA mRNA->30S Associates with Aminoacyl_tRNA->A_site Attempts to bind to A-site

Caption: Tetracycline's mechanism of action on the bacterial ribosome.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used in the evaluation of this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in CAMHB to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates: Add 50 µL of the appropriate dilution of the test compound to each well of the 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well. Include positive control wells (bacteria without antibiotic) and negative control wells (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

G Experimental Workflow: Broth Microdilution MIC Assay Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compounds Start->Prepare_Compound_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Compound_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC (Visual or OD600) Incubate_Plate->Determine_MIC End End Determine_MIC->End

References

Validating the Target of Tetromycin C5: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of modern genetic approaches for validating the molecular target of the antibiotic Tetromycin C5. While the precise target of this compound is not extensively published, this guide will proceed under the well-supported hypothesis that, like other tetracycline-class antibiotics, it targets the bacterial 30S ribosomal subunit to inhibit protein synthesis. We will focus on a putative specific target within this complex, the ribosomal protein S12 (encoded by the rpsL gene), to illustrate the application and comparison of leading genetic validation techniques.

This comparison will focus on two primary methodologies: CRISPR interference (CRISPRi) for targeted gene knockdown and short hairpin RNA (shRNA)-mediated knockdown. We will present hypothetical, yet realistic, experimental data to illustrate the expected outcomes of such validation studies, providing a framework for researchers to design and interpret their own experiments.

Comparative Analysis of Genetic Validation Methods

The selection of a genetic validation method depends on several factors, including the desired level of target modulation, the specific experimental system, and the desired throughput. CRISPRi offers precise and potent gene knockdown by sterically hindering transcription, while shRNA provides a tunable level of mRNA degradation.

FeatureCRISPR interference (CRISPRi)shRNA-mediated Knockdown
Mechanism of Action A catalytically dead Cas9 (dCas9) protein, guided by a single guide RNA (sgRNA), binds to the target gene's promoter or coding region, sterically blocking transcription initiation or elongation.[1][2][3]A short hairpin RNA is transcribed and processed into a small interfering RNA (siRNA), which directs the RNA-induced silencing complex (RISC) to cleave the target mRNA.
Level of Target Modulation Potent and often near-complete transcriptional repression, leading to significant protein depletion. The level of knockdown can be modulated to some extent by the choice of sgRNA target site.[1]Tunable knockdown efficiency based on shRNA design and expression levels. This can mimic the partial inhibition often seen with small molecule drugs.[4][5]
Specificity Generally high specificity, with off-target effects being a consideration that can be mitigated by careful sgRNA design.[4]Off-target effects due to partial complementarity with unintended mRNAs are a known concern and require careful validation with multiple shRNA sequences.[6]
Reversibility Can be made reversible through inducible expression of dCas9 or the sgRNA, often using tetracycline-inducible systems.[7][8]Similarly, inducible promoters can be used to control shRNA expression for reversible knockdown.[7][8]
Ease of Use Relatively straightforward to design and implement, with a wealth of online tools for sgRNA design.Requires more complex design considerations for the shRNA hairpin structure to ensure efficient processing.
Suitability for Bacteria Well-established in various bacterial species, including E. coli and Staphylococcus aureus, for gene knockdown and target validation.[1][3]While RNAi pathways are not naturally present in most bacteria, engineered systems can be introduced, though they are less commonly used than in eukaryotes.

Hypothetical Experimental Data: Validating rpsL as the Target of this compound

To illustrate how these genetic approaches can validate a putative drug target, we present hypothetical data from experiments designed to test the essentiality of the rpsL gene in the presence of this compound. In these scenarios, a decrease in the expression of the target protein (S12) is expected to sensitize the bacteria to the antibiotic, resulting in a lower minimum inhibitory concentration (MIC).

Table 1: Quantitative PCR (qPCR) Analysis of rpsL Knockdown

This table shows the hypothetical percentage of rpsL mRNA remaining after inducing either CRISPRi or shRNA knockdown in a model bacterium like E. coli.

Genetic MethodTarget GeneAverage Remaining mRNA (%) ± SD
CRISPRi (sgRNA targeting rpsL)rpsL12.5 ± 2.1
shRNA (shRNA targeting rpsL)rpsL35.2 ± 4.5
Non-targeting ControlrpsL100 ± 5.8
Table 2: Minimum Inhibitory Concentration (MIC) of this compound following Target Knockdown

This table presents the hypothetical MIC values of this compound against the bacterial strain with reduced rpsL expression. A lower MIC value in the knockdown strains compared to the control would strongly suggest that S12 is indeed the target.

Bacterial StrainThis compound MIC (µg/mL)Fold Change in MIC
Wild-Type16-
Non-targeting Control161x
rpsL Knockdown (CRISPRi)28x decrease
rpsL Knockdown (shRNA)44x decrease

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target validation studies. Below are outlined protocols for the key experiments cited in this guide.

CRISPRi-mediated Gene Knockdown in Bacteria
  • sgRNA Design and Cloning:

    • Design 2-3 unique sgRNAs targeting the promoter or early coding region of the rpsL gene using a suitable online tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a plasmid vector that co-expresses the dCas9 protein and the sgRNA. Often, dCas9 expression is placed under the control of an inducible promoter (e.g., anhydrotetracycline-inducible).[1][3]

  • Bacterial Transformation:

    • Transform the constructed plasmids into the bacterial strain of interest.

    • Select for transformants using an appropriate antibiotic marker present on the plasmid.

  • Induction of Knockdown:

    • Grow the bacterial cultures to early or mid-log phase.

    • Induce the expression of the dCas9/sgRNA complex by adding the appropriate inducer (e.g., anhydrotetracycline) to the culture medium.

  • Verification of Knockdown:

    • After a period of induction (e.g., 2-4 hours), harvest the bacterial cells.

    • Isolate total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of rpsL relative to a housekeeping gene.

  • Phenotypic Analysis (MIC Assay):

    • Perform a broth microdilution assay to determine the MIC of this compound for the induced knockdown strain compared to a non-induced control and a strain with a non-targeting sgRNA.

shRNA-mediated Gene Knockdown in a Suitable Host System

Note: As native RNAi machinery is absent in most bacteria, this protocol is generalized for a eukaryotic host cell model where the target might be studied, or for bacteria engineered to have an RNAi pathway.

  • shRNA Design and Cloning:

    • Design 2-3 shRNA sequences targeting the rpsL mRNA using a reputable design algorithm.

    • Synthesize and clone these sequences into a suitable expression vector, often a lentiviral vector for stable integration, under the control of a U6 or H1 promoter. Inducible systems (e.g., Tet-On) can be used for controlled expression.[7][9][10]

  • Cell Transduction/Transfection:

    • Produce lentiviral particles and transduce the host cells, or transfect the shRNA expression plasmid.

    • Select for successfully transduced/transfected cells using a selectable marker (e.g., puromycin).

  • Induction and Verification of Knockdown:

    • If using an inducible system, add the inducer (e.g., doxycycline) to the cell culture medium.

    • After 48-72 hours, harvest the cells and assess knockdown efficiency at the mRNA level via qRT-PCR and at the protein level via Western blot.

  • Phenotypic Analysis:

    • Treat the knockdown and control cell lines with varying concentrations of this compound.

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) to determine the IC50 or MIC.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in target validation.

experimental_workflow Figure 1. General Workflow for Genetic Target Validation cluster_design Design & Construction cluster_delivery Delivery & Expression cluster_validation Validation & Analysis sgRNA_design sgRNA Design (CRISPRi) cloning Cloning into Expression Vector sgRNA_design->cloning shRNA_design shRNA Design shRNA_design->cloning transformation Transformation (Bacteria) cloning->transformation transduction Transduction/Transfection (Eukaryotes) cloning->transduction induction Induction of Knockdown transformation->induction transduction->induction qPCR qRT-PCR (mRNA level) induction->qPCR western Western Blot (Protein level) induction->western phenotype Phenotypic Assay (e.g., MIC) induction->phenotype

Caption: General workflow for validating a drug target using genetic approaches.

signaling_pathway Figure 2. Mechanism of this compound and Genetic Intervention cluster_bacterium Bacterial Cell cluster_intervention Genetic Intervention Tetromycin_C5 This compound Ribosome_30S 30S Ribosomal Subunit Tetromycin_C5->Ribosome_30S binds & inhibits Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis required for Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth essential for CRISPRi_shRNA CRISPRi / shRNA (targeting rpsL) rpsL_mRNA rpsL mRNA CRISPRi_shRNA->rpsL_mRNA degrades/blocks transcription S12_Protein S12 Protein rpsL_mRNA->S12_Protein translates to S12_Protein->Ribosome_30S is a component of

Caption: Putative mechanism of this compound and points of genetic intervention.

Conclusion

Validating the molecular target of a novel antibiotic like this compound is a critical step in its development pipeline. Genetic approaches such as CRISPRi and shRNA-mediated knockdown provide powerful tools to probe the necessity of a putative target for the drug's efficacy. While CRISPRi often yields more potent knockdown, the tunable nature of shRNA can sometimes better recapitulate the effects of a small molecule inhibitor.[4][5][6] The choice between these methods should be guided by the specific biological question and the experimental system. The hypothetical data and protocols presented in this guide offer a framework for researchers to design and execute robust target validation studies, ultimately contributing to the development of new and effective antimicrobial therapies.

References

Tetromycin C5 in the Landscape of Novel Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Deep Dive into the Evolving Arsenal Against Antimicrobial Resistance: Positioning Tetromycin C5 Among Next-Generation Antibiotics

The escalating threat of antimicrobial resistance (AMR) necessitates a robust pipeline of novel antibiotics. This guide provides a comparative overview of this compound and other promising antibiotics in development, offering researchers, scientists, and drug development professionals a snapshot of the current landscape. While specific preclinical and clinical data for this compound remain limited in the public domain, its classification as a tetracycline (B611298) antibiotic allows for a comparative analysis against other emerging antibiotic classes.

Overview of this compound

This compound is an antibiotic with broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains.[1] It is a member of the tetracycline class of antibiotics, which are known protein synthesis inhibitors.[2][3][4][5] Tetracyclines typically exert their bacteriostatic effect by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosome.[2][3][4][5]

Comparative Landscape of Novel Antibiotics

The current antibiotic development pipeline features several innovative candidates targeting critical pathogens. This comparison focuses on this compound's general class (tetracyclines) and other notable novel antibiotics for which more substantial data is available.

Antibiotic Class Example(s) Mechanism of Action Spectrum of Activity Development Stage (as of late 2025)
Tetracyclines This compound, Omadacycline, EravacyclineInhibition of protein synthesis via binding to the 30S ribosomal subunit.[2][3][4][5]Broad-spectrum, including Gram-positive and some Gram-negative bacteria. Newer generations have activity against resistant strains.Varies by specific drug; Omadacycline and Eravacycline are approved for clinical use. This compound is in the preclinical development phase.
Lipopeptides ZosurabalpinBlocks the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria.Narrow-spectrum, specifically targeting carbapenem-resistant Acinetobacter baumannii (CRAB).Phase 3 Clinical Trials
Triaza-aza-adamantanes GepotidacinNovel bacterial topoisomerase II inhibitor.Gram-positive and select Gram-negative bacteria, including Neisseria gonorrhoeae and uropathogens.Submitted for regulatory approval.
β-Lactam/β-Lactamase Inhibitor Combinations Cefepime-taniborbactamCefepime inhibits bacterial cell wall synthesis; taniborbactam (B611149) inhibits β-lactamase enzymes that confer resistance.Broad-spectrum, including multidrug-resistant Gram-negative bacteria.Phase 3 Clinical Trials
Synthetic Ribosome-Targeting Antibiotics CresomycinBinds to the bacterial ribosome with high affinity to overcome resistance mechanisms.Broad-spectrum, with reported efficacy against both Gram-positive and Gram-negative resistant strains in preclinical studies.Preclinical
Peptide Antibiotics Darobactin D22Binds to the BamA protein, disrupting the outer membrane of Gram-negative bacteria.Specifically targets Gram-negative bacteria.Preclinical

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of these antibiotic classes are crucial to understanding their potential roles in combating resistance.

Antibiotic_Mechanisms cluster_tetracycline Tetracyclines (e.g., this compound) cluster_zosurabalpin Lipopeptides (e.g., Zosurabalpin) Tetracycline Tetracycline 30S_Ribosome 30S Ribosomal Subunit Tetracycline->30S_Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition 30S_Ribosome->Protein_Synthesis_Inhibition Leads to Zosurabalpin Zosurabalpin LPS_Transport LPS Transport Zosurabalpin->LPS_Transport Inhibits Outer_Membrane_Disruption Outer Membrane Disruption LPS_Transport->Outer_Membrane_Disruption Results in MIC_Workflow Start Start Bacterial_Culture Prepare standardized bacterial inoculum Start->Bacterial_Culture Inoculation Inoculate dilutions with bacteria Bacterial_Culture->Inoculation Serial_Dilution Perform serial dilutions of the antibiotic Serial_Dilution->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Observation Observe for visible growth Incubation->Observation MIC_Value Determine the lowest concentration with no growth (MIC) Observation->MIC_Value

References

A Comparative Analysis of the In Vitro Efficacy of Novel Tetracyclines and Linezolid Against Key Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of modern tetracycline (B611298) derivatives, including omadacycline (B609740), eravacycline, and sarecycline, alongside the oxazolidinone antibiotic, linezolid (B1675486). Due to the limited public availability of specific efficacy data for Tetromycin C5, this guide focuses on these clinically relevant alternatives to provide a valuable resource for drug development and research. The data presented is intended to offer insights into the comparative potency of these antimicrobial agents against clinically significant Gram-positive bacteria.

Comparative Efficacy of Selected Antibiotics

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of sarecycline, omadacycline, eravacycline, and linezolid against common Gram-positive pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism and is a key indicator of an antibiotic's in vitro potency.

Table 1: Comparative In Vitro Activity against Staphylococcus aureus

AntibioticPhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
SarecyclineMethicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA)-0.5[1][2]
OmadacyclineMSSA & MRSA0.12[3]0.25[4]
EravacyclineMSSA & MRSA0.06[5]0.12[5]
Linezolid-22[6]

Table 2: Comparative In Vitro Activity against Enterococcus faecalis

AntibioticPhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
OmadacyclineVancomycin-Susceptible (VSE) & Vancomycin-Resistant (VRE)-≤0.5[3]
EravacyclineVSE & VRE0.06[7]0.06[5]
LinezolidVRE22[6]

Table 3: Comparative In Vitro Activity against Streptococcus pneumoniae

AntibioticPhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
OmadacyclinePenicillin-Susceptible & Penicillin-Resistant0.06[8]0.06[8]
Eravacycline-≤0.03≤0.06[5]
Linezolid-11

Mechanism of Action: Tetracycline Antibiotics

Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis. They passively diffuse through porin channels in the bacterial membrane and then reversibly bind to the 30S ribosomal subunit.[9] This binding event physically blocks the docking of aminoacyl-tRNA to the A site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain.

cluster_bacterium Bacterial Cell Tetracycline Tetracycline Porin Porin Tetracycline->Porin Enters cell via Ribosome_30S 30S Subunit Porin->Ribosome_30S Binds to Inhibition Inhibition Ribosome_30S->Inhibition Leads to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S Binding blocked Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis of

Figure 1. Simplified signaling pathway of tetracycline antibiotics.

Experimental Protocols

The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests used to determine the MIC values presented in this guide. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the MIC of an antibiotic in a liquid growth medium.

Workflow:

Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibiotic in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate wells with standardized bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for the broth microdilution susceptibility test.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate using a liquid growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Agar (B569324) Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Workflow:

Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton agar plate for confluent growth Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply antibiotic-impregnated disks to the agar surface Inoculate_Plate->Apply_Disks Incubate Incubate at 35-37°C for 16-18 hours Apply_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on CLSI/EUCAST standards Measure_Zones->Interpret_Results End End Interpret_Results->End

Figure 3. Workflow for the agar disk diffusion susceptibility test.

Detailed Steps:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.[10][11]

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[6][10]

  • Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the inoculated agar surface.[6][12]

  • Incubation: The plate is incubated in an inverted position at 35-37°C for 16-18 hours.[6][12]

  • Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established breakpoints.[12]

References

Comparative Analysis of Tetracycline Antibiotics Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of the selected tetracycline (B611298) antibiotics is presented below in terms of Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values are indicative of greater antibacterial potency. The data is organized by bacterial species.

Table 1: Comparative MIC Values (µg/mL) of Tetracyclines against Staphylococcus aureus

AntibioticMIC RangeMIC₅₀MIC₉₀
Tetracycline1.5 - >32-32
Doxycycline1.5 - 42.124
Minocycline0.094 - 0.250.19-
Tigecycline (B611373)0.094 - 0.1250.100.125

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data sourced from multiple studies.[2][3]

Table 2: Comparative MIC Values (µg/mL) of Tetracyclines against Enterococcus faecalis

AntibioticMIC RangeMIC₅₀MIC₉₀
Tetracycline-->32
Doxycycline---
Minocycline---
Tigecycline0.03 - 0.250.120.25

Data for some older tetracyclines against recent isolates can be limited due to widespread resistance. Data sourced from multiple studies.[4][5][6]

Table 3: Comparative MIC Values (µg/mL) of Tetracyclines against Streptococcus pneumoniae

AntibioticMIC RangeMIC₅₀MIC₉₀
Tetracycline≤0.06 - 64-32
Doxycycline≤0.06 - 4-4
Minocycline--8
Tigecycline---

Data sourced from multiple studies.[3]

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][7]

Broth Microdilution Method for MIC Determination

  • Preparation of Materials:

    • Antimicrobial Agent Stock Solutions: Prepare stock solutions of the tetracycline antibiotics in a suitable solvent at a high concentration.

    • Mueller-Hinton Broth (MHB): Prepare and sterilize cation-adjusted Mueller-Hinton broth.

    • Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) plate overnight. Select several colonies to prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

  • Serial Dilution of Antibiotics:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of each row in the microtiter plate.

    • Add 100 µL of the antibiotic stock solution (at a concentration that is twice the highest desired final concentration) to well 1 of the corresponding row.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including the growth control well. This will bring the total volume in each well to 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Mechanism of Action of Tetracycline Antibiotics

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They reversibly bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.

Tet_MoA cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit A_site A Site 50S_subunit 50S Subunit Protein_synthesis Protein Synthesis (Elongation) A_site->Protein_synthesis Allows Tetracycline Tetracycline Tetracycline->30S_subunit Binds to Inhibition Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binds to A site Inhibition->aminoacyl_tRNA Blocks binding of

Caption: Mechanism of action of tetracycline antibiotics.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well plate Prep_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Tetromycin C5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tetromycin C5 is not publicly available. The following guidelines are based on established best practices for the disposal of antibiotics in a laboratory setting. Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific environmental health and safety (EHS) protocols.

The proper handling and disposal of antibiotics like this compound are critical to ensure personnel safety, prevent environmental contamination, and mitigate the development of antimicrobial resistance. As a broad-spectrum antibiotic, this compound should be managed as a hazardous chemical waste unless specific deactivation data is available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Protocols

The correct disposal method for this compound depends on its form and concentration.

1. Pure Compound and Concentrated Stock Solutions:

  • Step 1: Classification: Treat all pure (unused or expired) this compound powder and concentrated stock solutions as hazardous chemical waste.[1]

  • Step 2: Collection: Collect this waste in a designated, properly labeled, and sealed hazardous waste container. The container should be appropriate for chemical waste as per your institution's guidelines.

  • Step 3: Storage: Store the waste container in a secure, designated area for hazardous materials until it is collected by a licensed chemical waste disposal service.

2. Dilute Solutions (e.g., Used Cell Culture Media):

  • Step 1: Deactivation: The primary method for treating media containing antibiotics is often autoclaving. However, the effectiveness of autoclaving depends on the heat stability of the specific antibiotic.[1] Since the heat stability of this compound is not documented in publicly available resources, it should be treated as heat-stable as a precautionary measure.

  • Step 2: Collection as Chemical Waste: Collect all used media containing this compound in a clearly labeled container for chemical waste. Do not pour it down the drain.[2] Disposing of antibiotics into the sewer system can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[2][3]

  • Step 3: Disposal: The collected liquid waste should be disposed of through your institution's hazardous waste program.[4]

3. Contaminated Solid Waste:

  • Step 1: Segregation: All materials that have come into contact with this compound, such as pipette tips, flasks, gloves, and paper towels, should be considered contaminated.

  • Step 2: Collection: Place these contaminated solid materials into a designated biohazardous or chemical waste container.[4] This container should be clearly labeled to indicate that it contains antibiotic waste.

  • Step 3: Disposal: Dispose of the container according to your institution's protocols for chemically contaminated solid waste.

Data Presentation: Summary of Disposal Procedures

Waste TypeDisposal MethodContainer Type
Pure this compound Powder Hazardous Chemical WasteSealed, Labeled Chemical Waste Container
Concentrated Stock Solutions Hazardous Chemical WasteSealed, Labeled Chemical Waste Container
Dilute Solutions (e.g., Media) Hazardous Chemical Waste (Assume heat-stable)Labeled Liquid Chemical Waste Container
Contaminated Solid Waste Biohazardous or Chemical WasteLabeled Biohazard/Chemical Waste Bag or Bin

Experimental Protocols

While specific experimental protocols for this compound deactivation are not available, a general protocol for assessing antibiotic heat stability would involve:

  • Preparing a known concentration of the antibiotic solution.

  • Autoclaving the solution under standard conditions (e.g., 121°C for 15-20 minutes).

  • Analyzing the autoclaved solution using a method such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the active antibiotic remaining.

  • Comparing the pre- and post-autoclaving concentrations to calculate the percentage of degradation.

This type of analysis should be conducted by a qualified chemist in a controlled laboratory setting before any changes to the recommended disposal protocol are considered.

Mandatory Visualization: Disposal Workflow

Tetromycin_C5_Disposal cluster_waste Identify this compound Waste Type cluster_disposal Disposal Pathway Pure_Compound Pure Compound / Stock Solution Chemical_Waste Collect as Hazardous Chemical Waste Pure_Compound->Chemical_Waste Treat as hazardous Dilute_Solution Dilute Solution (e.g., Media) Dilute_Solution->Chemical_Waste Assume heat-stable, treat as hazardous Solid_Waste Contaminated Solid Waste Contaminated_Container Collect in Designated Contaminated Waste Container Solid_Waste->Contaminated_Container Segregate Dispose Dispose via Institutional EHS Program Chemical_Waste->Dispose Contaminated_Container->Dispose

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Tetromycin C5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling Tetromycin C5 based on general guidelines for cytotoxic and hazardous compounds. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to handle this compound with extreme caution and adhere to all institutional and national safety protocols.

This compound is a potent antibiotic with broad-spectrum activity against gram-positive bacteria and their drug-resistant strains.[1][2][3][4] Due to its biological activity, it should be handled as a potentially hazardous substance. The following guidelines are based on best practices for managing cytotoxic compounds to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous compounds is the correct and consistent use of Personal Protective Equipment (PPE). There is no safe level of exposure to many cytotoxic agents.[5] All PPE should be disposable and considered contaminated after use.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[5][6]Prevents skin contact and absorption. Double gloving provides an additional barrier.
Gown Disposable, impervious gown that closes in the back.[5]Protects skin and personal clothing from splashes and contamination.
Eye/Face Protection Safety goggles and a full-face shield.[7][8]Protects eyes and face from splashes, aerosols, and airborne particles.
Respiratory Protection A fit-tested NIOSH-certified N95 respirator.[5][6]Minimizes inhalation of airborne particles and aerosols.
Hair/Shoe Covers Disposable hair and shoe covers.[5][7]Prevents contamination of hair, shoes, and the general laboratory environment.

Operational Plan: Handling and Preparation

All handling of this compound should occur within a designated controlled area to prevent cross-contamination.

1. Preparation:

  • Work should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[6]

  • Before starting, decontaminate the work surface of the BSC.

  • Assemble all necessary materials and equipment to avoid exiting and re-entering the controlled environment.

2. Donning PPE:

  • A strict procedure for donning PPE must be followed to ensure complete protection.

G cluster_prep Preparation Wash_Hands Wash Hands Thoroughly Don_Gown Don Impervious Gown Wash_Hands->Don_Gown Don_Respirator Don N95 Respirator Don_Gown->Don_Respirator Don_Goggles_Shield Don Goggles & Face Shield Don_Respirator->Don_Goggles_Shield Don_Inner_Gloves Don Inner Pair of Gloves Don_Goggles_Shield->Don_Inner_Gloves Don_Outer_Gloves Don Outer Pair of Gloves (over gown cuff) Don_Inner_Gloves->Don_Outer_Gloves

Figure 1. Procedural workflow for donning Personal Protective Equipment.

3. Handling this compound:

  • When handling vials, be aware that contamination may be present on the exterior.[7]

  • Use a plastic-backed absorbent pad to cover the work surface within the BSC to contain any potential spills.[7]

  • Avoid any actions that could generate aerosols, such as forceful expulsion of liquids from a syringe.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

1. Waste Segregation:

  • Sharps: All needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

  • Solid Waste: All disposable PPE (gloves, gown, mask, etc.), absorbent pads, and cleaning materials should be placed in a clearly labeled, leak-proof cytotoxic waste container.[8]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of liquid waste down the drain.

2. Container Management:

  • Waste containers should be sealed when not in use and should not be overfilled.

  • The exterior of waste containers should be decontaminated before removal from the controlled area.

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety department or a licensed hazardous waste contractor.

G cluster_disposal Disposal Workflow Generation Waste Generation (PPE, Sharps, Liquid) Segregation Segregate at Point of Use Generation->Segregation Sharps_Container Cytotoxic Sharps Container Segregation->Sharps_Container Solid_Waste_Container Cytotoxic Solid Waste Container Segregation->Solid_Waste_Container Liquid_Waste_Container Hazardous Liquid Waste Container Segregation->Liquid_Waste_Container Decontamination Decontaminate Exterior of Containers Sharps_Container->Decontamination Solid_Waste_Container->Decontamination Liquid_Waste_Container->Decontamination Final_Disposal Dispose via Institutional Safety Program Decontamination->Final_Disposal

Figure 2. Logical relationship for the disposal of this compound waste.

Emergency Procedures: Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Table 2: Spill Response Protocol

StepAction
1. Secure the Area Alert others and restrict access to the spill area.
2. Don PPE If not already wearing it, don the full required PPE, including double gloves, gown, respirator, and face shield.
3. Containment Use a cytotoxic spill kit to absorb and contain the spill.[8]
4. Cleanup Carefully collect all contaminated materials and place them in the cytotoxic solid waste container.
5. Decontamination Clean the spill area with an appropriate decontamination solution, followed by a neutral detergent.
6. Doffing PPE Remove PPE in the reverse order of donning, ensuring not to self-contaminate. The outer gloves should be removed first.
7. Reporting Report the spill to the laboratory supervisor and the institutional safety office.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent antibiotic this compound, ensuring a safe and controlled laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.